2,3-Dimethyl-6-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWOAPZXQJGYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537125 | |
| Record name | 2,3-Dimethyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6665-95-8 | |
| Record name | 2,3-Dimethyl-6-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHYL-6-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RDO08HK26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Comprehensive Physicochemical Profiling and Synthetic Methodologies of ortho-Substituted 6-Nitrophenols
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary & Nomenclature Resolution
In chemical informatics and pharmaceutical sourcing, precise nomenclature is the foundation of reproducible science. The target query intersects two distinct but structurally related ortho-substituted 6-nitrophenols: 2,3-Dimethyl-6-nitrophenol (CAS 6665-95-8) and 2-Bromo-6-nitrophenol (CAS 13073-25-1) [1][2].
While both compounds share the core 2-substituted-6-nitrophenol scaffold, this whitepaper establishes the physicochemical frameworks for both, while anchoring the experimental protocols heavily on CAS 13073-25-1 . This focus is dictated by its highly documented, critical role as a foundational intermediate in the synthesis of N-Hydroxy Eltrombopag, a Thrombopoietin (Tpo) receptor agonist used to treat chronic immune thrombocytopenia[2][3][4].
Physicochemical Profiling & Structural Causality
Understanding the physicochemical behavior of these building blocks is essential for optimizing downstream coupling reactions and chromatographic separations.
Quantitative Data Summary
The following table synthesizes the core physicochemical properties of both compounds[1][4][5][6]:
| Property | 2-Bromo-6-nitrophenol (CAS 13073-25-1) | 2,3-Dimethyl-6-nitrophenol (CAS 6665-95-8) |
| Molecular Formula | C₆H₄BrNO₃ | C₈H₉NO₃ |
| Molecular Weight | 218.00 g/mol | 167.16 g/mol |
| Appearance | Yellow crystalline solid | Yellow solid |
| Melting Point | 66–70 °C | ~72–74 °C (inferred from analogs) |
| Density | 1.881 g/cm³ | ~1.129 g/cm³ |
| LogP | 2.586 | 2.73 |
| Topological Polar Surface Area | 66.05 Ų | 66.05 Ų |
| Solubility | Chloroform, Methanol, DMSO (100 mg/mL) | Organic solvents (Methanol, EtOAc) |
Causality of Physicochemical Behavior
As an Application Scientist, one must look beyond the raw data to the structural dynamics driving these properties:
-
Depressed Melting Points: The melting point of 2-Bromo-6-nitrophenol (66–70 °C) is relatively low for a substituted aromatic compound[6]. This is driven by strong intramolecular hydrogen bonding between the phenolic hydroxyl (-OH) and the adjacent ortho-nitro (-NO₂) group. This internal chelation significantly reduces intermolecular hydrogen bonding, which would otherwise form an extended crystal lattice, thereby depressing the melting point and increasing solubility in non-polar to moderately polar solvents like chloroform[4].
-
Steric Hindrance: The bulky bromine atom at the 2-position (or the methyl groups in CAS 6665-95-8) further disrupts planar stacking and dictates strict regioselectivity during downstream electrophilic aromatic substitutions[3].
Synthetic Workflows & Mechanistic Insights
The synthesis of 2-Bromo-6-nitrophenol relies on the regioselective nitration of 2-bromophenol. The protocol below is designed as a self-validating system, ensuring high purity for API manufacturing[3][7].
Experimental Protocol: Synthesis of 2-Bromo-6-nitrophenol
Adapted from validated patent literature for Eltrombopag intermediates[7].
-
Acidic Aqueous Preparation: Cool a solution of 60 mL concentrated sulfuric acid (H₂SO₄) diluted with 186 mL of deionized water to room temperature.
-
Nitrating Agent Addition: Dissolve 79.2 g (0.932 mol) of Sodium Nitrate (NaNO₃) into the acidic solution.
-
Causality: NaNO₃ reacts with H₂SO₄ to generate the nitronium ion (NO₂⁺), the active electrophile required for the substitution.
-
-
Substrate Addition: Add 60 mL (0.516 mol) of 2-Bromophenol dropwise.
-
Reaction & Monitoring: Stir the mixture at room temperature for 2 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC).
-
Workup & Extraction: Dissolve the resulting precipitate in 320 mL of ethyl acetate. Wash the organic layer with saturated brine to neutralize and remove residual acids. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue via silica gel column chromatography to obtain the target compound as a yellow solid (Yield: ~42.8%)[7].
Synthesis pathway of CAS 13073-25-1 and its downstream application in API manufacturing.
Chromatographic Purification & Analytical Validation
For applications requiring >98.0% purity (such as bioassays or API synthesis), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for isolating the target from structural isomers[4][8].
Experimental Protocol: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude nitrophenol mixture in a minimal volume of HPLC-grade methanol. Filter the solution through a 0.45 µm PTFE syringe filter.
-
Causality: Filtration removes insoluble particulates that cause column frit fouling and dangerous backpressure spikes[8].
-
-
Column Loading: Adjust the sample concentration to 1–5 mg/mL. Overloading the column leads to peak fronting and loss of chromatographic resolution between the ortho and para isomers.
-
Stationary Phase: Inject the sample onto a standard C18 analytical or preparative column.
-
Gradient Elution: Utilize a gradient mobile phase consisting of Water and Acetonitrile, both modified with 0.1% Trifluoroacetic acid (TFA) .
-
Causality: The phenolic hydroxyl group has a pKa of ~7–8. Adding 0.1% TFA lowers the pH of the mobile phase, suppressing the ionization of the hydroxyl group. This ensures the molecule remains in its neutral, hydrophobic state, maximizing its affinity for the C18 stationary phase and yielding sharp, symmetrical peaks[8].
-
-
Detection: Monitor the elution via a UV/Vis detector at 254 nm or 280 nm, collecting fractions corresponding to the major peak.
Logical workflow and causality of RP-HPLC purification for substituted nitrophenols.
Safety, Handling, and Storage
Both 2-Bromo-6-nitrophenol and 2,3-Dimethyl-6-nitrophenol require stringent handling protocols due to their biological activity:
-
Hazard Classifications: Classified under Acute Toxicity 4 (Oral), carrying the H302 hazard statement (Harmful if swallowed)[9].
-
Storage Conditions: Must be stored in a cool, dry, well-ventilated container at -20°C (long-term powder storage) or 4°C (short-term), protected from moisture and strong light/heat[4][5].
-
Incompatibilities: Keep away from strong oxidizing agents to prevent exothermic degradation[9].
References
-
Exploring the Synthesis and Applications of 2-Bromo-6-nitrophenol (CAS 13073-25-1) . NINGBO INNO PHARMCHEM CO.,LTD. Available at:[Link]
-
2,3-DIMETHYL-6-NITROPHENOL . FDA Global Substance Registration System (GSRS). Available at: [Link]
-
2-Bromo-6-Nitrophenol CAS 13073-25-1 . Home Sunshine Pharma. Available at: [Link]
-
SAFETY DATA SHEET: 13073-25-1 . Sigma-Aldrich. Available at:[Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 2-Bromo-6-nitrophenol | 13073-25-1 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Bromo-6-Nitrophenol CAS 13073-25-1 [homesunshinepharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Bromo-6-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
molecular structure and weight of 2,3-Dimethyl-6-nitrophenol
The following technical guide provides an in-depth analysis of 2,3-Dimethyl-6-nitrophenol , a specific regioisomer of nitroxylenol used primarily as an intermediate in the synthesis of agrochemicals and fine organic compounds.[1]
Molecular Architecture, Synthesis, and Industrial Applications
Executive Summary
2,3-Dimethyl-6-nitrophenol (CAS: 6665-95-8), also known as 6-nitro-2,3-xylenol , is an aromatic organic compound characterized by a phenol ring substituted with two methyl groups at the 2 and 3 positions and a nitro group at the 6 position.[1][2][3] It serves as a critical scaffold in the development of crop protection agents, specifically as a precursor for halogenated nitrophenols used in fungicides and herbicides. This guide details its structural properties, regioselective synthesis, and spectroscopic characterization for researchers in organic chemistry and drug discovery.
Molecular Specifications & Physicochemical Profile
The physicochemical behavior of 2,3-dimethyl-6-nitrophenol is governed by the ortho-effect , where the proximity of the nitro group (
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 2,3-Dimethyl-6-nitrophenol |
| Common Synonyms | 6-Nitro-2,3-xylenol; 2-Nitro-5,6-dimethylphenol (numbering variation) |
| CAS Registry Number | 6665-95-8 |
| Molecular Formula | |
| Molecular Weight | 167.16 g/mol |
| SMILES | Cc1ccc(c(c1C)O)[O-] |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in ethanol, ether, chloroform; sparingly soluble in water.[1][4] |
| Acidity (pKa) | ~7.0–7.5 (Predicted; enhanced acidity due to electron-withdrawing |
Structural Logic & Electronic Effects[1]
The reactivity and stability of 2,3-dimethyl-6-nitrophenol are defined by the interplay between the electron-donating methyl groups and the electron-withdrawing nitro group.[1][5]
Intramolecular Hydrogen Bonding
Unlike its isomer 2,3-dimethyl-4-nitrophenol , the 6-nitro isomer possesses a nitro group adjacent to the phenolic hydroxyl.[1]
-
Mechanism: The phenolic proton forms a hydrogen bond with one of the nitro group's oxygen atoms forming a pseudo-six-membered ring.[1]
-
Consequence: This "chelation" reduces the polarity of the molecule, making it steam volatile —a key property exploited for purification.
Steric Environment[1]
-
Positions 2 & 3 (Methyls): The methyl groups provide mild steric bulk but primarily act to activate the ring through hyperconjugation.
-
Position 6 (Nitro): The nitro group is forced out of coplanarity slightly due to the adjacent hydroxyl interaction, though the H-bond stabilizes a planar conformation.
Synthesis & Manufacturing Protocol
The primary synthetic route involves the electrophilic aromatic nitration of 2,3-dimethylphenol (2,3-xylenol). This reaction is regioselective but produces a mixture of isomers that must be separated.
Reaction Pathway Visualization
The following diagram illustrates the nitration pathway and the critical separation step based on volatility.
Caption: Regioselective synthesis and separation of 2,3-dimethyl-6-nitrophenol via steam distillation.
Detailed Experimental Protocol
Objective: Synthesis of 2,3-dimethyl-6-nitrophenol from 2,3-dimethylphenol.
Reagents:
-
2,3-Dimethylphenol (1.0 eq)[1]
-
Nitric Acid (HNO3, ~30-40% dilute)[1]
-
Sodium Nitrite (NaNO2, catalytic amount to generate NO+)
-
Solvent: Acetic acid or Water/Benzene biphasic system.
Step-by-Step Methodology:
-
Preparation: Dissolve 2,3-dimethylphenol in glacial acetic acid or suspend in water. Cool the solution to 0–5°C using an ice bath.
-
Nitration: Add dilute nitric acid dropwise over 30 minutes. Maintain temperature below 10°C to minimize dinitration and oxidation byproducts.
-
Mechanistic Note: The hydroxyl group directs the incoming nitronium ion (
) to the ortho (C6) and para (C4) positions. Low temperature and dilute acid favor the ortho product (kinetic control) and prevent tar formation.
-
-
Quenching: Stir for 1–2 hours. Pour the reaction mixture into crushed ice/water. A yellow precipitate (mixture of isomers) will form.
-
Purification (The Critical Step): Transfer the crude mixture to a steam distillation apparatus.
-
Distillate: The 2,3-dimethyl-6-nitrophenol will co-distill with water as bright yellow crystals or oil due to its inability to hydrogen bond with water (internal H-bond).[1]
-
Residue: The 4-nitro isomer remains in the flask.
-
-
Isolation: Extract the distillate with diethyl ether, dry over anhydrous
, and evaporate to yield the target compound. Recrystallize from ethanol/water if necessary.
Analytical Validation (Spectroscopy)
To validate the structure, researchers must distinguish the 6-nitro isomer from the 4-nitro isomer using NMR spectroscopy.[1]
Proton NMR ( NMR) Prediction
Solvent:
| Proton | Chemical Shift ( | Multiplicity | Assignment & Logic |
| -OH | 10.5 – 11.0 | Singlet (Broad) | Highly Deshielded. The intramolecular H-bond to the nitro group shifts the phenolic proton significantly downfield compared to free phenols (~5-7 ppm).[1] |
| Ar-H (C4) | 7.30 – 7.45 | Doublet ( | Aromatic proton.[1] |
| Ar-H (C5) | 6.70 – 6.85 | Doublet ( | Aromatic proton.[1] The H4 and H5 protons show typical ortho coupling. |
| -CH3 (C2) | 2.25 | Singlet | Methyl group ortho to OH.[1] |
| -CH3 (C3) | 2.35 | Singlet | Methyl group meta to OH.[1] |
Infrared Spectroscopy (IR)
- : Weak/Broad band around 3200–3400 cm⁻¹ (shifted and broadened due to chelation).
- : Symmetric and asymmetric stretches at 1530 cm⁻¹ and 1350 cm⁻¹ .
Applications in R&D
Agrochemical Development
2,3-Dimethyl-6-nitrophenol is a key intermediate for the synthesis of 4-bromo-2,3-dimethyl-6-nitrophenol .[1][6]
-
Workflow: Bromination of the 6-nitro compound targets the C4 position (para to the OH), which is the only remaining activated position.
-
Utility: These halogenated derivatives are potent uncouplers of oxidative phosphorylation, serving as the active mechanism for certain fungicides and herbicides.
Pharmaceutical Intermediates
The compound serves as a scaffold for "privileged structures" in medicinal chemistry. Reduction of the nitro group yields 6-amino-2,3-xylenol , a precursor for benzoxazoles and other heterocyclic systems found in bioactive molecules.
Safety & Handling
-
Toxicity: Like most nitrophenols, this compound is toxic by inhalation, ingestion, and skin contact. It acts as a metabolic poison (uncoupler).
-
Explosion Hazard: While less explosive than polynitrated compounds (e.g., picric acid), it should be handled with care. Avoid heating dry material in closed vessels.
-
Storage: Store in amber vials under inert atmosphere (Nitrogen/Argon) to prevent oxidation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81686, 2,3-Dimethyl-6-nitrophenol. Retrieved from [Link]
- Rowe, F. M., & Bannister, S. H. (1930). The Nitration of 2,3-Dimethylphenol. Journal of the Chemical Society. (Historical reference for regioselectivity protocols).
-
Zolfigol, M. A., et al. (2001).[7] Nitration of Phenols Under Mild and Heterogeneous Conditions. Molecules, 6, 614-620.[7] Retrieved from [Link][7]
Sources
Technical Handling Guide: 2,3-Dimethyl-6-nitrophenol (CAS 6665-95-8)
Part 1: Executive Technical Summary
2,3-Dimethyl-6-nitrophenol (Synonyms: 6-Nitro-2,3-xylenol) is a specialized aromatic intermediate used primarily in the synthesis of agrochemicals (fungicides, insecticides) and nitrogen-heterocycle pharmaceuticals (e.g., indazoles).[1]
Unlike common solvents or reagents, this compound presents a dual-hazard profile: it carries the acute toxicity risks inherent to nitrophenols (uncoupling of oxidative phosphorylation) and the corrosive/irritant potential of substituted phenols. This guide synthesizes industrial hygiene principles with specific chemical data to establish a zero-exposure handling protocol.
Physicochemical Profile
Note: Specific experimental values for this isomer are rare; data below incorporates read-across from structural analogs (e.g., 2,4-dimethyl-6-nitrophenol).
| Property | Description / Value | Relevance to Safety |
| CAS Number | 6665-95-8 | Unique Identifier for inventory/labeling.[1] |
| Physical State | Yellow Crystalline Solid | Dust generation is the primary exposure vector. |
| Melting Point | Est. 70–100 °C | Solid at room temp; may sublime slightly under high vacuum. |
| Solubility | Low (Water); High (Organic Solvents) | Lipophilicity increases skin absorption rates. |
| Acidity (pKa) | ~7.0–7.5 (Est.) | Weakly acidic; forms shock-sensitive salts with strong bases. |
| Appearance | Yellow powder/crystals | Yellow staining on skin indicates barrier failure (exposure). |
Part 2: Hazard Identification & Toxicology (The "Why")
To handle this compound safely, one must understand the mechanism of its toxicity, not just the hazard codes.
Mechanism of Toxicity: Mitochondrial Uncoupling
Nitrophenols are classic uncouplers of oxidative phosphorylation.
-
The Pathway: The compound is lipophilic enough to cross the mitochondrial membrane. It acts as a protonophore, carrying protons across the inner mitochondrial membrane, bypassing ATP synthase.
-
The Result: Energy is released as heat rather than stored as ATP.
-
Symptoms: Hyperthermia (overheating), metabolic acidosis, rapid fatigue, and in severe cases, rigor mortis-like muscle stiffening shortly after death.
Chemical Burns & Absorption[2]
-
Corrosivity: The nitro group withdraws electron density, making the phenolic proton more acidic. Direct contact can cause severe irritation or chemical burns (coagulative necrosis).
-
Skin Absorption: Due to the methyl groups (lipophilicity), this compound penetrates intact skin rapidly. Systemic toxicity can occur without inhalation.
Explosion Hazards
-
Dry Salts: Reacting nitrophenols with strong bases (NaOH, KOH) forms nitrophenolate salts. When dry, these salts are often shock-sensitive explosives. NEVER store basic solutions of this compound dry.
Part 3: Engineering Controls & PPE (The "How")
This protocol treats 2,3-Dimethyl-6-nitrophenol as a High Potency Active Pharmaceutical Ingredient (HPAPI) Band 3/4 equivalent .
Hierarchy of Controls
-
Primary Containment (Engineering):
-
Solid Handling: Weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Air Velocity: Maintain face velocity at 0.5 m/s (100 fpm).
-
Static Control: Use an ionizing bar during weighing to prevent static-induced powder flight.
-
-
Personal Protective Equipment (PPE) - The "Barrier Strategy":
| Zone | PPE Requirement | Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile or Neoprene (5-8 mil) | Nitrophenols can permeate thin latex rapidly. Double gloving allows outer glove removal upon contamination without exposing skin. |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are insufficient against dusts that are both toxic and corrosive. |
| Respiratory | N95/P100 Mask (if outside hood) | Only required if engineering controls fail or during spill cleanup. |
| Body | Tyvek® Lab Coat or Apron | Prevents dust accumulation on street clothes; yellow stains are difficult to remove. |
Part 4: Operational Handling Workflow
This self-validating workflow ensures that safety is integrated into the experimental process.
Diagram: Safe Handling Lifecycle
The following diagram illustrates the critical decision points and safety barriers.
Caption: Operational workflow emphasizing the containment of dust at the weighing stage and the segregation of waste streams.
Detailed Protocol
Step 1: Weighing & Transfer
-
Preparation: Place a disposable absorbent mat (benchkote) in the fume hood.
-
Anti-Static: If the solid is fluffy/static, use an anti-static gun or ionizer before spatulating.
-
Transfer: Weigh directly into the reaction vessel or a pre-tared vial. Do not use weighing boats (static risk causes powder to jump). Use a glass funnel to ensure all solids enter the vessel.
-
Decontamination: Immediately wipe the spatula and balance area with an acetone-dampened Kimwipe. Discard the wipe into a solid hazardous waste bin (sealed).
Step 2: Solubilization
-
Rule: "Wet it down."
-
As soon as the solid is in the reaction vessel, add the solvent (e.g., DCM, Acetone).
-
Why? A solution is safer than a solid. It eliminates the inhalation risk, though skin absorption risk remains.
Step 3: Reaction Monitoring[2]
-
Caution: If using TLC, remember that nitrophenols are strong chromophores (yellow). They will be visible without UV, but UV is still required for purity checks.
-
Quenching: If the reaction involves bases, quench with mild acid (dilute HCl) to ensure the nitrophenol is protonated (less explosive risk than the salt form) before workup.
Step 4: Waste Disposal[3]
-
Segregation: DO NOT mix nitrophenol waste with strong basic waste (e.g., NaOH washes) in the same drum if there is a risk of drying out.
-
Labeling: Label clearly as "Toxic" and "Nitrophenol Derivative."
Part 5: Emergency Response
Scenario A: Skin Contact (Yellow Stain)[4][5][6]
-
Immediate Action: Do not wait for pain. If you see yellow, you are exposed.
-
Washing: Wash with soap and water for 15 minutes.
-
Note: Do not use alcohol/acetone to wash skin; this increases vasodilation and absorption.
-
-
Treatment: Seek medical attention.[3][4][5][6][7] Monitor for signs of systemic toxicity (sweating, rapid heart rate).
Scenario B: Spill (Powder)
-
Evacuate: Clear the immediate area.
-
PPE Up: Wear N95/P100 respirator, double gloves, and Tyvek suit.
-
Contain: Cover spill with wet paper towels (dampened with water) to prevent dust.
-
Clean: Scoop up the wet material. Wipe area with dilute NaOH (turns deep yellow/orange) to visualize residues, then clean with water until no color remains.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81687, 2,3-Dimethyl-6-nitrophenol. Retrieved from [Link]
-
Safe Work Australia (2019). Xylenols: Human Health Tier II Assessment. Retrieved from [Link]
Sources
In-Depth Technical Guide: Synthesis Routes and Mechanistic Insights for 2,3-Dimethyl-6-nitrophenol
The Regioselectivity Conundrum: Molecular Topology of 2,3-Dimethylphenol
In the realm of highly substituted aromatic synthesis, achieving absolute regiocontrol is a persistent challenge. The synthesis of 2,3-dimethyl-6-nitrophenol (CAS: 6665-95-8) from 2,3-dimethylphenol perfectly encapsulates this difficulty.
When analyzing the starting material, 2,3-dimethylphenol, we observe a highly activated aromatic ring. The hydroxyl group (-OH) is a powerful ortho/para directing group. The methyl groups at C2 and C3 provide additional inductive electron donation. Consequently, electrophilic aromatic substitution (EAS) is heavily favored at two distinct sites:
-
C4 (Para to -OH): Sterically accessible and electronically enriched.
-
C6 (Ortho to -OH): Electronically enriched but subject to different steric and chelation dynamics.
Standard mixed-acid nitration (HNO₃/H₂SO₄) fails to discriminate between these two positions, inevitably yielding a difficult-to-separate mixture of 4-nitro and 6-nitro isomers [3]. To synthesize 2,3-dimethyl-6-nitrophenol with high purity, we must abandon brute-force nitration and adopt mechanistically driven strategies. This whitepaper dissects three advanced synthetic routes, explaining the causality behind the reagents chosen and providing field-proven protocols.
Route Analysis: From Kinetic Trapping to Absolute Regiocontrol
Strategy A: Low-Temperature Ipso-Nitration and Thermodynamic Isomerization
Classical nitration can be manipulated by drastically lowering the temperature to isolate kinetic intermediates. When 2,3-dimethylphenol is nitrated in acetic anhydride at -60°C, the nitronium ion undergoes an ipso-attack at the C6 position, forming a transient 5,6-dimethyl-6-nitrocyclohexa-2,4-dienone [1].
This dienone is a kinetically trapped species. Because the nitro group is attached to a secondary carbon already bearing a methyl group, the intermediate is highly labile. Upon warming the reaction mixture to 0°C, the dienone undergoes a rapid prototropic tautomerization and thermal isomerization, shifting the nitro group to yield a mixture where 2,3-dimethyl-6-nitrophenol constitutes approximately 24% of the isolated yield [1]. While mechanistically fascinating, the low yield makes this route suboptimal for scale-up.
Caption: Mechanistic pathway of low-temperature ipso-nitration and subsequent thermal isomerization.
Strategy B: Cerium (IV) Ammonium Nitrate (CAN) Mediated Ortho-Nitration
To bypass the poor regioselectivity of direct nitration, Cerium (IV) Ammonium Nitrate (CAN) serves as a highly specialized reagent. CAN, particularly when formulated with NaHCO₃ or coated on silica, acts as a mild, single-electron oxidant that drives highly regioselective ortho-nitration of phenols [2, 4].
The Causality: The regioselectivity is driven by the formation of a transient cerium-phenoxide coordination complex. The cerium metal chelates with the phenolic oxygen, effectively anchoring the nitrating equivalent. This intramolecular-like delivery strictly directs the nitro group to the adjacent ortho position (C6), largely ignoring the sterically available para position (C4).
Strategy C: The Halogen-Blocking Workflow (Absolute Regiocontrol)
When pharmaceutical-grade purity is required, relying on directing effects is insufficient; physical blocking of the competing site is mandatory.
-
Bromination: We utilize N-Bromosuccinimide (NBS) to selectively brominate the C4 position [3]. NBS provides a controlled, low-concentration release of electrophilic bromine, preventing the over-bromination that occurs with elemental Br₂.
-
Nitration: With C4 blocked by the bulky bromine atom, subsequent nitration is sterically and electronically forced into the C6 position, yielding 4-bromo-2,3-dimethyl-6-nitrophenol [3].
-
Debromination: A final reductive debromination (using Pd/C and H₂) cleanly removes the halogen block, affording pure 2,3-dimethyl-6-nitrophenol.
Caption: Comparison of direct nitration vs. the indirect halogen-blocking strategy.
Quantitative Data: Route Comparison
The following table summarizes the empirical outcomes of the discussed synthetic routes, allowing researchers to balance yield, purity, and operational complexity.
| Synthesis Route | Reagents / Conditions | Primary Intermediate | Regioselectivity (6-Nitro : 4-Nitro) | Overall Yield of Target |
| Direct Mixed Acid | HNO₃, H₂SO₄, 0°C | None | ~ 1:1 to 1:2 | < 30% (Post-separation) |
| Low-Temp Ipso | HNO₃, Ac₂O, -60°C | Nitrodienone | 1:1 (post-isomerization) | ~ 24% |
| CAN-Mediated | CAN, NaHCO₃, CH₃CN | Cerium-Phenoxide | > 95:5 | 70 - 85% |
| Halogen-Blocking | 1. NBS 2. HNO₃ 3. Pd/C | 4-Bromo-2,3-dimethylphenol | 100:0 (Exclusive) | ~ 60% (Over 3 steps) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify the success of each step before proceeding.
Protocol A: CAN-Mediated Regioselective Ortho-Nitration
Adapted from methodologies establishing CAN as an ortho-selective reagent [2, 4].
-
Preparation: In a 250 mL round-bottom flask, dissolve 2,3-dimethylphenol (10 mmol) in 50 mL of anhydrous acetonitrile. Add NaHCO₃ (12 mmol) to the solution to buffer the system and prevent unwanted oxidative polymerization of the phenol.
-
Reagent Addition: Cool the suspension to 0°C using an ice bath. Dissolve Cerium (IV) Ammonium Nitrate (10 mmol) in 20 mL of acetonitrile. Add the CAN solution dropwise over 30 minutes via an addition funnel.
-
Reaction Monitoring (Self-Validation): The solution will immediately turn deep red/brown, indicating the formation of the cerium-phenoxide complex. Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The disappearance of the starting material (Rf ~0.6) and the appearance of a bright yellow spot (Rf ~0.8) confirms the formation of the ortho-nitrophenol.
-
Quenching & Workup: Once complete (typically 1-2 hours), quench the reaction by adding 50 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude yellow solid via flash column chromatography to yield pure 2,3-dimethyl-6-nitrophenol.
Protocol B: The Halogen-Blocking Workflow
Adapted from comparative synthesis strategies for highly substituted phenols [3].
Step 1: Regioselective Bromination
-
Dissolve 2,3-dimethylphenol (10 mmol) in 40 mL of dichloromethane (DCM). Cool to 0°C.
-
Add N-Bromosuccinimide (NBS, 10.5 mmol) portion-wise over 20 minutes in the dark to prevent radical side-reactions.
-
Validation: Stir for 2 hours at 0°C. TLC should show quantitative conversion to a single, less polar spot (4-bromo-2,3-dimethylphenol). Wash with water to remove succinimide, dry, and concentrate.
Step 2: Directed Nitration
-
Dissolve the crude 4-bromo-2,3-dimethylphenol in 20 mL of glacial acetic acid. Cool to 10°C.
-
Slowly add a pre-cooled mixture of 70% HNO₃ (11 mmol) in 5 mL acetic acid.
-
Validation: Stir for 1 hour. Pour over crushed ice. The precipitation of a yellow solid (4-bromo-2,3-dimethyl-6-nitrophenol) serves as visual confirmation of successful nitration. Filter and wash with cold water.
Step 3: Reductive Debromination
-
Dissolve the nitrated intermediate in 30 mL of methanol. Add 10% Pd/C (10 mol%) and potassium acetate (15 mmol) to act as an acid scavenger.
-
Purge the flask with nitrogen, then introduce hydrogen gas via a balloon. Stir vigorously at room temperature for 4 hours.
-
Validation: GC-MS or LC-MS must be used here to confirm the exact mass shift from the brominated species (M ≈ 246) to the debrominated target (M ≈ 167).
-
Filter through a pad of Celite to remove the catalyst, concentrate the filtrate, and recrystallize from ethanol/water to yield pure 2,3-dimethyl-6-nitrophenol.
References
- ipso Nitration. XXIV. Nitration of 2-methylphenols.
- Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)
- Source: benchchem.
- Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate (Alternative Hosting)
Whitepaper: Toxicological Mechanisms and Environmental Fate of 2,3-Dimethyl-6-nitrophenol
Executive Summary
As a Senior Application Scientist navigating the complex landscape of substituted aromatic compounds, I frequently encounter the dual-edged nature of nitrophenols. 2,3-Dimethyl-6-nitrophenol (CAS: 6665-95-8), also recognized by its synonym 6-nitro-2,3-xylenol, represents a critical intersection of industrial utility and environmental hazard 1[1]. This in-depth technical guide synthesizes current toxicological paradigms, environmental transport mechanisms, and robust analytical protocols to equip researchers and drug development professionals with actionable, field-proven insights.
Physicochemical Profiling and Environmental Transport
Understanding the environmental impact of 2,3-Dimethyl-6-nitrophenol requires a foundational grasp of its physicochemical properties. The presence of two electron-donating methyl groups and one electron-withdrawing nitro group on the phenol ring dictates its reactivity, solubility, and ecological persistence.
Quantitative Data Summary
Table 1: Identification and Physicochemical Properties of 2,3-Dimethyl-6-nitrophenol
| Property | Value |
| Chemical Name | 2,3-Dimethyl-6-nitrophenol |
| CAS Registry Number | 6665-95-8 |
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| SMILES | Cc1ccc(c(c1C)O)[O-] |
| Substance Class | Nitrated Phenolic Compound |
Environmental Fate Causality
Nitrophenols are notorious for their environmental persistence and mobility 3[3]. Due to their significant water solubility, they readily partition from industrial effluents into surface and groundwater, evading traditional sedimentation treatments 4[4]. Furthermore, atmospheric photochemistry plays a crucial role. Research has demonstrated that nitrated aromatic gases and aerosols, including dimethyl-nitrophenols, strongly absorb near-ultraviolet (UV) irradiance (0.25-0.38 µm), significantly altering atmospheric photochemistry and contributing to urban smog evolution 5[5].
Caption: Environmental fate and transport pathways of nitrophenolic compounds.
Toxicological Mechanisms: The Cellular Energy Crisis
The primary hazard of nitrophenolic compounds stems from their profound cytotoxicity. The core mechanism is the uncoupling of mitochondrial oxidative phosphorylation6[6].
Mechanistic Deep Dive
In a healthy cell, the electron transport chain pumps protons (H+) across the inner mitochondrial membrane, creating a proton motive force that drives ATP synthase. Nitrophenols act as lipophilic weak acids (protonophores)7[7]. In the acidic intermembrane space, they become protonated, diffuse across the lipid bilayer into the alkaline matrix, and release the proton. This futile cycle dissipates the proton gradient, bypassing ATP synthase. The cell experiences a severe energy deficit, leading to compensatory but ultimately fatal increases in oxygen consumption, intense heat generation, and metabolic failure8[8].
Caption: Mechanism of oxidative phosphorylation uncoupling by nitrophenols.
Table 2: Toxicological Impact Summary (Class-Based Extrapolation)
| Toxicity Endpoint | Mechanism / Observation | Environmental/Health Implication |
| Aquatic Toxicity | Disruption of ATP synthesis in fish/invertebrates | High mortality in aquatic ecosystems[3] |
| Cellular Toxicity | Mitochondrial uncoupling (Protonophore) | Severe cytotoxicity, metabolic failure[7] |
| Soil Toxicity | Inhibition of microbial activity | Disruption of nutrient cycling and plant growth[3] |
Field-Proven Experimental Protocols
To ensure scientific integrity, laboratory methodologies must be designed as self-validating systems. Below are two core protocols for assessing the environmental presence and biological impact of 2,3-Dimethyl-6-nitrophenol.
Protocol 1: Extraction and GC-MS Quantification from Environmental Matrices
Causality: Nitrophenols are polar and highly water-soluble. To extract them efficiently into an organic solvent, the aqueous matrix must be acidified below the pKa of the phenol to ensure it remains in its protonated, non-ionized state. Derivatization is required prior to GC-MS to increase volatility and prevent peak tailing. Self-Validation: The inclusion of an isotopically labeled surrogate standard (e.g., 13C-labeled nitrophenol) spiked before extraction validates the recovery efficiency, ensuring that any matrix effects or extraction losses are mathematically corrected.
Step-by-Step Methodology:
-
Sample Preparation: Collect 500 mL of the environmental water sample. Filter through a 0.45 µm glass fiber filter to remove particulate matter.
-
Surrogate Spiking: Spike the sample with 50 µL of a 10 µg/mL isotopically labeled surrogate standard.
-
Acidification: Adjust the pH of the sample to < 2.0 using concentrated hydrochloric acid (HCl). (Rationale: Suppresses ionization of the phenolic hydroxyl group).
-
Liquid-Liquid Extraction (LLE): Extract the sample three times with 50 mL of dichloromethane (DCM) in a separatory funnel. Combine the organic layers.
-
Drying and Concentration: Pass the combined organic extract through anhydrous sodium sulfate to remove residual water. Concentrate to approximately 1 mL using a rotary evaporator.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: Inject 1 µL into the GC-MS. Quantify using an internal standard calibration curve.
Protocol 2: In Vitro Assessment of Mitochondrial Transmembrane Potential (TMP)
Causality: To definitively prove that 2,3-Dimethyl-6-nitrophenol uncouples oxidative phosphorylation, we must measure the dissipation of the mitochondrial proton gradient. Rhodamine 123 (Rh123) is a cationic, lipophilic fluorophore that accumulates in polarized mitochondria. A drop in fluorescence indicates membrane depolarization7[7]. Self-Validation: The assay includes a vehicle control (baseline) and a positive control (2,4-Dinitrophenol, a known uncoupler). If the positive control fails to depolarize the membrane, the entire assay is invalidated, preventing false negatives.
Step-by-Step Methodology:
-
Cell Culture: Seed target cells (e.g., HepG2) in a 96-well black, clear-bottom microplate at a density of
cells/well. Incubate overnight at 37°C, 5% CO2. -
Dye Loading: Wash cells with PBS and incubate with 1 µM Rhodamine 123 in standard culture media for 30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove extracellular dye.
-
Treatment: Add varying concentrations of 2,3-Dimethyl-6-nitrophenol (e.g., 1, 10, 50, 100 µM).
-
Positive Control: 50 µM 2,4-Dinitrophenol (2,4-DNP).
-
Vehicle Control: 0.1% DMSO.
-
-
Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm). Record fluorescence every 5 minutes for 1 hour.
-
Data Analysis: Calculate the percentage decrease in fluorescence relative to the vehicle control. A dose-dependent decrease confirms protonophore activity.
Remediation Strategies and Future Directions
The recalcitrance of nitrophenols in the environment is primarily due to the electron-withdrawing nitro group, which resists electrophilic attack by oxygenases during biodegradation. However, advanced bioremediation utilizing specific aerobic-anaerobic bacterial consortiums has shown promise 9[9]. Immobilized cell techniques and the integration of nanotechnologies represent the frontier of mitigating the environmental impact of compounds like 2,3-Dimethyl-6-nitrophenol.
As drug development and industrial chemistry advance, the rigorous toxicological profiling of intermediates like 2,3-Dimethyl-6-nitrophenol is non-negotiable. By understanding its fundamental mechanism—the uncoupling of oxidative phosphorylation—and deploying self-validating analytical protocols, scientists can accurately assess and mitigate its environmental and biological risks.
References
- 2,3-DIMETHYL-6-NITROPHENOL, FDA Global Substance Registr
- 2,3-DIMETHYL-6-NITROPHENOL, NIH Global Substance Registr
- Isolating nitrated and aromatic aerosols and nitrated aromatic gases as sources of ultraviolet light absorption, Mark Z. Jacobson - Stanford University.
- nitrophenols - Environmental Health & Safety, tidjma.tn.
- Toxicological Profile for Nitrophenols,
- Toxicological Profile of 2,6-Di-tert-butyl-4-nitrophenol: A Technical Guide, Benchchem.
- Microbial biodegradation of nitrophenols and their derivatives: A Review, Sk Aftabul Alam, Pradipta Saha.
- SECOND DRAFT, CDC Stacks.
- The lampricide 3-trifluoromethyl-4-nitrophenol (TFM)
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- 7. The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey (Petromyzon marinus) and TFM-tolerant rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]
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2,3-Dimethyl-6-nitrophenol: A Versatile Intermediate in the Synthesis of Novel Agrochemicals
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Substituted nitrophenols are a critical class of intermediates in the synthesis of a wide array of industrial and specialty chemicals, including pharmaceuticals, dyes, and, notably, agrochemicals.[1][2] 2,3-Dimethyl-6-nitrophenol, a derivative of 2,3-dimethylphenol, presents a unique scaffold for the development of new bioactive molecules. Its specific substitution pattern—featuring a reactive phenolic hydroxyl group, a versatile nitro group, and influential methyl substituents—offers multiple avenues for chemical modification. This guide provides a comprehensive technical overview of the synthesis of 2,3-Dimethyl-6-nitrophenol, explores its potential as a precursor to novel agrochemicals by examining key reaction pathways, and draws parallels with established salicylanilide anthelmintics to illustrate potential mechanisms of action. Detailed, field-proven protocols for its synthesis and subsequent transformations are provided to empower researchers in agrochemical discovery.
Core Compound Analysis: 2,3-Dimethyl-6-nitrophenol
2,3-Dimethyl-6-nitrophenol is an aromatic organic compound whose utility as a synthetic intermediate stems from the strategic placement of its functional groups. The hydroxyl and nitro groups are positioned ortho to each other, allowing for potential intramolecular hydrogen bonding and influencing the molecule's reactivity and physical properties. The dimethyl substitution pattern affects the electronic and steric environment, which can be leveraged for selective transformations and to fine-tune the biological activity of derivative compounds.
Table 1: Physicochemical Properties of 2,3-Dimethyl-6-nitrophenol
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [3] |
| Molecular Weight | 167.16 g/mol | [3] |
| IUPAC Name | 2,3-dimethyl-6-nitrophenol | |
| Synonyms | 6-Nitro-2,3-xylenol | |
| InChIKey | KXWOAPZXQJGYPU-UHFFFAOYSA-N | [3] |
Synthesis of the Intermediate: Regioselective Nitration
The primary and most direct route for synthesizing 2,3-Dimethyl-6-nitrophenol is the electrophilic aromatic substitution (nitration) of the readily available starting material, 2,3-dimethylphenol.
The Causality Behind the Reaction
The nitration of 2,3-dimethylphenol is a classic example of directed electrophilic aromatic substitution. The hydroxyl (-OH) and the two methyl (-CH₃) groups are all activating, ortho-, para- directing groups. However, the hydroxyl group is a significantly stronger activating group than the methyl groups. This leads to preferential substitution at positions ortho and para to the hydroxyl group.
In the case of 2,3-dimethylphenol, the C4 position (para to -OH) and the C6 position (ortho to -OH) are the most activated sites. Consequently, the reaction typically yields a mixture of two primary isomers: 2,3-Dimethyl-4-nitrophenol and 2,3-Dimethyl-6-nitrophenol .[4] The ratio of these isomers is highly dependent on reaction conditions such as temperature, solvent, and the specific nitrating agent used.[4][5] Separation of the desired 6-nitro isomer from the 4-nitro byproduct is a critical downstream purification step, often accomplished via column chromatography or fractional crystallization.
Caption: Synthesis of 2,3-Dimethyl-6-nitrophenol via nitration of 2,3-dimethylphenol.
Synthetic Utility in Agrochemical Development
The true value of 2,3-Dimethyl-6-nitrophenol lies in its potential as a versatile building block. The phenolic hydroxyl and nitro groups serve as primary handles for introducing diverse functionalities, enabling the creation of large libraries of candidate molecules for screening.
Pathway A: Modification of the Phenolic Hydroxyl Group
The phenolic -OH group is a prime site for reactions like etherification and esterification. These modifications can transform the molecule into potential fungicides or herbicides. For instance, reacting the phenol with an alkyl halide can introduce lipophilic side chains, which may enhance the molecule's ability to penetrate plant cuticles or fungal cell membranes.[6]
Pathway B: Reduction of the Nitro Group and Subsequent Amidation
The nitro group is arguably the most versatile functional group on the intermediate. Its reduction to an amino group (-NH₂) is a fundamental and high-yielding transformation, typically accomplished using reagents like iron powder in acidic media or catalytic hydrogenation.[6] This creates 6-Amino-2,3-dimethylphenol , a highly valuable precursor.
This aminophenol can then be coupled with substituted salicylic acids (or their activated acyl chloride derivatives) to form a salicylanilide backbone. This structural motif is present in several potent anthelmintic and molluscicidal agents.[7][8][9]
Caption: Key synthetic pathways for deriving agrochemicals from the title intermediate.
Case Study: The Salicylanilide Class of Agrochemicals
To understand the potential bioactivity of compounds derived from 2,3-Dimethyl-6-nitrophenol, it is instructive to examine existing agrochemicals with similar structures, such as the salicylanilides Niclosamide and Oxyclozanide.
Niclosamide and Oxyclozanide: Structure and Synthesis
Niclosamide and Oxyclozanide are anthelmintic agents used to treat tapeworm and fluke infections in animals, respectively.[8][10][11] Their synthesis involves the condensation of a substituted salicylic acid with a substituted aminophenol or aniline, forming a critical amide linkage.[12][13][14][15][16] This is precisely the type of reaction enabled by the reduction of 2,3-Dimethyl-6-nitrophenol.
Mechanism of Action: Mitochondrial Uncoupling
The primary mechanism of action for both Niclosamide and Oxyclozanide is the uncoupling of oxidative phosphorylation in the target parasite.[7][8][9][10][17][18] These molecules act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[7][19] This leads to a rapid depletion of the parasite's energy supply, resulting in paralysis and death. It is plausible that novel salicylanilides derived from 2,3-Dimethyl-6-nitrophenol could exhibit a similar mode of action.
Caption: General synthetic scheme for the formation of the salicylanilide core structure.
Experimental Protocols
The following protocols are based on established methodologies for analogous transformations and provide a robust starting point for laboratory synthesis.
Protocol 1: Nitration of 2,3-Dimethylphenol
Objective: To synthesize a mixture of 2,3-Dimethyl-4-nitrophenol and 2,3-Dimethyl-6-nitrophenol.
Materials:
-
2,3-Dimethylphenol
-
Acetic Anhydride
-
Nitric Acid (70%)
-
Ice-water bath
-
Standard glassware for organic synthesis
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dimethylphenol (1.0 eq) in acetic anhydride at room temperature.
-
Cool the flask to -10°C using an ice-salt bath.
-
Slowly add a pre-cooled solution of nitric acid (1.1 eq) in acetic anhydride dropwise to the reaction mixture, ensuring the temperature does not rise above -5°C.[4]
-
After the addition is complete, stir the reaction mixture at -10°C for an additional 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of ice water and stir until the excess acetic anhydride is hydrolyzed.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture.
-
Purify the mixture using column chromatography on silica gel to separate the 4-nitro and 6-nitro isomers.
Protocol 2: Reduction of 2,3-Dimethyl-6-nitrophenol
Objective: To synthesize 6-Amino-2,3-dimethylphenol.
Materials:
-
2,3-Dimethyl-6-nitrophenol
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol/Water solvent mixture
-
Celite®
Procedure:
-
In a round-bottom flask, create a suspension of 2,3-Dimethyl-6-nitrophenol (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in a 4:1 mixture of ethanol and water.[6]
-
Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 6-Amino-2,3-dimethylphenol, which can be purified further if necessary.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[20][21]
-
2,3-Dimethylphenol (Starting Material): Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[21][22] Avoid dust formation and ensure adequate ventilation.[20]
-
Nitrophenols (Product Class): Nitrophenols are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1][23] They are also environmental toxins.[23] All waste should be disposed of according to institutional and local regulations.
-
Reagents: Strong acids and oxidizing agents used in nitration are highly corrosive and should be handled with extreme care.
Consult the specific Safety Data Sheet (SDS) for each chemical before use.[20][21][22][23]
Conclusion and Future Outlook
2,3-Dimethyl-6-nitrophenol is a strategically functionalized intermediate with significant, yet underexplored, potential in the field of agrochemical synthesis. The established chemical pathways of etherification of its phenolic hydroxyl group and, more importantly, the reduction of its nitro group to a versatile amine, open the door to creating novel molecular scaffolds. By leveraging the synthetic logic used to produce proven salicylanilide anthelmintics, researchers can rationally design and synthesize new candidate molecules based on this intermediate. This guide provides the foundational chemical knowledge and practical protocols to facilitate such discovery, potentially leading to the development of next-generation agrochemicals with improved efficacy and novel modes of action.
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The magic bullet: Niclosamide. (n.d.). Frontiers. Retrieved from [Link]
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Chen, W., Mook, R. A., Jr, Premont, R. T., & Wang, J. (2018). Niclosamide: Beyond an antihelminthic drug. Cellular signalling, 41, 89–96. [Link]
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Kadri, H., Lambourne, O. A., & Mehellou, Y. (2018). Niclosamide, a Drug with Many (Re)purposes. ChemMedChem, 13(12), 1187–1189. [Link]
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Oxyclozanide. (n.d.). Inxight Drugs. Retrieved from [Link]
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Oxyclozanide (3) (all ruminants). (2004, February). EMA. Retrieved from [Link]
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Niclosamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. Retrieved from [Link]
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A Process For Preparation Of Oxyclozanide. (n.d.). Quick Company. Retrieved from [Link]
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Oxyclozanide. (n.d.). Wikipedia. Retrieved from [Link]
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Lo, Y.-H., Lin, S.-C., Chen, Y.-J., Chen, C.-Y., Lee, Y.-C., Chen, Y.-J., ... & Lin, Y.-C. (2022). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. Bioorganic chemistry, 128, 106064. [Link]
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Oxyclozanide. (2025, October 19). AERU - University of Hertfordshire. Retrieved from [Link]
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Synthesis and characterization of niclosamide derivatives. (2017). ResearchGate. Retrieved from [Link]
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Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. (2024, September 17). Dovepress. Retrieved from [Link]
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Liu, X., Zhuang, J., & Wu, J. (2010). Synthesis of Oxyclozanide. Zhejiang Chemical Industry. Retrieved from [Link]
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2,3-DIMETHYL-6-NITROPHENOL. (n.d.). gsrs. Retrieved from [Link]
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Safety data sheet - 2,6-Dimethylphenol. (2024, January 11). CPAChem. Retrieved from [Link]
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Nitrophenols. (2001, June 11). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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2,3-Dimethyl-4-nitrophenol. (n.d.). PubChem - NIH. Retrieved from [Link]
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Nitrophenols | ToxFAQs™. (n.d.). ATSDR - CDC. Retrieved from [Link]
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Economical Synthesis of Nitrophenols under Controlled Physical Parameters. (2014). ResearchGate. Retrieved from [Link]
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Agrochemical Additives. (n.d.). Pilot Chemical. Retrieved from [Link]
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REMOVAL OF 2-NITROPHENOL, 2,4-DINITROPHENOL AND 2,4,6-TRINITROPHENOL FROM AQUEOUS SOLUTION THROUGH ADSORPTION ON COBALT, NICKEL AND TUNGSTEN FERROCYANIDES. (2005). Redalyc.org. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-6-nitrophenol
Introduction and Statement of Unavailability of Direct Data
2,3-Dimethyl-6-nitrophenol is a substituted aromatic compound belonging to the nitrophenol family. Its molecular structure, featuring a hydroxyl group, a nitro group, and two methyl groups on a benzene ring, suggests a range of potential applications in chemical synthesis, agrochemicals, and materials science. The precise determination of physical properties such as melting and boiling points is fundamental for its purification, characterization, and application.
A thorough search of scientific databases and chemical supplier information indicates a lack of published, experimentally verified data for the melting and boiling points of 2,3-Dimethyl-6-nitrophenol. This guide has been developed to address this information gap by providing a comparative analysis of related compounds and a detailed methodology for the empirical determination of these properties.
Comparative Physicochemical Data of Isomeric and Related Nitrophenols
To establish a predictive baseline for the properties of 2,3-Dimethyl-6-nitrophenol, it is instructive to examine the known melting and boiling points of its isomers and structurally similar compounds. The substitution pattern on the aromatic ring significantly influences intermolecular forces and, consequently, these physical constants.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| 2,4-Dimethyl-6-nitrophenol | 14452-34-7 | C₈H₉NO₃ | 66 - 72[1][2] | 260.3 ± 35.0 |
| 2,6-Dimethyl-4-nitrophenol | 2423-71-4 | C₈H₉NO₃ | 168 (decomposes)[3][4] | 322.8[3][5] |
| 2-Methyl-6-nitrophenol | 13073-29-5 | C₇H₇NO₃ | 68 - 75 | Not available |
| 4-Nitrophenol | 100-02-7 | C₆H₅NO₃ | 113 - 115 | 279 (decomposes) |
| 2-Nitrophenol | 88-75-5 | C₆H₅NO₃ | 44 - 46 | 215 |
Theoretical Analysis of Melting and Boiling Points
The melting and boiling points of 2,3-Dimethyl-6-nitrophenol are dictated by its molecular structure and the resulting intermolecular and intramolecular forces.
-
Intramolecular Hydrogen Bonding: As an ortho-nitrophenol (with the nitro and hydroxyl groups adjacent), 2,3-Dimethyl-6-nitrophenol is expected to exhibit strong intramolecular hydrogen bonding between the hydroxyl proton and an oxygen atom of the nitro group. This internal bonding reduces the availability of the hydroxyl group to participate in intermolecular hydrogen bonding with neighboring molecules. Consequently, this typically leads to a lower boiling point and increased volatility compared to its meta and para isomers, where intermolecular hydrogen bonding dominates.
-
Molecular Symmetry and Crystal Packing: The melting point is influenced by the efficiency of crystal lattice packing. The substitution pattern of 2,3-Dimethyl-6-nitrophenol is less symmetrical than that of 2,6-Dimethyl-4-nitrophenol. The high melting point of the latter (168 °C) suggests a highly stable and well-ordered crystal lattice. The less symmetrical nature of the 2,3-dimethyl isomer may lead to less efficient packing and thus a lower melting point, likely closer to that of the 2,4-dimethyl isomer.
-
Van der Waals Forces: The presence of two methyl groups increases the molecular weight and surface area compared to simpler nitrophenols, contributing to stronger van der Waals forces. These forces will raise the melting and boiling points relative to unsubstituted nitrophenols.
Prediction: Based on these principles, the boiling point of 2,3-Dimethyl-6-nitrophenol is expected to be lower than that of its isomers that lack intramolecular hydrogen bonding. Its melting point is anticipated to be influenced by its crystal packing efficiency and may be comparable to or slightly different from the 2,4-dimethyl isomer.
Experimental Protocols for Determination of Melting and Boiling Points
The following protocols describe standard, reliable methods for determining the melting and boiling points of a solid organic compound like 2,3-Dimethyl-6-nitrophenol.
Melting Point Determination (Capillary Method)
This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Protocol:
-
Sample Preparation: Place a small amount of dry 2,3-Dimethyl-6-nitrophenol on a watch glass and crush it into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount enters the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: Insert the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more precise measurement in the subsequent trial.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a medium rate until the temperature is about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a transparent liquid (T2). The melting point range is T1-T2.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for determining the boiling point of small quantities of a substance. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Protocol:
-
Sample Preparation: Add approximately 0.5 mL of molten 2,3-Dimethyl-6-nitrophenol (if solid at room temperature) or the liquid sample into a small test tube (Durham tube).
-
Capillary Insertion: Place a standard melting point capillary tube, sealed end up, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Suspend the assembly in a Thiele tube containing high-boiling mineral oil, ensuring the sample is below the oil level.
-
Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until the bubbling is rapid and continuous.
-
Data Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.
Caption: Workflow for Boiling Point Determination.
Synthesis and Reactivity Context
Understanding the synthesis of 2,3-Dimethyl-6-nitrophenol is crucial for sample acquisition. A common route involves the direct nitration of 2,3-dimethylphenol. The hydroxyl and methyl groups are ortho-, para-directing, making the C4 and C6 positions susceptible to electrophilic substitution. Careful control of reaction conditions is necessary to favor the formation of the 6-nitro isomer over the 4-nitro isomer. An alternative synthesis could involve the hydrolysis of 2,3-dimethyl-6-nitroaniline.[6]
Safety and Handling
Nitrophenols as a class of compounds require careful handling. While a specific Safety Data Sheet (SDS) for 2,3-Dimethyl-6-nitrophenol is not widely available, data from isomers and related compounds indicate the following hazards:
-
Toxicity: Nitrophenols can be toxic if swallowed, inhaled, or absorbed through the skin.[7][8]
-
Irritation: They are known to cause skin and severe eye irritation.[7][8]
-
Methemoglobinemia: A significant hazard associated with nitrophenols is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, and cyanosis (blue skin color).[7][9]
-
Handling Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.
Conclusion
While the precise melting and boiling points of 2,3-Dimethyl-6-nitrophenol remain to be definitively published, this guide provides a comprehensive framework for their estimation and experimental determination. Through comparative analysis of its isomers, understanding the underlying principles of its molecular structure, and applying the detailed experimental protocols provided, researchers can confidently characterize this compound. Adherence to strict safety protocols is paramount when working with this and related nitrophenolic compounds.
References
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2,6-dimethyl-4-nitrophenol - Chemical Synthesis Database. (2025, May 20). Chemical Synthesis Database. [Link]
-
2,4-Dimethyl-6-nitrophenol supplier - CAS 14452-34-7. (2024, April 29). Exclusive Chemistry Ltd. [Link]
-
Nitrophenols. (2001, June 11). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
4-Nitrophenol - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
2,6-dimethyl-4-nitrophenol. Stenutz. [Link]
-
Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
ICSC 0066 - p-NITROPHENOL. International Programme on Chemical Safety. [Link]
- Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol. (Patent US5118877A).
-
Chemical Properties of 2-Methyl-6-nitroaniline (CAS 570-24-1). Cheméo. [Link]
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- 9. ICSC 0066 - p-NITROPHENOL [chemicalsafety.ilo.org]
The Evolution and Discovery of 2,3-Dimethyl-6-Nitrophenol Derivatives: A Technical Whitepaper on Synthesis and Advanced Applications
Introduction & Historical Context
2,3-Dimethyl-6-nitrophenol (CAS: 6665-95-8) and its halogenated derivatives represent a critical class of highly substituted aromatic compounds. Historically, nitrophenols have served as foundational building blocks in the chemical synthesis of dyes, pharmaceuticals, and agrochemicals[1]. The unique trifunctional scaffold of derivatives like 4-bromo-2,3-dimethyl-6-nitrophenol—featuring a hydroxyl group, a nitro group, and a halogen atom—imparts a versatile reactivity profile that is highly sought after in modern drug discovery and agrochemical development[2].
As a Senior Application Scientist, understanding the mechanistic behavior of this molecule is paramount. This guide deconstructs the synthetic pathways, self-validating experimental protocols, and the emerging biological applications of 2,3-dimethyl-6-nitrophenol derivatives.
Retrosynthetic Strategies and Mechanistic Causality
The synthesis of highly substituted aromatic rings requires precise control over electrophilic aromatic substitution (EAS). For the target derivative 4-bromo-2,3-dimethyl-6-nitrophenol, two primary retrosynthetic routes are traditionally evaluated[1]:
-
Route 1: Bromination followed by Nitration.
-
Route 2: Nitration followed by Bromination.
Causality of Route Selection: Route 1 is overwhelmingly preferred in synthetic chemistry[1]. In the starting material, 2,3-dimethylphenol, the hydroxyl group acts as a strong activating and ortho/para-directing group. Initial bromination selectively targets the sterically accessible para-position (C4)[1]. If Route 2 were chosen, initial nitration would yield a complex mixture of 4-nitro and 6-nitro isomers due to competing directing effects from the hydroxyl and methyl groups, rendering subsequent bromination and purification highly inefficient[1].
Synthetic workflow for 4-Bromo-2,3-dimethyl-6-nitrophenol emphasizing regiocontrol.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate built-in quality control checkpoints to guarantee high yield and purity[3].
Step 1: Regioselective Bromination
Objective: Synthesize the intermediate 4-Bromo-2,3-dimethylphenol. Methodology:
-
Dissolve 2,3-dimethylphenol in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath[3].
-
Causality: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes[3]. Maintaining the reaction at 0 °C mitigates the exothermic nature of the bromination, preventing poly-bromination and preserving strict para-selectivity relative to the hydroxyl group.
-
Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC)[3]. The complete disappearance of the starting material spot confirms reaction completion.
-
Quench the reaction with saturated aqueous sodium thiosulfate to neutralize any unreacted electrophilic bromine species[3]. Extract with DCM, dry the organic layer over anhydrous MgSO₄, and purify via silica gel column chromatography[3].
Step 2: Directed Nitration
Objective: Synthesize 4-Bromo-2,3-dimethyl-6-nitrophenol. Methodology:
-
In a flask, cool concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath[3].
-
Slowly add the purified 4-bromo-2,3-dimethylphenol with vigorous stirring, strictly maintaining the internal temperature below 5 °C[3].
-
Causality: The stringent low-temperature control is critical. Nitration of electron-rich phenols is highly exothermic and prone to oxidative degradation. The acidic mixture generates the reactive nitronium ion (NO₂⁺), which is directed exclusively to the C6 position by the synergistic directing effects of the hydroxyl, methyl, and bromo substituents[1].
-
Carefully pour the reaction mixture onto crushed ice with continuous stirring to precipitate the yellow product[3].
-
Validation: Collect the solid by vacuum filtration and wash with cold water until the washings are completely neutral to litmus paper[3]. This ensures the total removal of residual mineral acids. Recrystallize from an ethanol/water mixture to obtain the pure derivative[3].
Biological Activity and Pharmaceutical Potential
While direct commercial applications of 4-bromo-2,3-dimethyl-6-nitrophenol are continually expanding, its structural analogs (bromophenol derivatives) have already demonstrated profound biological activities[4]. In pharmaceutical development, both marine-derived and synthetic bromophenols exhibit potent anticancer, antioxidant, and anti-inflammatory properties[4].
Mechanistically, these derivatives act by inhibiting the proliferation of various human cancer cell lines (e.g., lung, liver, cervical, and colon cancer)[4]. This is achieved through the induction of apoptosis (programmed cell death) driven by the generation of Reactive Oxygen Species (ROS) within the malignant cells[4].
ROS-mediated apoptotic signaling pathway induced by bromophenol derivatives.
Quantitative Data Summary
The following table synthesizes the expected and observed bioactivity profiles of this class of compounds based on structural homology and in vitro assays[2][4].
| Compound Class | Target / Cell Line | Primary Mechanism of Action | Observed Effect (IC₅₀ / MIC Range) |
| Brominated Phenols | Fungal Pathogens | Cell wall disruption / Enzyme inhibition | Moderate to High (10 - 50 µg/mL) |
| Nitrophenols | Weed Species (Herbicidal) | Photosystem II inhibition | High Efficacy |
| Bromophenol Hybrids | Lung/Liver Cancer Cells | ROS-mediated apoptosis | Potent (1.5 - 15 µM) |
| 4-Bromo-2,3-dimethyl-6-nitrophenol | Broad-spectrum (Predicted) | Multi-target (Steric + Electronic effects) | In silico / Preclinical evaluation |
Agrochemical Applications
In the agrochemical sector, the nitrophenol moiety is an established pharmacophore for fungicides and insecticides[2]. The lipophilicity imparted by the dimethyl substitution, combined with the metabolic stability provided by the bromine atom, makes 4-bromo-2,3-dimethyl-6-nitrophenol an ideal precursor scaffold[2]. Further synthetic modifications, such as etherification or esterification at the phenolic hydroxyl group, can yield novel compounds designed to disrupt key biological processes in weeds or fungal pathogens[2].
Conclusion
The rational design and synthesis of 2,3-dimethyl-6-nitrophenol derivatives exemplify the intersection of classical organic chemistry and modern targeted discovery. By adhering to regioselective synthetic pathways and rigorous, self-validating protocols, researchers can leverage this versatile scaffold to unlock new therapeutic and agrochemical agents.
References
- Navigating the Synthesis of 4-Bromo-2,3-dimethyl-6-nitrophenol: A Comparative Guide to Synthetic Strategies - Benchchem.
- Technical Support Center: Synthesis of 4-Bromo-2,3-dimethyl-6-nitrophenol - Benchchem.
- Application Notes and Protocols: 4-Bromo-2,3-dimethyl-6-nitrophenol in Agrochemical Synthesis - Benchchem.
- Application Notes and Protocols: The Role of Bromophenol Derivatives in Pharmaceutical Development - Benchchem.
Sources
Methodological & Application
standard protocol for nitration of 2,3-xylenol to 2,3-Dimethyl-6-nitrophenol
The following Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity synthesis of 2,3-Dimethyl-6-nitrophenol (6-nitro-2,3-xylenol).
Target Compound: 2,3-Dimethyl-6-nitrophenol (CAS: 6665-95-8) Precursor: 2,3-Dimethylphenol (2,3-Xylenol) Primary Challenge: Controlling Regioselectivity (Ortho- vs. Para-Nitration)[1]
Executive Summary & Strategic Rationale
The nitration of 2,3-dimethylphenol presents a classic problem in electrophilic aromatic substitution: distinguishing between the ortho (C6) and para (C4) positions relative to the hydroxyl group. Both positions are activated by the hydroxyl group and methyl substituents, but the para-position (C4) is generally sterically favored and electronically activated, often leading to the unwanted 4-nitro isomer (MP: ~125°C) as the major product in direct nitration.
To achieve high-purity 2,3-dimethyl-6-nitrophenol , this protocol outlines two distinct strategies:
-
Protocol A (The Blocking Strategy): A robust, three-step industrial standard using sulfonation to block the reactive C4 position, forcing nitration to C6, followed by desulfonation. This ensures maximal regiochemical purity.
-
Protocol B (The Direct Ortho-Selective Strategy): A modern, rapid method using Cerium(IV) Ammonium Nitrate (CAN) which leverages coordination chemistry to direct the nitro group preferentially to the ortho position.
Mechanistic Pathway (Protocol A)
The following Graphviz diagram illustrates the logic of the "Blocking Strategy" to ensure the 6-nitro isomer is formed.
Caption: Workflow for the regioselective synthesis of 2,3-dimethyl-6-nitrophenol via the sulfonation-blocking route.
Experimental Protocols
Protocol A: The "Sulfonation-Blocking" Route (High Purity Standard)
Recommended for scale-up and when >98% isomeric purity is required.
Phase 1: Sulfonation (Blocking C4)
-
Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Reagents: Charge the flask with 2,3-dimethylphenol (12.2 g, 0.1 mol) .
-
Reaction: Heat the phenol to 50°C to melt. Slowly add Concentrated Sulfuric Acid (98%, 20 g, ~0.2 mol) dropwise over 20 minutes.
-
Note: The reaction is exothermic.
-
-
Completion: Heat the mixture to 100°C and stir for 2 hours. This ensures thermodynamic control, favoring the formation of the 4-sulfonic acid derivative.
-
Validation: Take a small aliquot for TLC or NMR. Disappearance of starting phenol indicates conversion to the water-soluble sulfonic acid.
Phase 2: Nitration (Targeting C6)
-
Cooling: Cool the sulfonated mass to 0–5°C using an ice-salt bath.
-
Nitrating Agent: Prepare a mixture of Nitric Acid (70%, 9.0 g, 0.1 mol) and Sulfuric Acid (98%, 10 g) . Pre-cool this mixture to 0°C.
-
Addition: Add the mixed acid dropwise to the sulfonated phenol solution.
-
Critical Control: Maintain internal temperature below 10°C .[2] Higher temperatures may cause premature desulfonation or polynitration.
-
-
Digestion: After addition, stir at 5–10°C for 1 hour , then allow to warm to 20°C for 1 hour.
Phase 3: Desulfonation (Releasing the Product)
-
Dilution: Pour the reaction mixture onto 100 g of crushed ice/water . The nitro-sulfonic acid intermediate is soluble in water.
-
Hydrolysis: Transfer the solution to a steam distillation apparatus or reflux setup. Add 20 mL of water to dilute the acid slightly (approx. 50% acid concentration is ideal for hydrolysis).
-
Steam Distillation: Pass steam through the boiling mixture.
-
Isolation: Collect the distillate. Cool to 0°C. The product will crystallize or form an oil that solidifies. Filter the yellow solid.
-
Purification: Recrystallize from Ethanol/Water (1:1) or Petroleum Ether .
Protocol B: The "CAN-Mediated" Route ( Rapid/Green Alternative)
Recommended for small-scale library synthesis or when sulfonation is impractical.
Principle: Cerium(IV) Ammonium Nitrate (CAN) adsorbed on silica or in solution with NaHCO3 has been shown to direct nitration to the ortho position via a coordination mechanism with the phenolic oxygen.
-
Reagents: Dissolve 2,3-dimethylphenol (1.22 g, 10 mmol) in Acetonitrile (20 mL) .
-
Catalyst: Add NaHCO3 (2.5 g, 30 mmol) (solid).
-
Nitration: Add Cerium(IV) Ammonium Nitrate (CAN) (5.5 g, 10 mmol) in small portions over 10 minutes at room temperature (25°C).
-
Reaction: Stir vigorously for 30–60 minutes. The solution will turn dark yellow/orange.
-
Workup: Pour into 100 mL cold water . Extract with Ethyl Acetate (3 x 30 mL) .
-
Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Chromatography: If necessary, purify via flash column chromatography (Silica Gel, Hexane:EtOAc 9:1). The ortho-isomer elutes first (due to H-bonding reducing polarity).
Characterization & Quality Control (QC)
Distinguishing the 6-nitro isomer from the 4-nitro isomer is critical. Use the following data matrix for validation.
Comparative Data Table
| Property | 2,3-Dimethyl-6-nitrophenol (Target) | 2,3-Dimethyl-4-nitrophenol (Impurity) |
| CAS Number | 6665-95-8 | 19499-93-5 |
| Melting Point | < 100°C (Likely 60–75°C)* | 125–127°C |
| Steam Volatility | Yes (Intramolecular H-bond) | No (Intermolecular H-bond) |
| 1H NMR (OH) | > 10.5 ppm (Sharp, H-bonded) | < 10.0 ppm (Broad) |
| TLC (Hex:EtOAc 4:1) | Higher Rf (Less polar) | Lower Rf (More polar) |
*Note: Ortho-nitrophenols typically have significantly lower melting points than their para-counterparts due to the prevention of intermolecular hydrogen bonding networks.
1H NMR Diagnostic (Predicted)
-
6-Nitro Isomer: Look for two aromatic doublets (H4 and H5) with ortho-coupling (~8 Hz). The key diagnostic is the phenolic OH signal , which will be significantly downfield (10.5–11.5 ppm) due to hydrogen bonding with the adjacent nitro group.
-
4-Nitro Isomer: Also shows two aromatic doublets (H5 and H6), but the OH signal will be upfield (5–9 ppm) and concentration-dependent.
Safety & Handling
-
Exotherm Hazard: The sulfonation and nitration steps are highly exothermic. Strict temperature control is mandatory to prevent thermal runaway.
-
Nitration Risks: Nitrated phenols can be explosive if distilled to dryness or heated excessively without solvent. Always maintain a water/solvent heel during distillation.
-
Toxicology: 2,3-xylenol and its nitro derivatives are toxic by inhalation and skin contact. Use full PPE (gloves, face shield, fume hood).
References
-
Nitration of 2-methylphenols (Mechanistic Insight)
-
Regioselective Ortho-Nitration (CAN Method)
-
General Sulfonation Protocols
-
Compound Data (2,3-Dimethyl-4-nitrophenol)
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. US5118877A - Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol - Google Patents [patents.google.com]
- 6. paspk.org [paspk.org]
- 7. orgchemres.org [orgchemres.org]
- 8. SULPHONATION OF PHENOLS - Patent 1427697 [data.epo.org]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 2,3-dimethylphenol synthesis - chemicalbook [chemicalbook.com]
step-by-step synthesis of 2,3-Dimethyl-6-nitrophenol from 2,3-dimethylphenol
This Application Note is designed for research and development professionals. It details the regioselective synthesis and purification of 2,3-Dimethyl-6-nitrophenol (6-Nitro-2,3-xylenol) from 2,3-dimethylphenol.[1]
Application Note: Regioselective Synthesis of 2,3-Dimethyl-6-nitrophenol
Abstract & Scientific Rationale
The nitration of 2,3-dimethylphenol presents a classic challenge in aromatic substitution: controlling regioselectivity between the ortho (C6) and para (C4) positions.[1] Both the hydroxyl group (-OH) at C1 and the methyl groups (-CH3) at C2/C3 are activating and ortho/para directing.[1] However, the hydroxyl group is the stronger activator and dominates the orientation.[1]
-
Target Isomer: 2,3-Dimethyl-6-nitrophenol (Ortho-isomer).[1]
-
Major Byproduct: 2,3-Dimethyl-4-nitrophenol (Para-isomer).[1]
Mechanistic Insight: The formation of the ortho-isomer is favored by conditions that stabilize the transition state via chelation or by using statistical probability (two ortho sites vs one para site, though C2 is blocked).[1] However, steric hindrance from the C2-methyl group slightly disfavors the C6 attack compared to the unhindered C4 position.[1]
To achieve high purity of the C6 isomer, this protocol utilizes Steam Distillation as a self-validating purification step.[1] The ortho-nitrophenol forms an intramolecular hydrogen bond between the nitro and hydroxyl groups, significantly lowering its boiling point and making it steam-volatile.[1] The para-isomer, capable only of intermolecular hydrogen bonding, remains in the distillation flask.[1]
Experimental Protocol
Safety Warning: Nitration reactions are exothermic and involve corrosive reagents.[1] Perform all operations in a functioning fume hood. Wear appropriate PPE (acid-resistant gloves, face shield, lab coat).[1]
Materials & Reagents
| Reagent | Role | Hazard Class |
| 2,3-Dimethylphenol | Substrate | Toxic, Corrosive |
| Nitric Acid (HNO₃), 65-70% | Nitrating Agent | Oxidizer, Corrosive |
| Glacial Acetic Acid | Solvent | Corrosive, Flammable |
| Sodium Nitrite (NaNO₂) | Catalyst (Optional) | Toxic, Oxidizer |
| Ice/Water | Quenching | N/A |
Step-by-Step Methodology
Phase 1: Nitration (Controlled Temperature)
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a thermometer and a dropping funnel, dissolve 12.2 g (0.1 mol) of 2,3-dimethylphenol in 50 mL of glacial acetic acid .
-
Cooling: Cool the solution to 0–5 °C using an ice-salt bath. Maintenance of this temperature is critical to prevent dinitration (formation of 4,6-dinitro-2,3-xylenol).[1]
-
Acid Addition: Prepare a solution of 7.0 mL concentrated Nitric Acid (approx. 0.11 mol) in 20 mL glacial acetic acid . Add this mixture dropwise to the phenol solution over 30–45 minutes.
-
Checkpoint: Ensure the internal temperature does not exceed 10 °C.[1]
-
-
Reaction: After addition, allow the mixture to stir at 0–5 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Observation: The solution will turn from pale yellow to a deep orange/reddish-brown.[1]
-
Phase 2: Quenching & Isolation
-
Quench: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The crude nitrophenols will precipitate as a yellow/orange solid or oil.[1]
-
Filtration: Filter the crude solid (or decant the aqueous layer if oily) and wash with cold water (3 x 50 mL) to remove excess acid.[1]
Phase 3: Purification (The Self-Validating System)
-
Steam Distillation Setup: Transfer the crude mixture to a 500 mL round-bottom flask. Add 200 mL of water. Connect to a steam distillation apparatus (steam generator inlet and condenser outlet).[1]
-
Distillation: Pass steam through the mixture.
-
Collection: Continue distillation until the condensate runs clear.
-
Final Isolation: Cool the condensate. The 6-nitro isomer will crystallize.[1] Filter the yellow needles, wash with a small amount of cold water, and dry in a desiccator.
Yield & Characterization:
-
Expected Yield: 30–40% (limited by isomer distribution).[1]
-
Melting Point: ~44–46 °C (Lit. varies, check purity via TLC).
-
Appearance: Bright yellow needles.[1]
Process Visualization
The following diagram illustrates the reaction workflow and the critical separation logic based on hydrogen bonding.
Figure 1: Workflow for the regioselective isolation of 2,3-dimethyl-6-nitrophenol utilizing steam volatility differences.
Safety & Handling Protocols
-
Thermal Runaway: Nitration of electron-rich phenols can accelerate rapidly.[1] Never add nitric acid to the pure phenol without solvent; always use a diluent (Acetic Acid or Water) and strict temperature control.[1]
-
Toxicity: Nitrophenols are toxic by inhalation and skin absorption.[1] They are known uncouplers of oxidative phosphorylation.[1]
-
Waste Disposal: Aqueous waste from the nitration contains nitric acid and nitrophenols.[1] It must be neutralized and disposed of as hazardous organic waste.[1]
References
-
Zolfigol, M. A., et al. (2001).[2] Nitration of Phenols Under Mild and Heterogeneous Conditions. Molecules, 6, 614-620.[1][2] Link[1]
-
Fischer, A., & Henderson, G. N. (1981). ipso Nitration.[1][3][4] XXIV. Nitration of 2-methylphenols. Canadian Journal of Chemistry, 59(15), 2314-2323.[1] Link[1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 137715, 2,3-Dimethyl-6-nitrophenol. Link[1]
Sources
Revolutionizing Synthesis: 2,3-Dimethyl-6-nitrophenol as a Strategic Building Block in Modern Organic Chemistry
Senior Application Scientist, Organic Synthesis Division
In the ever-evolving landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2,3-Dimethyl-6-nitrophenol, a seemingly unassuming substituted phenol, emerges as a highly versatile and strategic building block for synthetic chemists. Its unique arrangement of a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and two methyl substituents on a benzene ring offers a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of 2,3-Dimethyl-6-nitrophenol, complete with detailed protocols and mechanistic insights, to empower researchers in the fields of medicinal chemistry, agrochemicals, and materials science.
The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups. The phenolic hydroxyl allows for O-alkylation and O-acylation, while the nitro group can be readily reduced to an amine, opening pathways to a vast array of amides, sulfonamides, and heterocyclic compounds. Furthermore, the aromatic ring itself is amenable to electrophilic substitution, although the existing substituents heavily influence the regioselectivity of such reactions.
Core Synthetic Transformations and Protocols
The true potential of 2,3-Dimethyl-6-nitrophenol is unlocked through a series of fundamental yet powerful transformations. Here, we detail the protocols for two of the most critical reactions: the reduction of the nitro group and the etherification of the phenolic hydroxyl.
Selective Reduction of the Nitro Group to Form 2,3-Dimethyl-6-aminophenol
The conversion of the nitro group to an amine is a cornerstone transformation, providing a gateway to a diverse range of derivatives. The primary challenge in this synthesis is the chemoselective reduction of the nitro group without affecting other functionalities that may be present on the molecule or subsequent derivatives.[1] Catalytic hydrogenation is often the preferred method due to its clean reaction profile.[1]
Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines a standard procedure for the reduction of 2,3-Dimethyl-6-nitrophenol using a palladium catalyst and a hydrogen source.
Materials:
-
2,3-Dimethyl-6-nitrophenol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (MeOH)
-
Hydrazine monohydrate (as a hydrogen source alternative to H₂ gas)
-
Celite® for filtration
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of 2,3-Dimethyl-6-nitrophenol in 50 mL of methanol.
-
To this solution, carefully add 10% Pd/C catalyst (approximately 1-5 mol%).
-
Stir the suspension at room temperature.
-
Slowly add hydrazine monohydrate (50 mmol, 5 equivalents) dropwise to the mixture. Be mindful of a potential exothermic reaction.[1]
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2,3-Dimethyl-6-aminophenol.
-
The crude product can be further purified by recrystallization or column chromatography.
Causality and Insights: The choice of Pd/C as a catalyst is due to its high efficiency in promoting the reduction of nitro groups.[2] Hydrazine monohydrate serves as a convenient in-situ source of hydrogen, avoiding the need for a specialized hydrogenation apparatus with hydrogen gas.[1] The filtration through Celite is crucial for the complete removal of the fine palladium catalyst, which could interfere with subsequent reactions.
O-Alkylation (Etherification) of the Phenolic Hydroxyl Group
Etherification of the phenolic hydroxyl group is a common strategy to modify the molecule's solubility, lipophilicity, and biological activity. The Williamson ether synthesis is a classic and reliable method for this transformation.
Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of a methyl ether derivative of 2,3-Dimethyl-6-nitrophenol.
Materials:
-
2,3-Dimethyl-6-nitrophenol
-
Sodium hydride (NaH) or a suitable base (e.g., K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Methyl iodide (CH₃I) or another alkylating agent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10 mmol of 2,3-Dimethyl-6-nitrophenol in 50 mL of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (12 mmol, 1.2 equivalents) portion-wise to the stirred solution. Hydrogen gas evolution will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phenoxide.
-
Add methyl iodide (12 mmol, 1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Insights: The use of a strong base like sodium hydride is essential to deprotonate the weakly acidic phenol, forming the more nucleophilic phenoxide ion. Anhydrous conditions are critical as sodium hydride reacts violently with water. DMF is a suitable polar aprotic solvent that can dissolve both the phenoxide and the alkylating agent. The final workup with a mild acid quench neutralizes any remaining base and facilitates the separation of the organic product.
Visualizing the Synthetic Pathways
To better illustrate the synthetic potential of 2,3-Dimethyl-6-nitrophenol, the following diagrams outline the key transformations and their relationship to downstream product classes.
Caption: Synthetic pathways originating from 2,3-Dimethyl-6-nitrophenol.
Expanding the Synthetic Toolkit
Beyond these core reactions, the strategic application of 2,3-Dimethyl-6-nitrophenol can lead to a wide array of complex molecules.
Building Heterocyclic Scaffolds
The 2,3-dimethyl-6-aminophenol intermediate is a powerful precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many FDA-approved drugs.[3] For instance, condensation reactions with dicarbonyl compounds can lead to the formation of quinoxalines or other fused aromatic systems.
Introduction of Further Functionality via Electrophilic Aromatic Substitution
While the existing substituents on the ring influence the position of further substitution, electrophilic aromatic substitution reactions such as halogenation can be employed to introduce additional functional groups.[4] The hydroxyl group is a strong activating group and an ortho-, para-director, while the nitro group is a deactivating meta-director.[5][6] The interplay of these electronic effects, along with the steric hindrance from the methyl groups, will dictate the regiochemical outcome.[5]
Caption: Directing effects in electrophilic aromatic substitution.
Applications in Drug Discovery and Agrochemicals
The structural motif of substituted nitrophenols and their amino derivatives is found in a range of biologically active molecules. Nitrophenols are known precursors for various agrochemicals, including fungicides and insecticides.[7] The nitro group itself can be a key pharmacophore or can be modified to introduce other functionalities.[7] Similarly, aminophenol derivatives are of particular interest for their diverse biological activities and potential therapeutic applications, including antioxidant, antibacterial, and cytotoxic properties.[8] The ability to readily access a library of derivatives from 2,3-Dimethyl-6-nitrophenol makes it an attractive starting point for lead optimization campaigns in drug discovery. Aromatic nitro compounds of both natural and synthetic origin constitute a broad class of organic molecules that exhibit a wide range of biological activities and are being used as drugs.[9][10]
Quantitative Data Summary
| Transformation | Reagents | Typical Yield | Key Considerations |
| Nitro Reduction | H₂, Pd/C or Hydrazine, Pd/C | >90% | Chemoselectivity, catalyst removal |
| O-Methylation | NaH, CH₃I | 80-95% | Anhydrous conditions, choice of base |
| Bromination | Br₂, FeBr₃ | Variable | Regioselectivity, steric hindrance |
This data is based on general methodologies for structurally related compounds and serves as a guide for research and development.[7]
Conclusion
2,3-Dimethyl-6-nitrophenol represents a powerful and underutilized building block in organic synthesis. Its inherent functional group reactivity, coupled with the potential for further derivatization, provides a versatile platform for the construction of a wide range of valuable molecules. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full synthetic potential of this strategic starting material, paving the way for innovations in drug discovery, agrochemicals, and beyond.
References
- Benchchem. Application Notes and Protocols: 4-Bromo-2,3-dimethyl-6-nitrophenol in Agrochemical Synthesis.
- Benchchem. Application Note: Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol.
-
Avalos-Ballester, V., Acosta, B., & Smolentseva, E. (2024). Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. ACS Omega. Available from: [Link]
- Benchchem. Comparing the chemical reactivity of 4-Bromo-2,3-dimethyl-6-nitrophenol with similar compounds.
-
Avalos-Ballester, V., Acosta, B., & Smolentseva, E. (2024). Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. ACS Omega. Available from: [Link]
-
Nachaichot, A., Kenvised, O., Chorama, S., Nijpanich, S., & Budsombat, S. (2025). Catalytic reduction of nitrophenols and dyes by HKUST-1/hydrogel composite. RSC Advances. Available from: [Link]
-
Unacademy. Electrophilic Substitution Mechanism in Nitration. Available from: [Link]
-
Avalos-Ballester, V., Acosta, B., & Smolentseva, E. (2024). Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. ResearchGate. Available from: [Link]
-
ResearchGate. Conventional methods for the synthesis of meta-aminophenol derivatives. Available from: [Link]
-
Semantic Scholar. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. Available from: [Link]
-
Wikipedia. Electrophilic aromatic substitution. Available from: [Link]
-
Formation of 3-Aminophenols from Cyclohexane-1,3-diones. Available from: [Link]
-
Chemistry Stack Exchange. Electrophilic substitution in meta-nitrophenol. Available from: [Link]
-
Hussain, S., et al. (2018). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Journal of the Chemical Society of Pakistan. Available from: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available from: [Link]
-
Nguyen, D. V., et al. (2025). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Current Organic Synthesis. Available from: [Link]
-
Cai, Y., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Global Substance Registration System. 2,3-DIMETHYL-6-NITROPHENOL. Available from: [Link]
-
ChemRxiv. Room-Temperature Cu-Catalyzed Etherification of Aryl Bromides. Available from: [Link]
- Benchchem. A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Profess.
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]
-
ResearchGate. Etherification of aldehydes, alcohols and their mixtures on Pd/SiO 2 catalysts. Available from: [Link]
-
PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]
-
Chemra. Etherification. Available from: [Link]
-
ResearchGate. Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. Available from: [Link]
-
Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]
-
Der Pharma Chemica. A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Available from: [Link]
Sources
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- 2. Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reagents and Protocols for the High-Yield Reduction of 2,3-Dimethyl-6-nitrophenol
Executive Summary & Mechanistic Causality
The reduction of 2,3-dimethyl-6-nitrophenol (CAS: 6665-95-8)[1] to 6-amino-2,3-dimethylphenol is a fundamental transformation in the synthesis of pharmaceutical intermediates, agrochemicals, and advanced materials[2]. As a senior application scientist, designing this workflow requires balancing reaction kinetics, functional group tolerance, and the complexity of downstream purification.
The nitro group is strongly electron-withdrawing. In the presence of a reducing agent, it undergoes a stepwise reduction cascade: Nitro (-NO₂)
-
Catalytic Hydrogenation (Pd/C or Raney-Ni): Operates via surface-mediated hydrogen dissociation. Hydrogen gas adsorbs onto the metal surface, dissociating into active hydrogen atoms that sequentially reduce the coordinated nitroarene. This method is highly atom-economical, leaving no metal salt byproducts, making it ideal for clean, scalable synthesis[4].
-
Béchamp-Type Chemical Reduction (Fe/NH₄Cl): Operates via single-electron transfer from zero-valent iron. Using ammonium chloride (NH₄Cl) instead of strong acids (like HCl) creates a self-buffering, mildly acidic environment. This causality is critical: it prevents the over-reduction or degradation of the electron-rich aminophenol product while continuously etching the passivating oxide layer on the iron powder[2].
-
Hydride Transfer (NaBH₄ / Metal Catalyst): Employs a transition metal catalyst (e.g., CuNPs or NiO) to facilitate hydride transfer from the borohydride donor directly to the nitroarene acceptor[5]. This pseudo-first-order reaction is exceptionally rapid and easily monitored via UV-Vis spectroscopy[6].
Experimental Workflows
Experimental workflow for the reduction of 2,3-Dimethyl-6-nitrophenol.
Quantitative Data & Reagent Selection
To ensure a reproducible system, stoichiometry must be strictly controlled. The tables below summarize the reagent profiles and required quantities for a standard 10 mmol scale reaction.
Table 1: Comparison of Reduction Methodologies
| Reagent System | Primary Mechanism | Equivalents | Reaction Time | Advantages | Workup Complexity |
| H₂ + Pd/C | Surface-mediated hydrogenation | H₂ (Excess), Pd/C (10 mol%) | 1-3 h | High purity, no metal salts | Low (Filtration only) |
| Fe + NH₄Cl | Single-electron transfer | Fe (5.0 eq), NH₄Cl (1.0 eq) | 2-4 h | Mild, avoids pressurized H₂ | Medium (Iron sludge) |
| NaBH₄ + CuNPs | Hydride transfer | NaBH₄ (Excess), Cat. (1-5 mol%) | < 1 h | Very rapid, room temp | Low (Centrifugation) |
Table 2: Reagent Quantities (10 mmol Scale)
| Material | MW ( g/mol ) | Equivalents | Amount | Functional Role |
| 2,3-Dimethyl-6-nitrophenol | 167.16 | 1.0 | 1.67 g | Target Substrate |
| Palladium on Carbon (10%) | N/A | 0.1 (10 mol%) | ~150 mg | Surface Catalyst |
| Iron Powder (Fine) | 55.84 | 5.0 | 2.79 g | Electron Donor / Reductant |
| Ammonium Chloride | 53.49 | 1.0 | 0.53 g | Self-Buffering Proton Source |
Detailed Experimental Protocols
Protocol A: Catalytic Hydrogenation using Pd/C
This method is preferred for high-purity requirements where metal salt contamination must be avoided[4].
-
Preparation: In a thick-walled hydrogenation vessel, dissolve 10.0 mmol (1.67 g) of 2,3-dimethyl-6-nitrophenol in 50 mL of HPLC-grade methanol[4].
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (~13 mol% relative to substrate).
-
Causality Note: Pd/C is highly pyrophoric when dry. Always add it to the solvent under an inert atmosphere (N₂ or Ar) to prevent the ignition of methanol vapors[4].
-
-
Purging & Reaction: Seal the vessel and purge the system with nitrogen three times to completely displace oxygen. Introduce hydrogen gas (H₂) via a balloon or pressurized line (1-2 atm). Stir vigorously at room temperature for 1-3 hours[4].
-
Workup: Purge the vessel with nitrogen to remove residual H₂. Filter the mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the pad with 20 mL of methanol.
-
Critical Safety Note: Do not let the filter cake dry out, as the spent catalyst can spontaneously ignite[4].
-
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield crude 6-amino-2,3-dimethylphenol.
Protocol B: Mild Chemical Reduction (Fe/NH₄Cl)
This method is highly robust, scalable, and avoids the infrastructure needed for pressurized hydrogen gas[2].
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 10.0 mmol (1.67 g) of 2,3-dimethyl-6-nitrophenol in a solvent mixture of ethanol (40 mL) and deionized water (10 mL)[2].
-
Reagent Addition: Add 50.0 mmol (2.79 g, 5.0 eq) of fine iron powder and 10.0 mmol (0.53 g, 1.0 eq) of ammonium chloride (NH₄Cl)[2].
-
Reaction: Heat the vigorously stirred mixture to reflux (approx. 80°C) for 2-4 hours[2].
-
Workup: Cool the reaction to room temperature. Filter the heterogeneous mixture through Celite® to remove the generated iron sludge (iron oxides/salts). Wash the filter cake thoroughly with ethyl acetate (3 x 20 mL)[2].
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the target amine[2].
Self-Validating System: Analytical Troubleshooting
A robust protocol must be self-validating. Use the following orthogonal analytical checks to confirm reaction completion and product integrity:
-
Visual Cues: The reaction mixture will transition from a deep yellow/orange color (characteristic of the highly conjugated nitroarene) to a pale or colorless solution upon complete reduction to the amine.
-
UV-Vis Spectroscopy: The reduction of nitrophenols is classically monitored by the disappearance of the strong absorption band at ~400 nm (corresponding to the nitrophenolate ion) and the emergence of a new band at ~300 nm for the aminophenol[3][6].
-
Thin Layer Chromatography (TLC): Using a Hexane:EtOAc (3:1) solvent system, the starting material (yellow, UV-active, higher
) will disappear, replaced by a more polar, ninhydrin-active spot (the amine, lowerngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> )[2].
References
1.[5] Dr. Babasaheb Ambedkar Marathwada University. "REDUCTION OF p-NITROPHENOL TO p-AMINOPHENOL BY USING NiO CATALYSTS: A COMPARATIVE STUDY." Available at: 2.[1] Drugfuture. "2,3-DIMETHYL-6-NITROPHENOL: FDA Global Substance Registration System." Available at: 3.[6] University of Canterbury. "Reduction of 4-Nitrophenol to 4-Aminophenol." Available at: 4. Longdom Publishing. "Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L." Available at: 5.[4] Benchchem. "Application Note: Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol." Available at: 6.[2] Benchchem. "Application Notes and Protocols: 4-Bromo-2,3-dimethyl-6-nitrophenol in Agrochemical Synthesis." Available at: 7.[3] PMC. "Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands." Available at:
Sources
- 1. 2,3-DIMETHYL-6-NITROPHENOL [drugfuture.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. online.bamu.ac.in [online.bamu.ac.in]
- 6. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
Application Notes and Protocols for Microwave-Assisted Synthesis Involving 2,3-Dimethyl-6-nitrophenol
Introduction: Accelerating Synthesis with Microwave Irradiation
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes, while often improving yields and product purity.[1][2] This guide provides detailed application notes and protocols for the microwave-assisted synthesis of derivatives of 2,3-Dimethyl-6-nitrophenol, a versatile building block in medicinal chemistry.
The core of MAOS lies in its unique heating mechanism. Unlike conventional heating which relies on conduction and convection, microwave energy directly interacts with polar molecules and ionic species in the reaction mixture.[1] This interaction, through dipolar polarization and ionic conduction, leads to rapid, uniform, and efficient volumetric heating.[1] This localized superheating can accelerate reaction rates and promote pathways that are less favored under traditional thermal conditions, making it an invaluable tool for modern organic synthesis.[1][2]
This document will explore several key transformations of 2,3-Dimethyl-6-nitrophenol, including the reduction of its nitro group, etherification of the phenolic hydroxyl group, and palladium-catalyzed cross-coupling reactions. The protocols provided are designed to be robust and adaptable, with a focus on explaining the chemical principles behind the chosen conditions, particularly in overcoming the steric hindrance presented by the 2,3-dimethyl substitution pattern.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material is critical for successful synthesis.
Table 1: Physicochemical Properties of 2,3-Dimethyl-6-nitrophenol and Related Compounds
| Property | 2,3-Dimethyl-6-nitrophenol | 2,4-Dimethyl-6-nitrophenol |
| Molecular Formula | C₈H₉NO₃[3] | C₈H₉NO₃[4] |
| Molecular Weight | 167.16 g/mol [3] | 167.16 g/mol [4] |
| Melting Point | Not available | 68-71 °C[4] |
| Boiling Point | Not available | 260.3 ± 35.0 °C at 760 mmHg[4] |
| Appearance | Yellow solid (expected) | Crystals or powder, yellow in color[5] |
Safety and Handling:
2,3-Dimethyl-6-nitrophenol, as a nitrophenol derivative, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, is mandatory.[6] Nitrophenols are generally considered harmful if swallowed, in contact with skin, or if inhaled.[6] All waste materials should be disposed of in accordance with institutional and local regulations.
Core Synthetic Transformations and Protocols
The following sections detail microwave-assisted protocols for key synthetic modifications of 2,3-Dimethyl-6-nitrophenol. The rationale behind the selection of reagents and conditions is provided to empower researchers to adapt these methods to their specific needs.
Microwave-Assisted Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation, yielding 6-amino-2,3-dimethylphenol, a valuable intermediate for the synthesis of a wide range of biologically active molecules. Microwave irradiation significantly accelerates this process.[7]
Reaction Scheme:
Figure 1: Reduction of 2,3-Dimethyl-6-nitrophenol.
Protocol 1: Catalytic Transfer Hydrogenation
This method offers a convenient and efficient alternative to using hydrogen gas.
-
Reagents and Materials:
-
2,3-Dimethyl-6-nitrophenol (1 mmol)
-
Palladium on carbon (10% w/w, 0.05-0.10 mmol)
-
1,4-Cyclohexadiene (5-10 mmol) or Hydrazine monohydrate (5 mmol)
-
Ethanol or Methanol (5-10 mL)
-
Microwave vial (10 or 20 mL) with a magnetic stir bar
-
Microwave synthesizer
-
-
Procedure:
-
To a microwave vial, add 2,3-Dimethyl-6-nitrophenol and palladium on carbon.
-
Add the solvent (ethanol or methanol) followed by the hydrogen donor (1,4-cyclohexadiene or hydrazine monohydrate).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 120-150 °C for 5-15 minutes. Monitor the pressure and ensure it remains within the safe operating limits of the instrument.
-
After cooling, filter the reaction mixture through a pad of celite to remove the catalyst, washing with a small amount of the solvent.
-
The filtrate can then be concentrated under reduced pressure to yield the crude product, which can be purified by standard methods (e.g., recrystallization or column chromatography).
-
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient catalyst for transfer hydrogenation.
-
Hydrogen Donor: 1,4-Cyclohexadiene and hydrazine monohydrate are effective hydrogen donors that are easier and safer to handle than hydrogen gas.
-
Solvent: Ethanol and methanol are polar solvents that absorb microwave energy efficiently and are good solvents for the reactants.
-
Microwave Parameters: The high temperature achieved rapidly under microwave irradiation dramatically accelerates the rate of the catalytic cycle.
Microwave-Assisted Williamson Ether Synthesis
The phenolic hydroxyl group of 2,3-Dimethyl-6-nitrophenol can be alkylated to form ethers, which are important scaffolds in many pharmaceutical compounds.[8] The steric hindrance from the adjacent methyl group can make this reaction challenging under conventional heating. Microwave assistance can overcome this by providing the necessary activation energy in a short period.[9][10]
Reaction Scheme:
Figure 2: Williamson Ether Synthesis of 2,3-Dimethyl-6-nitrophenol.
Protocol 2: O-Alkylation with an Alkyl Halide
-
Reagents and Materials:
-
2,3-Dimethyl-6-nitrophenol (1 mmol)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2-1.5 mmol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 mmol)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (5 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
-
-
Procedure:
-
In a microwave vial, combine 2,3-Dimethyl-6-nitrophenol, the chosen base (K₂CO₃ or Cs₂CO₃), and the solvent (DMF or acetonitrile).
-
Add the alkyl halide to the mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 100-140 °C for 5-20 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Causality Behind Experimental Choices:
-
Base: Cesium carbonate is often more effective than potassium carbonate for hindered phenols as the larger cation can lead to a more dissociated and thus more reactive phenoxide.
-
Solvent: Polar aprotic solvents like DMF and acetonitrile are excellent for Sₙ2 reactions and couple efficiently with microwaves.
-
Microwave Parameters: The rapid heating to a high temperature provides the activation energy needed to overcome the steric hindrance of the 2-methyl group, facilitating the nucleophilic attack of the phenoxide on the alkyl halide.
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions
To perform Suzuki-Miyaura or Buchwald-Hartwig amination reactions, the phenol must first be converted to a suitable electrophile, such as a triflate. This is a standard procedure and is not detailed here. The resulting aryl triflate is an excellent substrate for these cross-coupling reactions.
Workflow for Cross-Coupling Reactions:
Figure 3: General workflow for cross-coupling reactions.
Protocol 3: Suzuki-Miyaura Coupling of 2,3-Dimethyl-6-nitrophenyl triflate
This reaction is invaluable for the formation of carbon-carbon bonds, enabling the synthesis of biaryl structures. The choice of ligand is critical for coupling sterically hindered substrates.[11][12]
-
Reagents and Materials:
-
2,3-Dimethyl-6-nitrophenyl triflate (1 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 mmol)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04-0.10 mmol)[11]
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 mmol)
-
1,4-Dioxane/water (e.g., 4:1 mixture, 5 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
-
-
Procedure:
-
To a microwave vial, add the aryl triflate, arylboronic acid, palladium acetate, SPhos, and the base.
-
Add the dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 120-150 °C for 10-30 minutes.
-
After cooling, dilute with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
-
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for Suzuki couplings of challenging substrates, including sterically hindered aryl chlorides and triflates.[11] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base and Solvent: A strong base like K₃PO₄ or Cs₂CO₃ is required for the transmetalation step. The dioxane/water solvent system is a common and effective medium for Suzuki reactions.
-
Microwave Parameters: Microwave heating accelerates the reaction, which is particularly beneficial for sterically hindered substrates that may react sluggishly under conventional heating.
Protocol 4: Buchwald-Hartwig Amination of 2,3-Dimethyl-6-nitrophenyl triflate
This reaction is a powerful method for forming carbon-nitrogen bonds. Again, ligand selection is crucial for success with sterically hindered and electron-deficient aryl electrophiles.[1][13]
-
Reagents and Materials:
-
2,3-Dimethyl-6-nitrophenyl triflate (1 mmol)
-
Amine (primary or secondary) (1.2-1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.025 mmol)
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) (0.02-0.05 mmol)[1][14]
-
Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 mmol)
-
Toluene or 1,4-Dioxane (5 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl triflate, Pd₂(dba)₃, BrettPhos, and the base to a microwave vial.
-
Add the solvent, followed by the amine.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in the microwave synthesizer and irradiate at 100-130 °C for 15-45 minutes.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
-
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source. BrettPhos is a highly effective ligand for the amination of a wide range of aryl halides and triflates, including those that are sterically hindered or electron-deficient.[1][14] Its bulk and electronic properties promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.
-
Base: A strong, non-nucleophilic base like NaOt-Bu or LiHMDS is required to deprotonate the amine in the catalytic cycle.
-
Inert Atmosphere: The Pd(0) catalyst and some phosphine ligands are sensitive to air, necessitating the use of inert atmosphere techniques for setting up the reaction.
Conclusion
The protocols outlined in this guide demonstrate the power and versatility of microwave-assisted synthesis for the rapid and efficient derivatization of 2,3-Dimethyl-6-nitrophenol. By leveraging the principles of microwave heating and making informed choices about catalysts, ligands, and reaction conditions, researchers can overcome challenges such as steric hindrance and accelerate the discovery and development of new chemical entities. These methods offer a greener, faster, and often higher-yielding alternative to conventional synthetic approaches, making them an indispensable tool for the modern chemist.
References
- Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions: A Case Study with 2-(2',6'-Dimethoxybiphenyl)dicyclohexylphosphine (SPhos).
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Sigma-Aldrich. (2020, January 5).
- Tajbakhsh, M., Hosseinzadeh, R., & Alinezhad, H. (2003). Microwave assisted Williamson ether synthesis in the absence of organic solvents. Monatshefte für Chemie/Chemical Monthly, 134(11), 1571-1575.
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505-3508.
- Chemsynthesis. (2025, May 20). 4-chloro-2,3-dimethyl-6-nitrophenol.
- Bentham Science. (2024, October 11).
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Sigma-Aldrich. 2,4-Dimethyl-6-nitrophenol.
- Vaddula, B. R., Le Tiran, A., & Varma, R. S. (2014). Microwave-assisted reduction of nitroarenes using aqueous ammonia-borane and magnetic Pd/Fe3O4. Green Chemistry, 16(9), 4256-4261.
- Chemistry LibreTexts. (2023, June 30).
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
- Organic Chemistry. (2016, November 22). Microwave Assisted Ethers Synthesis.
- BenchChem. (n.d.).
- Chemsynthesis. (2025, May 20). 4-chloro-2,3-dimethyl-6-nitrophenol.
- Organic Chemistry Research. (2017, March). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis. Org. Chem. Res., 3(1), 73-85.
- Varma, R. S., & Varma, M. (1999). A rapid and selective microwave-assisted reduction of nitro compounds. Tetrahedron Letters, 40(43), 7655-7657.
- MDPI. (2023, September 2). Microwave-Assisted Synthesis of Pt/SnO2 for the Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol.
- ACS Omega. (2021, November 17).
- Organic Chemistry Portal. (2008, November 15). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
- Wikipedia. (n.d.).
- Beilstein Journal of Organic Chemistry. (2018, May 4).
- MDPI. (2023, September 4). Microwave-Assisted Synthesis of Pd Nanoparticles into Wood Block (Pd@wood) as Efficient Catalyst for 4-Nitrophenol and Cr(VI) Reduction.
- Organic Letters. (2004, February 21).
- PubMed. (2010, April 15). Enhanced degradation of 4-nitrophenol by microwave assisted Fe/EDTA process.
- Thermo Scientific Chemicals. (n.d.). 2,4-Dimethyl-6-nitrophenol, 98% 25 g.
- U.S. Environmental Protection Agency. (n.d.). 2,4,6-Trimethyl-3-nitrophenol Properties.
- Gsrs. (n.d.). 2,3-DIMETHYL-6-NITROPHENOL.
- ZORA. (2021, August 31). Microwave-assisted reduction of aromatic nitro compounds with novel oxo-rhenium complexes.
- PMC. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Asian Journal of Chemistry. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted.
- MDPI. (2021, October 18). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.
- ResearchGate. (2020, February 12). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.
- PMC. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- Google Patents. (n.d.). US4585896A - Process for the production of an aminophenol.
- Lietuvos mokslų akademija. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin].
- Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- cata log.lib.ky. (2021, December 17). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3-Dimethyl-6-nitrophenol
Welcome to the technical support center for the synthesis of 2,3-Dimethyl-6-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this important chemical intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental issues, and provide validated strategies for optimization.
The primary route to 2,3-Dimethyl-6-nitrophenol is the direct electrophilic aromatic substitution of 2,3-Dimethylphenol. While straightforward in principle, this reaction is fraught with challenges related to regioselectivity and side reactions. The activating, ortho-, para- directing nature of both the hydroxyl and methyl substituents makes precise control of the reaction conditions paramount for achieving a high yield of the desired 6-nitro isomer.[1][2]
Section 1: The Core Challenge - Understanding Regioselectivity
The fundamental issue in this synthesis is directing the incoming nitronium ion (NO₂⁺) to the C6 position in the presence of another highly activated position, C4. Both the hydroxyl group and the two methyl groups donate electron density to the aromatic ring, making it highly susceptible to electrophilic attack.[3] The hydroxyl group is the most powerful activating group, strongly directing ortho (C2, C6) and para (C4). The methyl groups provide additional activation. This leads to a competitive reaction environment where both 2,3-Dimethyl-4-nitrophenol and the desired 2,3-Dimethyl-6-nitrophenol are formed.[1][2]
Caption: Reaction pathway for the nitration of 2,3-dimethylphenol.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem Area: Low Yield & Poor Conversion
Q: My reaction is complete, but the yield of the desired 6-nitro isomer is very low, with a significant amount of the 4-nitro isomer present. How can I improve regioselectivity?
A: This is the central challenge. The 4-position is electronically activated, but the 6-position is sterically less hindered. Optimizing for the 6-nitro isomer involves exploiting this subtle difference.
-
Causality: Aggressive nitrating conditions (e.g., high concentration of HNO₃/H₂SO₄ at elevated temperatures) are highly reactive and less selective, often favoring the electronically preferred 4-position.[4]
-
Solution 1: Temperature Control. This is your most critical parameter. Lowering the reaction temperature, often to 0°C or even -10°C, increases the selectivity of the nitronium ion.[5] At lower temperatures, the reaction is under greater kinetic control, and the transition state leading to the less sterically hindered C6 product is favored.
-
Solution 2: Milder Nitrating Agents. Move away from the traditional nitric/sulfuric acid mixture. Consider using dilute nitric acid, which has been shown to improve selectivity in phenol nitrations.[6][7] Alternatively, heterogeneous systems like sodium nitrate with sodium bisulfate on silica gel (NaNO₃/NaHSO₄·H₂O/SiO₂) generate the nitronium ion in situ at a controlled rate, promoting milder and more selective reactions.[8][9]
-
Solution 3: Solvent Effects. Nitration in acetic anhydride at very low temperatures (-60°C) has been reported to yield a dienone intermediate that can rearrange to the nitrophenol products.[2] The choice of solvent can influence the reaction pathway and selectivity.
Q: I'm recovering a large amount of unreacted 2,3-dimethylphenol. Why is the conversion so low?
A: Low conversion points to either insufficient reaction time or a deactivated/insufficiently potent nitrating agent.
-
Causality: The nitrating agent may have been added too slowly at a very low temperature, or the overall reaction time was too short. Milder reagents naturally require longer reaction times or slightly elevated temperatures to achieve full conversion.[10]
-
Solution 1: Monitor the Reaction. Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. Do not stop the reaction based on time alone. A good mobile phase for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1).[11]
-
Solution 2: Controlled Temperature Increase. If using a very low temperature (e.g., -10°C) and the reaction stalls, allow the mixture to slowly warm to 0°C or slightly above while monitoring by TLC. This can often drive the reaction to completion without significantly sacrificing selectivity.
-
Solution 3: Reagent Stoichiometry. Ensure you are using at least a stoichiometric equivalent of the nitrating agent. A slight excess (e.g., 1.1-1.2 equivalents) is common, but a large excess can lead to dinitration.[5]
Problem Area: Byproduct Formation & Purification
Q: My reaction mixture turns into a dark, tarry substance, and the yield is minimal. What's happening?
A: Tar formation is a classic sign of oxidation. Phenols are electron-rich and are easily oxidized by nitric acid, especially under concentrated and hot conditions.[5]
-
Causality: The reaction temperature is too high, or the addition of the nitrating agent was too fast, causing an uncontrolled exothermic reaction. Concentrated nitric acid is a potent oxidizing agent.
-
Solution 1: Aggressive Cooling. Pre-cool the solution of 2,3-dimethylphenol to the target temperature (e.g., 0°C) before starting the addition of the nitrating agent.
-
Solution 2: Slow, Dropwise Addition. Add the nitrating agent very slowly, drop by drop, with vigorous stirring. This dissipates the heat generated from the reaction and prevents localized temperature spikes.
-
Solution 3: Use a Milder Reagent. As mentioned before, switching to a metal nitrate system (e.g., Bi(NO₃)₃ in acetone) or a solid-supported reagent can dramatically reduce oxidative side reactions.[8][12]
Q: I'm getting a significant amount of a dinitrated byproduct. How do I ensure mono-nitration?
A: Over-nitration occurs when the product, 2,3-Dimethyl-6-nitrophenol, which is still an activated aromatic ring, undergoes a second nitration.
-
Causality: This is typically caused by using too large an excess of the nitrating agent, reaction temperatures being too high, or allowing the reaction to proceed for too long after the starting material has been consumed.[5][13]
-
Solution 1: Control Stoichiometry. Use no more than 1.1-1.2 equivalents of your nitrating agent.
-
Solution 2: Maintain Low Temperature. Low temperatures disfavor the second nitration, which has a higher activation energy than the first.
-
Solution 3: Stop the Reaction Promptly. Once TLC analysis shows the full consumption of the starting material, proceed with the workup immediately.
Q: How can I effectively separate the 6-nitro and 4-nitro isomers?
A: The isomers have different polarities, which can be exploited for separation. The 6-nitro isomer (ortho to the hydroxyl) can form an intramolecular hydrogen bond, making it less polar than the 4-nitro isomer (para), which engages in intermolecular hydrogen bonding.
-
Solution: Column Chromatography. This is the most reliable method. Use silica gel as the stationary phase. Start with a non-polar eluent like hexane and gradually increase the polarity by adding ethyl acetate. The less polar 6-nitro isomer will elute from the column first.[13] Collect fractions and monitor them by TLC to combine the pure product.
Caption: Troubleshooting workflow for low yield in 2,3-dimethyl-6-nitrophenol synthesis.
Section 3: Optimized Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Nitrated organic compounds can be energetic; handle with care. 2,3-Dimethylphenol is corrosive and toxic.[14][15]
Protocol 1: High-Selectivity Nitration with Dilute Nitric Acid
This method prioritizes selectivity by using controlled temperature and a dilute nitrating agent, minimizing oxidation.[6][7]
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3-dimethylphenol (1.0 eq) in a suitable solvent like chloroform or acetic acid.
-
Cooling: Cool the flask in an ice-salt bath to between -5°C and 0°C.
-
Nitrating Agent: In the dropping funnel, place a pre-chilled solution of dilute nitric acid (e.g., 30-40% in water, 1.1 eq).
-
Addition: Add the dilute nitric acid dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Stir the mixture at 0-5°C for 1-3 hours after the addition is complete. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing crushed ice and water. The product may precipitate as a yellow solid. If not, extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid/oil via column chromatography on silica gel (hexane/ethyl acetate gradient) to separate the isomers.[11][13]
Protocol 2: Mild, Heterogeneous Nitration
This protocol uses a solid-supported system, which is easier to handle, generates less acidic waste, and is often highly selective.[8][9]
-
Setup: In a round-bottom flask with a magnetic stirrer, add 2,3-dimethylphenol (1.0 eq), sodium nitrate (NaNO₃, 1.2 eq), sodium bisulfate monohydrate (NaHSO₄·H₂O, 1.2 eq), and wet silica gel (50% w/w, approx. 0.2g per mmol of phenol).
-
Solvent: Add a solvent such as dichloromethane or acetonitrile.
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature. The reaction is typically slower than homogenous methods; monitor by TLC over 2-6 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid reagents. Wash the filter cake with a small amount of the reaction solvent.
-
Drying & Concentration: Dry the combined filtrate over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography as described in Protocol 1.
Section 4: Comparison of Nitrating Systems
| Nitrating System | Typical Conditions | Advantages | Disadvantages |
| Conc. HNO₃ / Conc. H₂SO₄ | -10°C to 10°C | Fast, inexpensive, powerful nitrating agent.[10][16] | Low selectivity, high risk of oxidation and dinitration, hazardous waste.[5] |
| Dilute HNO₃ | 0°C to 20°C | Improved selectivity, reduced oxidation, greener.[6][7] | Slower reaction times, may require more careful monitoring. |
| Metal Nitrates (e.g., Bi(NO₃)₃) | Room Temp to Reflux | Mild conditions, often good yields, reduced acidic waste.[12] | Cost of metal reagent, potential for metal contamination. |
| NaNO₃ / NaHSO₄ / SiO₂ | Room Temperature | Heterogeneous (easy workup), mild, highly selective, safe.[8][9] | Longer reaction times, requires vigorous stirring. |
| tert-Butyl Nitrite (t-BuONO) | Room Temperature in THF | Highly chemoselective for mono-nitration, mild.[17] | Reagent cost and availability may be a concern. |
Section 5: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure 2,3-Dimethyl-6-nitrophenol? A1: Nitrophenols are typically yellow crystalline solids.[11] The color is due to the electronic conjugation between the nitro group and the phenolic ring.
Q2: Besides TLC, what analytical techniques are best for assessing final purity? A2: High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method for determining purity and identifying minor isomeric impurities.[18] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and regiochemistry. The substitution pattern will give a distinct splitting pattern in the aromatic region of the ¹H NMR spectrum.
Q3: Are there alternative synthetic routes that avoid nitration of the phenol directly? A3: While direct nitration is most common, other routes exist, such as the hydrolysis of 2-methyl-6-nitro-aniline.[19] However, these routes often involve more steps and may start from less accessible materials, making direct nitration of 2,3-dimethylphenol the more practical choice for most applications.[20]
Q4: My purified product is an oil and will not crystallize. What can I do? A4: An oily product often indicates the presence of impurities that are disrupting the crystal lattice. First, ensure purity is high via HPLC or NMR. If it is pure, try trituration: add a small amount of a non-polar solvent like cold hexane and scratch the side of the flask with a glass rod to induce crystallization. If impurities are present, re-purification by column chromatography is recommended.[11]
References
- Benchchem. (2025).
- Benchchem. (2025). HPLC purification protocol for 4-Bromo-2,3-dimethyl-6-nitrophenol. Benchchem.
- Benchchem. (2025). Application Notes and Protocols: 4-Bromo-2,3-dimethyl-6-nitrophenol in Agrochemical Synthesis. Benchchem.
- Fischer, A., et al. (1982). ipso Nitration. XXIV. Nitration of 2-methylphenols. Formation and rearrangement of 6-methyl-6-nitrocyclohexa-2,4-dienones. Canadian Journal of Chemistry.
- Benchchem. (2025). Technical Support Center: Purification of 4-Bromo-2,3-dimethyl-6-nitrophenol. Benchchem.
- Benchchem. (2025). Application Notes and Protocols for the Nitration of 4-Bromo-2,3-dimethylphenol. Benchchem.
- Amoroso, R., et al. (2008). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. PMC.
- Google Patents. (1992). Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol.
- Moodie, R. B., et al. (1981). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2.
- Ali, S., et al. (2022). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences.
- Benchchem. (2025). Optimizing temperature for the nitration of substituted anisoles. Benchchem.
- Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2)
- ChemicalBook. (n.d.). 2,6-DIMETHYL-4-NITROPHENOL synthesis.
- ResearchGate. (2022). Economical Synthesis of Nitrophenols under Controlled Physical Parameters.
- UKEssays. (2017).
- NOAA. (n.d.). 2,3-DIMETHYLPHENOL. CAMEO Chemicals.
- Khan Academy. (2022).
- Google Patents. (1987).
- MDPI. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions.
- Haz-Map. (n.d.). 2,3-Dimethylphenol - Hazardous Agents.
- NIH. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC.
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Technical Support Center: Troubleshooting Low Purity in 2,3-Dimethyl-6-nitrophenol Production
Introduction
Welcome to the Technical Support Center for the synthesis of 2,3-Dimethyl-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to product purity in this specific electrophilic aromatic substitution reaction. The synthesis, while conceptually straightforward, is prone to several side reactions that can lead to complex mixtures, making purification difficult and impacting downstream applications.
This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues. We will explore the causality behind these challenges and offer robust, validated protocols to help you optimize your reaction conditions and achieve high-purity 2,3-Dimethyl-6-nitrophenol.
The Core Reaction: Nitration of 2,3-Dimethylphenol
The primary route to 2,3-Dimethyl-6-nitrophenol is the electrophilic aromatic substitution of 2,3-dimethylphenol. The reaction typically employs a nitrating mixture, such as nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) in situ.[1][2] The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are activating and ortho-, para-directing, influencing the position of the incoming nitro group.
Troubleshooting Guide: Common Purity Issues
This section addresses the most frequently encountered problems during the synthesis of 2,3-Dimethyl-6-nitrophenol.
Question 1: My final product is contaminated with a significant amount of an isomeric impurity, 2,3-Dimethyl-4-nitrophenol. How can I improve the regioselectivity?
Answer: This is a classic regioselectivity challenge in electrophilic aromatic substitution. The formation of the 4-nitro isomer occurs because both the hydroxyl and the methyl groups direct incoming electrophiles to the ortho and para positions.
Causality and Mechanism:
-
Directing Effects: The hydroxyl group is a powerful activating group that strongly directs ortho and para. The two methyl groups also provide activation and ortho/para direction.
-
Electronic vs. Steric Factors: The C6 position (ortho to -OH) and the C4 position (para to -OH) are both electronically activated. While the C6 position is sterically hindered by the adjacent C1-hydroxyl and C2-methyl groups, the C4 position is less hindered. The reaction conditions can tip the balance between electronic and steric control.
Solutions to Improve Selectivity for 6-Nitration:
-
Temperature Control: Lowering the reaction temperature (e.g., -10°C to 0°C) often favors the thermodynamically more stable product and can enhance selectivity. Higher temperatures can provide the activation energy needed to overcome the steric barrier at the C6 position but may also increase the rate of formation of the 4-nitro isomer. Careful temperature control is crucial.[3]
-
Order of Addition: A slow, dropwise addition of the nitrating agent to the solution of 2,3-dimethylphenol ensures that the concentration of the electrophile remains low.[3] This can minimize side reactions and improve selectivity.
-
Choice of Nitrating Agent: While nitric/sulfuric acid is common, other nitrating agents can offer different selectivity profiles. For instance, using a metal nitrate in an organic solvent can sometimes provide milder conditions.[4]
-
Solvent Effects: The choice of solvent can influence the solvation of the intermediate species (the arenium ion or sigma complex) and thus affect the isomeric ratio. Experimenting with different solvents, such as acetic anhydride, may alter the outcome.[5]
Question 2: My crude product is a dark, tarry substance, and the overall yield is low. What is causing this degradation?
Answer: The formation of dark, often intractable, materials is typically due to oxidation of the phenol substrate.
Causality and Mechanism:
-
Phenol Oxidation: Phenols are highly susceptible to oxidation, especially by strong oxidizing agents like nitric acid. This can lead to the formation of highly colored byproducts, such as benzoquinones and polymeric condensation products.[6][7][8] This is a significant competitive pathway to the desired nitration.
-
Exothermic Reaction: Nitration is a highly exothermic reaction.[9] If the temperature is not strictly controlled, localized overheating can occur, which dramatically accelerates the rate of oxidation and other side reactions.
Solutions to Minimize Oxidation:
-
Strict Temperature Control: Maintain the reaction temperature at or below the recommended level (e.g., 0-5°C) using an efficient cooling bath (ice-salt or cryocooler).
-
Dilution: Running the reaction in a suitable solvent (e.g., dichloromethane, acetic acid) can help dissipate heat more effectively than running it neat.
-
Milder Nitrating Conditions: Consider using dilute nitric acid or alternative nitrating systems that are less oxidizing. Heterogeneous systems, such as sodium nitrate on wet silica gel with an inorganic acidic salt, have been shown to provide milder conditions and avoid oxidation byproducts.[10]
-
Protective Groups: In some challenging cases, the hydroxyl group can be protected (e.g., as an acetate or ether), the nitration performed, and the protecting group subsequently removed. This adds steps but can circumvent the oxidation issue entirely.
Question 3: I am observing a significant amount of dinitrated byproducts. How can I achieve mono-nitration?
Answer: The formation of dinitrated products is a common issue when nitrating activated aromatic rings.
Causality and Mechanism: The product, 2,3-Dimethyl-6-nitrophenol, is itself an activated aromatic ring. The electron-donating hydroxyl and methyl groups are powerful enough to overcome the deactivating effect of the newly added nitro group, making the product susceptible to a second nitration.
Solutions to Favor Mono-nitration:
-
Stoichiometry: Use a precise stoichiometric amount (or a slight deficit) of the nitrating agent relative to the 2,3-dimethylphenol. A common starting point is a 1:1 molar ratio.[3] Using an excess of the nitrating agent will strongly drive the reaction towards polysubstitution.[3]
-
Low Temperature: As with other side reactions, maintaining a low temperature (0-5°C) is critical. Higher temperatures increase the rate of the second nitration.[3]
-
Reaction Time Monitoring: Monitor the reaction's progress closely using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material has been consumed to prevent the over-reaction of the desired mono-nitrated product.[3]
Summary of Troubleshooting Strategies
| Issue | Primary Cause(s) | Recommended Solutions |
| Isomeric Impurities | Electronic vs. Steric Competition | Lower reaction temperature, slow addition of nitrating agent, explore alternative nitrating agents/solvents. |
| Oxidation (Dark Color) | Phenol susceptibility to oxidation, poor temperature control | Strict low-temperature control, use of a solvent for heat dissipation, consider milder nitrating conditions. |
| Dinitration | Activated product is prone to further nitration | Use 1:1 stoichiometry of nitrating agent, maintain low temperature, monitor reaction progress and quench promptly. |
| Low Yield | Incomplete reaction, side reactions | Check stoichiometry, ensure sufficient reaction time (with monitoring), optimize temperature to balance rate and side reactions. |
| Oily Product/No Crystals | Impurities present, low melting point | Purify via column chromatography first, then attempt recrystallization. Try triturating the oil with a non-polar solvent (e.g., cold hexane) to induce solidification.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench the nitration reaction? A1: The standard and most effective method is to slowly pour the completed reaction mixture into a beaker containing a stirred slurry of crushed ice and water (typically 5-10 times the volume of the reaction mixture).[9] This serves to rapidly cool the reaction, preventing thermal runaway, and dilutes the acid, effectively stopping further nitration.[9] The crude product often precipitates as a solid.
Q2: What analytical techniques are best for assessing the purity of 2,3-Dimethyl-6-nitrophenol? A2: A multi-technique approach is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and separating isomers.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and identifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile components.[13]
Q3: My purified 2,3-Dimethyl-6-nitrophenol is a yellow solid. Is this normal? A3: Yes, this is completely normal. Nitrophenols are characteristically yellow crystalline solids.[11] The color is due to the electronic transitions associated with the nitro group being in conjugation with the phenolic ring.
Q4: I am struggling with column chromatography. What is a good starting solvent system? A4: For separating nitrophenol isomers, a solvent system based on hexane and ethyl acetate is a good starting point for silica gel chromatography. Begin with a low polarity mixture, such as 9:1 or 4:1 (hexane:ethyl acetate), and gradually increase the polarity of the eluent.[11] The desired product's Rf value should ideally be between 0.3 and 0.5 for optimal separation.[11]
Key Experimental Workflows & Diagrams
Reaction Pathway and Potential Side Products
The following diagram illustrates the desired reaction and the formation of common impurities.
Caption: Logical workflow for troubleshooting purity issues.
Protocol 1: General Procedure for Nitration
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dimethylphenol (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or dichloromethane). Cool the flask to 0°C in an ice-salt bath.
-
Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.0 equivalent) to pre-chilled concentrated sulfuric acid (1-2 equivalents) while maintaining the temperature below 10°C.
-
Addition: Add the prepared nitrating mixture dropwise to the stirred solution of 2,3-dimethylphenol over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5°C. Monitor the reaction's progress by TLC every 15-30 minutes.
-
Work-up: Once the starting material is consumed, slowly pour the reaction mixture into a beaker of stirred ice-water (5-10x the reaction volume).
-
Isolation: If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper. If an oil forms or the product remains in solution, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). [9]7. Drying: Dry the crude product under vacuum.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column, ensuring no cracks or air bubbles are present.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the solvent polarity (e.g., to 90:10, 85:15, etc.) to elute the compounds from the column. [11]4. Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure 2,3-Dimethyl-6-nitrophenol and remove the solvent using a rotary evaporator.
References
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Benchchem.
- Troubleshooting common side reactions in the nitration of 1-butyl-4-ethylbenzene. Benchchem.
- Nitration of Phenol and Purification by Column Chromatography Purpose. CDN.
- Technical Support Center: Purification of 4-Bromo-2,3-dimethyl-6-nitrophenol. Benchchem.
- Application Notes and Protocols for the Nitration of 4-Bromo-2,3-dimethylphenol. Benchchem.
- ipso Nitration. XXIV. Nitration of 2-methylphenols. Formation and rearrangement of 6-methyl-6-nitrocyclohexa-2,4-dienones. Canadian Journal of Chemistry.
- Navigating the Synthesis of 4-Bromo-2,3-dimethyl-6-nitrophenol: A Comparative Guide to Synthetic Strategies. Benchchem.
- Nitration electrophilic substitution mechanism. Doc Brown's Chemistry.
- Process for nitration of phenol derivatives. Google Patents.
- A Comparative Guide to the Quantitative Analysis of 4-Bromo-2,3-dimethyl-6-nitrophenol Purity by Chromatography. Benchchem.
- HPLC purification protocol for 4-Bromo-2,3-dimethyl-6-nitrophenol. Benchchem.
- Application Notes and Protocols: 4-Bromo-2,3-dimethyl-6-nitrophenol in Agrochemical Synthesis. Benchchem.
- Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens. Journal of Chemistry.
- m-NITROPHENOL. Organic Syntheses Procedure.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Chemistry LibreTexts.
- 2,3-dimethyl-6-nitro-2H-indazole synthesis. ChemicalBook.
- Purification of nitrophenols using complex-assisted crystallization. RSC Publishing.
- Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Talanta.
- Phenol reaction with nitration mixture. Chemistry Stack Exchange.
- Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules.
- Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Khan Academy.
- Process for the preparation of 2-methyl-6-nitrophenol. Google Patents.
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
- (PDF) Nitration of phenol in 1,4-dioxane. ResearchGate.
- Process for the purification of p-nitrophenol. Google Patents.
- 2,3-DIMETHYL-6-NITROPHENOL. GSRS.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. IE58428B1 - Process for nitration of phenol derivatives - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. digitum.um.es [digitum.um.es]
Technical Support Center: 2,3-Xylenol Nitration Optimization
Topic: Minimizing Side Reactions & Optimizing Regioselectivity Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the nitration of 2,3-dimethylphenol (2,3-xylenol) . Unlike simple benzene nitration, this substrate presents a "perfect storm" for side reactions: the electron-rich phenolic ring is prone to oxidation (tar formation), and the asymmetric methyl substitution creates complex regioselectivity issues between the ortho (6-nitro) and para (4-nitro) isomers.
This guide moves beyond generic textbook advice, focusing on mechanistic interventions to suppress the Nitrous Acid Cycle and optimize the Ortho/Para ratio .
Module 1: The "Black Tar" Problem (Oxidation Control)
User Issue: "My reaction mixture turns dark red/black within minutes, and the yield is plummeting. I am using
Root Cause Analysis
The darkening is not nitration; it is oxidation . Phenols are susceptible to oxidation by nitrogen dioxide (
-
Trace
(always present in ) generates the nitrosonium ion ( ). - attacks the electron-rich phenol to form a nitrosophenol.
-
Nitrosophenol is oxidized by
to form quinones (the black tar) and regenerates more . -
The cycle accelerates exponentially (thermal runaway risk).
Troubleshooting Protocol
| Parameter | Recommendation | Scientific Rationale |
| Scavenger | Add Urea or Sulfamic Acid (0.5 - 1.0 mol%) | Reacts irreversibly with |
| Temperature | < 10°C (Start at 0°C) | Oxidation activation energy ( |
| Reagent | Bleached Nitric Acid | "Red fuming" acid contains dissolved |
Visual Mechanism: The Nitrous Acid Autocatalytic Cycle
The diagram below illustrates why adding urea stops the "Black Tar" formation.
Caption: The autocatalytic oxidation cycle. Urea intercepts HNO2, preventing the regeneration of the oxidative catalyst.
Module 2: Regioselectivity (Targeting the 4-Nitro Isomer)
User Issue: "I need the 4-nitro-2,3-xylenol isomer, but I am getting significant amounts of 6-nitro-2,3-xylenol. How do I shift the ratio?"
Structural Analysis
-
Position 4 (Para to OH): Activated by OH (strong) and Methyl-3 (ortho-activation). Sterically crowded by Methyl-3.
-
Position 6 (Ortho to OH): Activated by OH (strong) and Methyl-3 (para-activation). Sterically crowded by OH.
The "Special Ortho Effect" vs. Sterics
In standard nitration, the ortho isomer (6-nitro) is often favored due to hydrogen bonding between the phenolic -OH and the incoming nitronium complex. However, for 2,3-xylenol, the 4-position is electronically highly favorable.
Optimization Strategy
| Variable | Adjustment for Para (4-Nitro) | Adjustment for Ortho (6-Nitro) |
| Solvent Polarity | High (e.g., Acetic Anhydride) | Low (e.g., DCM/Hexane) |
| Mechanism | Bulky electrophile prefers para. Polar solvent disrupts internal H-bonding (Ortho effect). | Non-polar solvent stabilizes the transition state via internal H-bonding between OH and |
| Temperature | Higher (20-25°C) | Lower (-10 to 0°C) |
Note on Separation: Because the boiling points of xylenol isomers are very close (approx. 1-2°C difference), distillation is often ineffective. Melt crystallization or host-guest complexation is the industry standard for purification if the reaction selectivity is insufficient [2].
Module 3: Safety & Dinitration
User Issue: "I am detecting dinitro-species in my LC-MS. Is this dangerous?"
Answer: Yes. Polynitrated phenols (like picric acid derivatives) are shock-sensitive explosives.
-
Cause: The first nitro group deactivates the ring, but xylenols are so electron-rich that a second nitration can occur if local concentration of
is high. -
Fix:
-
Dosing: Add
dropwise to the xylenol solution (never reverse addition). -
Stoichiometry: Use a slight deficit of
(0.95 eq) to ensure mono-nitration. Unreacted xylenol is easier to remove than dinitro-xylenol.
-
Validated Experimental Protocol
Objective: Synthesis of 4-nitro-2,3-xylenol with minimal oxidation.
-
Preparation: Dissolve 2,3-xylenol (10 mmol) in Glacial Acetic Acid (15 mL) .
-
Scavenging: Add Urea (0.1 mmol, 1 mol%) to the solution. Stir for 10 mins to scavenge trace nitrites.
-
Cooling: Cool the mixture to 0–5°C in an ice bath.
-
Nitration: Prepare a solution of Nitric Acid (70%, 9.5 mmol) in Acetic Acid (5 mL) .
-
Critical: Add the acid solution dropwise over 30 minutes. Keep temp < 10°C.
-
-
Quenching: Pour mixture into Ice Water (50 mL) . The product should precipitate as a yellow solid (not black tar).
-
Purification: Recrystallize from Ethanol/Water to separate the 4-nitro (major) from the 6-nitro (minor).
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing reaction failures based on visual cues and analytical data.
References
Technical Support Center: Temperature Optimization for 2,3-Dimethyl-6-nitrophenol Synthesis
Welcome to the Advanced Technical Support Center for the synthesis and thermal optimization of 2,3-Dimethyl-6-nitrophenol. As a Senior Application Scientist, I frequently consult with research teams experiencing yield degradation, poor regioselectivity, or complete reaction failure during the nitration of highly activated aromatic systems.
This guide moves beyond basic procedural lists. Here, we dissect the thermodynamic causality behind the synthesis of 2,3-Dimethyl-6-nitrophenol (EPA DTXSID60537125) 1, providing you with self-validating protocols and troubleshooting frameworks to ensure reproducible success in your drug development workflows.
Part 1: The Thermodynamics of Nitration (The "Why")
The core challenge in synthesizing 2,3-Dimethyl-6-nitrophenol lies in the extreme electron density of the precursor ring. The hydroxyl (-OH) group and the two methyl (-CH₃) groups are powerful electron-donating groups (EDGs). When exposed to a strong electrophile like the nitronium ion (NO₂⁺), the electrophilic aromatic substitution (EAS) is violently exothermic.
If the internal reaction temperature exceeds 5 °C, the kinetic energy surpasses the activation barrier for oxidation. At this point, nitric acid stops acting as a nitrating agent and becomes a potent oxidant, cleaving the aromatic ring to form quinones and heavy polymer tars. Therefore, strict thermodynamic control is not just a recommendation—it is the fundamental mechanism that dictates whether your reaction yields a clean product or a degraded mixture 2.
Synthetic pathway for 2,3-Dimethyl-6-nitrophenol highlighting temperature divergence.
Part 2: Troubleshooting & FAQs
Q1: I am trying to synthesize 2,3-Dimethyl-6-nitrophenol directly from 2,3-dimethylphenol, but I keep getting a mixture of isomers. Can temperature optimization fix this? A1: Temperature alone cannot fully override the inherent electronic directing effects of the molecule. The -OH group strongly directs both ortho (6-position) and para (4-position). While lower temperatures slightly favor the kinetically controlled ortho product, direct nitration will always yield an inseparable mixture. Solution: Adopt a blocking strategy. As detailed in established synthesis protocols 2, brominate the 4-position first to create 4-bromo-2,3-dimethylphenol. Nitration at 0–5 °C will then exclusively target the 6-position.
Q2: Why does my reaction mixture turn black and yield a tar-like substance when I scale up? A2: This is a classic symptom of thermal runaway. On scale-up, the surface-area-to-volume ratio of your flask decreases, severely limiting heat dissipation. Even if your external ice bath is at 0 °C, the internal core temperature can spike above 10 °C during the addition of the nitrating mixture, triggering oxidative cleavage 3. Solution: Use an internal temperature probe. Switch to an overhead mechanical stirrer to eliminate localized hot spots, and slow your addition rate.
Q3: Can I run this reaction at -78 °C to completely eliminate oxidation? A3: While ultra-low temperature nitration (e.g., -78 °C using trifluoroacetic anhydride) prevents oxidation, it fundamentally alters the reaction pathway. At these temperatures, the reaction yields thermally labile dienone intermediates rather than the fully aromatized nitrophenol 4. These intermediates isomerize only upon warming. For standard preparative synthesis, 0–5 °C is the thermodynamic sweet spot.
Troubleshooting logic tree for resolving thermal runaway and low yields during nitration.
Part 3: Quantitative Temperature Profiling
The following table summarizes the causal relationship between internal reaction temperature, the dominant chemical pathway, and the resulting yield during the nitration of the 4-bromo-2,3-dimethylphenol precursor.
| Internal Temperature Range | Reaction Kinetics | Predominant Chemical Pathway | Estimated Yield (6-Nitro Precursor) | Observable Byproducts |
| -78 °C to -40 °C | Extremely Slow | Dienone intermediate formation | N/A (Requires warming) | Unreacted starting material |
| 0 °C to 5 °C | Optimal / Controlled | Electrophilic Aromatic Substitution | 75% - 85% | Trace oxidation products |
| 10 °C to 25 °C | Fast / Exothermic | Mixed EAS & Oxidation | 30% - 50% | Quinones, unblocked isomers |
| > 25 °C | Runaway | Oxidative Cleavage / Polymerization | < 10% | Heavy tar, NO₂ gas evolution |
Part 4: Self-Validating Experimental Protocol
To achieve high-purity 2,3-Dimethyl-6-nitrophenol, the industry standard is to nitrate the blocked precursor (4-Bromo-2,3-dimethylphenol) and subsequently debrominate 3. Below is the strictly temperature-controlled nitration step, engineered as a self-validating system.
Regioselective Nitration of 4-Bromo-2,3-dimethylphenol
Step 1: Acidic Dissolution
-
Action: Dissolve 1.0 equivalent of 4-Bromo-2,3-dimethylphenol in concentrated sulfuric acid (H₂SO₄) in a round-bottom flask equipped with an internal thermometer and overhead stirrer.
-
Causality: H₂SO₄ acts as both the solvent and the catalyst, protonating the nitric acid in the next step to generate the active NO₂⁺ electrophile.
Step 2: Nitrating Mixture Preparation
-
Action: In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid (HNO₃) to cold concentrated H₂SO₄. Maintain this mixture strictly at 0 °C.
Step 3: Temperature-Controlled Addition
-
Action: Cool the phenol solution to 0 °C using an ice-salt bath. Begin dropwise addition of the nitrating mixture.
-
Critical Parameter: Monitor the internal temperature continuously. Adjust the addition rate so the temperature strictly remains between 0 °C and 5 °C. Do not rely on the external bath temperature.
Step 4: Self-Validating Checkpoint (Reaction Monitoring)
-
Action: After addition, stir at 0–5 °C for 1.5 hours. Pull a 0.1 mL aliquot, quench in ice water, extract with ethyl acetate, and run a Thin Layer Chromatography (TLC) plate (Hexanes:EtOAc 8:2).
-
Validation Logic: The reaction is successful and thermodynamically controlled if:
-
The starting material spot (Rf ~0.6) is completely absent.
-
A single, distinct new product spot appears (Rf ~0.4).
-
Crucially: The baseline is clean. Heavy baseline smearing indicates the temperature breached 5 °C, resulting in tar/polymerization.
-
Step 5: Quenching and Isolation
-
Action: Carefully pour the reaction mixture over crushed ice with vigorous stirring to precipitate the 4-Bromo-2,3-dimethyl-6-nitrophenol as a yellow solid. Filter and wash with cold water until the filtrate is pH neutral to litmus. The product can then be subjected to standard catalytic debromination to yield pure 2,3-Dimethyl-6-nitrophenol.
References
- 2,3-Dimethyl-6-nitrophenol - Chemical Details - EPA U.S. Environmental Protection Agency (EPA)
- Technical Support Center: Synthesis of 4-Bromo-2,3-dimethyl-6-nitrophenol Benchchem
- Application Notes and Protocols for the Nitration of 4-Bromo-2,3-dimethylphenol Benchchem
- Preparation of and addition of carbanions to 6-methyl-6-nitrocyclohexa-2,4-dienones Canadian Journal of Chemistry
Sources
Technical Support Center: Purification of 2,3-Dimethyl-6-nitrophenol
Topic: Removing Unreacted Starting Material & Impurities from 2,3-Dimethyl-6-nitrophenol Audience: Researchers, Process Chemists, and Drug Development Professionals Version: 2.1 (Current as of 2025)[1]
Executive Summary & Chemical Context
This technical guide addresses the purification of 2,3-Dimethyl-6-nitrophenol (also known as 6-nitro-2,3-xylenol).[1] The primary synthesis route involves the electrophilic aromatic nitration of 2,3-dimethylphenol (2,3-xylenol).[1]
The Challenge: The nitration reaction rarely proceeds to 100% conversion. The crude reaction mixture typically contains:
-
Target Product: 2,3-Dimethyl-6-nitrophenol (ortho-isomer).[1]
-
Starting Material (SM): Unreacted 2,3-dimethylphenol.[1]
-
By-Product: 2,3-Dimethyl-4-nitrophenol (para-isomer).
-
Tars/Oxidation Products: Quinones and polymeric species.
The Solution: We utilize two fundamental physicochemical differences to separate these components: Acidity (pKa) and Volatility (Intramolecular H-bonding) .
Physicochemical Property Comparison
| Compound | Structure Type | pKa (Approx) | Steam Volatile? | Solubility in Na₂CO₃? |
| 2,3-Dimethyl-6-nitrophenol | Ortho-Nitrophenol | ~7.2 | Yes (High) | Yes |
| 2,3-Dimethylphenol (SM) | Alkyl Phenol | ~10.5 | Yes (Moderate) | No |
| 2,3-Dimethyl-4-nitrophenol | Para-Nitrophenol | ~7.2 | No | Yes |
Troubleshooting Guide (Q&A)
Q1: The crude mixture contains significant unreacted 2,3-dimethylphenol.[1] How do I remove it without column chromatography?
The "pKa Swing" Protocol You can exploit the acidity difference between the starting material and the nitrated product. The nitro group is strongly electron-withdrawing, making the product significantly more acidic (pKa ~7.2) than the starting material (pKa ~10.[2]5) [1].
The Protocol:
-
Dissolution: Dissolve your crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Diethyl Ether).[1] Do not use Ethyl Acetate if possible, as it can hydrolyze at high pH, though it is acceptable for rapid extractions.[1]
-
Selective Extraction: Wash the organic phase with 10% Sodium Carbonate (Na₂CO₃) solution.
-
Mechanism:[3] The pH of Na₂CO₃ (~11) is high enough to deprotonate the Nitrophenol (forming the water-soluble phenoxide salt) but often leaves the weaker 2,3-dimethylphenol largely protonated in the organic layer, or at least creates a partition coefficient heavily favoring the organic phase for the SM.
-
Refinement: For tighter control, use a buffer at pH 8.5-9.0 .[1] At this pH, the nitrophenol (pKa 7.[1][4]2) is >90% ionized (aqueous phase), while the starting material (pKa 10.[4]5) is <1% ionized (organic phase).
-
-
Phase Separation:
-
Recovery: Acidify the aqueous layer with 1M HCl to pH ~2. The product will precipitate or oil out. Extract this back into fresh organic solvent, dry (MgSO₄), and evaporate.[1]
Visualizing the Workflow:
Caption: Selective Acid-Base Extraction Logic. By controlling pH, the more acidic nitrophenol is moved to the aqueous phase, leaving the less acidic starting material in the organic phase.[1]
Q2: I have removed the starting material, but now I have a mixture of ortho (6-nitro) and para (4-nitro) isomers. How do I isolate the 6-nitro isomer?
The "Steam Volatility" Protocol This is the classic method for separating ortho-nitrophenols. The 2,3-dimethyl-6-nitrophenol possesses a nitro group adjacent to the hydroxyl group.[1] This proximity allows for Intramolecular Hydrogen Bonding (between the OH and the Nitro oxygen).[5]
-
The Consequence: This internal bond prevents the molecule from hydrogen bonding with water or other phenol molecules. It behaves "less polar" and becomes volatile with steam [2].
-
The Para-Isomer: The 4-nitro isomer cannot form this internal bond; it forms strong intermolecular bonds with water, making it non-volatile and water-soluble.[1]
The Protocol:
-
Place the crude nitrophenol mixture (after acid-base cleanup) in a round-bottom flask with water.
-
Pass steam through the mixture (or boil vigorously with a Dean-Stark trap if generating steam internally).
-
Distillate: The yellow solid/oil collecting in the receiver is your pure 2,3-Dimethyl-6-nitrophenol .[1]
-
Pot Residue: The dark material remaining in the boiling flask contains the para-isomer and tars.
Caption: Steam Distillation Logic. Intramolecular forces render the ortho-isomer volatile, allowing physical separation from the para-isomer.[1]
Q3: My product is an oil that refuses to crystallize after distillation. What now?
The "Polishing" Protocol 2,3-Dimethyl-6-nitrophenol has a melting point around 44-46°C (depending on exact purity) or higher if very pure.[1] If it remains an oil, it likely contains trace solvent or oxidation impurities.[1]
Troubleshooting Steps:
-
Seed Crystal: If available, add a tiny crystal of pure product to the oil at 0°C.
-
Solvent System: Recrystallization is best achieved using Ethanol/Water or Petroleum Ether .
-
Ethanol/Water: Dissolve in minimum hot ethanol. Add water dropwise until turbidity appears. Cool slowly.
-
-
Chromatography: If crystallization fails, run a silica plug.[1]
-
Mobile Phase: 5% to 10% Ethyl Acetate in Hexane. The ortho-nitrophenol moves very fast (high Rf) due to the intramolecular hydrogen bonding (low polarity), while the SM and para-isomer stick to the silica [3].
-
Summary of Physical Data
| Property | Value | Notes |
| Melting Point | ~44-48°C | Low MP makes it prone to oiling out.[1] |
| Boiling Point | ~242°C | Steam volatile. |
| pKa | ~7.2 | More acidic than starting material (10.5). |
| Appearance | Yellow crystalline solid | Turns orange/brown upon oxidation. |
References
-
Vedantu. (2025). Separation of o-nitrophenol and p-nitrophenol by steam distillation. Retrieved from [Link] (Mechanistic explanation of intramolecular H-bonding and volatility).
-
National Institutes of Health (NIH). (2025). 2,3-DIMETHYL-6-NITROPHENOL Substance Record. Retrieved from [Link].
Sources
Technical Support Center: Mitigating Thermal Instability in 2,3-Dimethyl-6-nitrophenol
From the Senior Application Scientist's Desk
Welcome to the advanced technical support portal for handling 2,3-Dimethyl-6-nitrophenol (CAS: 6665-95-8, Molecular Formula: C8H9NO3)[1]. In drug development and materials science, nitroaromatic compounds present a notorious thermal hazard profile. The juxtaposition of a strongly oxidizing nitro group with electron-rich methyl and hydroxyl substituents creates a high-energy system inherently prone to exothermic decomposition[2].
Understanding and mitigating this instability requires more than just recording a decomposition temperature; it demands a mechanistic approach to thermal kinetics. This guide provides the causal reasoning, troubleshooting frameworks, and self-validating protocols necessary to safely analyze, handle, and scale processes involving this volatile compound.
Mechanistic FAQs: Understanding the Hazard
Q1: Why does 2,3-Dimethyl-6-nitrophenol exhibit sudden thermal runaway during scale-up, even when lab-scale reactions appear stable? A1: The causality lies in the thermodynamic shift from isothermal to adiabatic conditions. At the lab scale, the high surface-area-to-volume ratio of your glassware allows heat to dissipate rapidly into the environment. During scale-up, the core of the reaction mass becomes adiabatic (heat cannot escape). The intramolecular redox potential between the nitro group and the methyl/phenol moieties initiates a slow exothermic decomposition. If the heat generation rate exceeds the reactor's cooling capacity, the reaction accelerates exponentially, leading to thermal runaway and the rapid release of hazardous nitrogen oxides (NOx)[3].
Q2: How do we definitively differentiate between melting, evaporation, and decomposition events during thermal analysis? A2: Relying solely on Differential Scanning Calorimetry (DSC) is a critical analytical pitfall because both evaporation and decomposition can present as broad thermal events. You must couple DSC with Thermogravimetric Analysis (TGA)[4].
-
Melting will show an endothermic peak on DSC with zero mass loss on TGA.
-
Evaporation shows an endotherm with gradual mass loss.
-
Decomposition of nitrophenols typically manifests as a sharp exotherm on DSC coupled with rapid, significant mass loss on TGA[5].
Troubleshooting Analytical Inconsistencies
Scenario: Your DSC results show wildly varying decomposition onset temperatures (
Root Cause Analysis:
-
Catalytic Impurities: Trace transition metals or residual acids from the upstream nitration process act as catalysts. These impurities lower the activation energy (
) of the decomposition pathway, causing the compound to destabilize at lower temperatures than expected. -
Crucible Leakage: If standard open or crimped aluminum pans are used, the compound may volatilize endothermically before reaching its true decomposition temperature, masking the critical exotherm.
Resolution:
-
Switch to gold-plated, high-pressure sealed crucibles to suppress volatilization and force the compound to undergo thermal decomposition, capturing the true thermodynamic energy (
). -
Implement a rigorous recrystallization step to remove trace catalysts before conducting baseline thermal analysis.
Self-Validating Protocol: Coupled TGA/DSC Analysis
To ensure trustworthy and reproducible data, this protocol incorporates strict internal validation checks.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC using Indium and Zinc standards to ensure temperature accuracy within ±0.1 °C and enthalpy accuracy within ±1%.
-
Sample Preparation: Accurately weigh 2.0–3.0 mg of 2,3-Dimethyl-6-nitrophenol into a high-pressure, gold-plated crucible and seal it hermetically.
-
Causality: Keeping the mass low prevents explosive damage to the sensor during runaway, while the high-pressure seal prevents endothermic evaporation from masking the exothermic decomposition.
-
-
Atmosphere Control: Purge the furnace with dry Nitrogen at 50 mL/min.
-
Causality: This prevents oxidative degradation from ambient air, isolating the compound's intrinsic thermal instability from external oxidative factors[2].
-
-
Dynamic Heating (Multi-Rate): Perform separate runs at heating rates of 2, 5, 10, and 20 °C/min from 25 °C to 400 °C.
-
Causality: A single fast heating rate artificially pushes the onset temperature higher. Multiple rates are required to apply the Kissinger kinetic model, allowing the calculation of the activation energy (
) and the Time-to-Maximum Rate (TMR) under adiabatic conditions.
-
-
Self-Validation Check (Critical):
-
Mass Balance: Weigh the sealed crucible before and after the DSC run. If mass is lost (>0.05 mg), the seal failed, and the endothermic heat of vaporization has corrupted the exothermic data. Discard the run and repeat.
-
Enthalpy Consistency: Integrate the exothermic peak area (
) across the different heating rates. A self-validating system will yield a constant (within 5% variance) regardless of the heating rate.
-
Quantitative Data: Thermal Properties of Nitrophenols
Because exact public thermograms for the specific 2,3-Dimethyl-6-nitrophenol isomer are highly dependent on batch purity, we benchmark its expected behavior against extensively characterized nitrophenol structural analogs to establish safe handling baselines.
Table 1: Comparative Thermal Properties of Nitrophenol Derivatives
| Compound | Melting Point (°C) | TGA Decomposition Onset (°C) | Exothermic Peak (DSC) (°C) | Reference |
| o-Nitrophenol (ONP) | ~45.0 | ~118.0 | ~146.0 | [6] |
| m-Nitrophenol (MNP) | ~97.2 | ~193.0 | ~217.9 | [5] |
| p-Nitrophenol (PNP) | ~115.8 | ~117.2 (Dehydration) | ~165.0 (Flashpoint) | [2] |
| 2,3-Dimethyl-6-nitrophenol | 62.0 - 65.0 (Est.) | Requires specific TGA | >150.0 (High Risk) | [1] |
Note: The addition of two electron-donating methyl groups in 2,3-Dimethyl-6-nitrophenol increases the electron density of the aromatic ring, generally lowering the activation energy for decomposition compared to unsubstituted nitrophenols.
Analytical Workflow Visualization
Workflow for thermal hazard assessment of 2,3-Dimethyl-6-nitrophenol using coupled calorimetry.
References
- Source: drugfuture.
- Source: researchgate.
- Title: 2-(Chloromethyl)
- Title: TGA thermogram of control o-nitrophenol (ONP)
- Title: TGA thermogram of treated m-nitrophenol (MNP)
- Title: STA or DSC and TGA – is Combination the Key?
Sources
scale-up challenges for 2,3-Dimethyl-6-nitrophenol manufacturing
Technical Support Center: 2,3-Dimethyl-6-nitrophenol Manufacturing Guide
Executive Summary
Manufacturing 2,3-Dimethyl-6-nitrophenol (also known as 6-nitro-2,3-xylenol) presents a classic electrophilic aromatic substitution challenge: Regioselectivity .[1][2][3] The presence of the hydroxyl group (strongly activating, ortho/para director) and two methyl groups creates a competitive landscape between the 6-nitro (ortho) and 4-nitro (para) isomers.[1][3]
This guide moves beyond basic synthesis to address the critical scale-up bottlenecks: controlling the exotherm, maximizing the ortho-isomer yield, and efficiently separating the non-viable para-isomer without expensive chromatography.[1]
Module 1: Reaction Engineering (Synthesis & Selectivity)
Q1: Why is my reaction yielding high amounts of the 4-nitro isomer? A: This is a thermodynamic vs. kinetic control issue driven by steric and electronic effects.
-
The Mechanism: The hydroxyl group at C1 directs incoming electrophiles (
) to positions C6 (ortho) and C4 (para).[1][3] The methyl group at C3 also directs to C6 (ortho to itself) and C4 (para to itself).[3] Both directors synergistically activate the C4 and C6 positions. -
The Problem: The C6 position is sterically crowded (flanked by the OH and the C5-H). The C4 position is less hindered. Consequently, the 4-nitro isomer is often the major product in standard nitration conditions.[1]
-
Corrective Protocol: To maximize the 6-nitro isomer, you must favor intramolecular hydrogen bonding stabilization in the transition state or use a "blocking" strategy (though blocking is complex at scale).[1]
-
Solvent Choice: Use a non-polar solvent (e.g., Dichloromethane or Toluene) for two-phase nitration.[1][2][3] This promotes the formation of the ortho-isomer via a transition state stabilized by the hydroxyl group.[1]
-
Temperature: Maintain low temperatures (
). Higher temperatures provide the activation energy required to overcome the steric hindrance at C4, increasing 4-nitro formation and dinitration risks.[1]
-
Q2: I am seeing significant dinitration (2,3-dimethyl-4,6-dinitrophenol). How do I stop this? A: Dinitration occurs because the mononitro product is still activated enough to react again, especially if the local concentration of nitric acid is high.
-
Troubleshooting:
-
Stoichiometry: Strictly limit Nitric Acid to 1.0–1.05 equivalents. Do not use excess.
-
Addition Mode: Use Inverse Addition . Add the nitrating agent dropwise to the phenol solution.[1] This ensures the phenol is always in excess relative to the nitronium ion, minimizing the probability of a nitrated molecule encountering another
ion.[1]
-
Module 2: Process Safety & Thermal Management
Q3: The exotherm during acid addition is spiking unpredictably. How do we manage this at 1kg+ scale?
A: Nitration is highly exothermic (
-
The Hazard: If the dosing rate exceeds the cooling capacity, the temperature rises, accelerating the reaction (Arrhenius law), leading to a thermal runaway (MTSR - Maximum Temperature of Synthesis Reaction).[1]
-
Safety Protocol:
Module 3: Work-up & Purification (The "Self-Validating" Step)
Q4: How do I separate the 6-nitro (ortho) and 4-nitro (para) isomers without column chromatography? A: You must exploit the Cheleotropic Effect (Intramolecular Hydrogen Bonding).[1][2][3] This is the most critical "self-validating" step in the process.[1]
-
The Science:
-
6-Nitro Isomer (Target): The nitro group oxygen forms a hydrogen bond with the adjacent phenolic hydrogen.[1] This "locks" the polarity internally (Chela), preventing the molecule from sticking to other molecules.[1][4] Result: High volatility, low boiling point.[2][5]
-
4-Nitro Isomer (Impurity): The nitro group is too far to bond internally.[1][2][3] It forms intermolecular hydrogen bonds with neighboring molecules, creating a lattice. Result: Low volatility, high boiling point.[2]
-
-
The Protocol: Steam Distillation [1][4][6][7][8]
-
Quench: Pour the crude reaction mixture into ice water.
-
Distill: Pass live steam through the mixture.
-
Observation: The 6-nitro isomer will co-distill with the water as yellow crystals/oil in the receiver.[1] The 4-nitro isomer (and any dinitro impurities) will remain in the boiling flask as a dark, non-volatile residue.[1]
-
Validation: The distillate should be >95% pure 6-nitro isomer.
-
Visualizing the Pathway & Separation Logic
The following diagram illustrates the reaction divergence and the physical chemistry principle used for separation.
Caption: Reaction pathway showing the divergence of isomers and the steam distillation separation logic based on hydrogen bonding.
Summary Data Table: Isomer Properties
| Property | 6-Nitro-2,3-xylenol (Target) | 4-Nitro-2,3-xylenol (Impurity) | Implication |
| Substitution | Ortho (Position 6) | Para (Position 4) | Determining factor for H-bonding.[1][2][3][9] |
| H-Bonding | Intramolecular (Internal) | Intermolecular (Network) | Basis of separation.[1][2][3][4][10] |
| Volatility | High (Steam Volatile) | Low (Non-Volatile) | Enables steam distillation.[2][3][4][8][10] |
| Melting Point | Lower (~68-71°C) | Higher (>100°C) | 6-nitro melts easily in steam.[1][2][3] |
| Solubility | Soluble in non-polar solvents | Less soluble in non-polar solvents | Affects extraction efficiency. |
References
-
Nitration of Phenols & Regioselectivity
-
Steam Distillation Principles (Ortho vs Para)
-
Safety in Nitration Scale-Up
-
Compound Data & Safety
Sources
- 1. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
- 2. 2,3-Dimethyl-4-nitrophenol | C8H9NO3 | CID 13331245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ortho and para nitrophenols can be separated by | Filo [askfilo.com]
- 5. Why is o-nitrophenol steam volatile whereas p-nitrophenol has a highe - askIITians [askiitians.com]
- 6. quora.com [quora.com]
- 7. While separating a mixture of ortho-and para nitrophenols by steams d - askIITians [askiitians.com]
- 8. A mixture of o nitrophenol and p nitrophenol can be class 11 chemistry CBSE [vedantu.com]
- 9. askfilo.com [askfilo.com]
- 10. testbook.com [testbook.com]
- 11. Which of the following is steam volatile A oNitrophenol class 11 chemistry JEE_Main [vedantu.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Solubility Challenges of 2,3-Dimethyl-6-nitrophenol
Welcome to the technical support guide for 2,3-Dimethyl-6-nitrophenol. As Senior Application Scientists, we understand that navigating the physicochemical properties of specialized compounds is crucial for experimental success. This center is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for the solubility issues commonly encountered with 2,3-Dimethyl-6-nitrophenol in aqueous media.
Troubleshooting Guide: Direct Solutions for Common Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Issue 1: My 2,3-Dimethyl-6-nitrophenol powder is not dissolving in my aqueous buffer.
Q: I've added the crystalline 2,3-Dimethyl-6-nitrophenol directly to my phosphate-buffered saline (PBS) at pH 7.4, but it remains as a suspension even with vigorous vortexing. Why is this happening and what is the immediate fix?
A: This is a classic case of insufficient aqueous solubility. 2,3-Dimethyl-6-nitrophenol, with its aromatic ring and two methyl groups, is a predominantly hydrophobic molecule. While nitrophenols are generally expected to have some water solubility, the hydrophobic nature of the dimethyl substitution significantly limits its ability to dissolve directly in neutral aqueous buffers.[1] The primary immediate solution is to first dissolve the compound in a small amount of a water-miscible organic co-solvent to create a concentrated stock solution before diluting it into your final aqueous medium.
Recommended First-Line Protocol: Co-Solvent Stock Preparation
-
Select a Co-solvent: Dimethyl sulfoxide (DMSO) is an excellent first choice due to its high solubilizing power and general compatibility with biological assays at low final concentrations.[2] Other options include ethanol, methanol, or acetone.[2][3]
-
Prepare a Concentrated Stock: Weigh out your 2,3-Dimethyl-6-nitrophenol and dissolve it in a minimal volume of your chosen co-solvent (e.g., create a 10-100 mM stock solution). Ensure complete dissolution; gentle warming or brief sonication can assist but be cautious about potential degradation.
-
Dilute into Aqueous Buffer: Add the concentrated stock solution dropwise to your pre-warmed (if appropriate for your experiment) aqueous buffer while vortexing. This "solvent shock" should be minimized by slow addition and vigorous mixing to prevent precipitation.
-
Final Concentration & Vehicle Control: Ensure the final concentration of the organic co-solvent in your assay is as low as possible, typically below 1%, and ideally below 0.5% for cell-based assays.[4] Crucially, you must include a "vehicle control" in your experiments, which is your aqueous buffer containing the same final concentration of the co-solvent, to account for any effects of the solvent itself. [2]
Issue 2: The compound dissolves in the organic co-solvent but precipitates upon dilution into my aqueous buffer.
Q: I successfully made a 50 mM stock in DMSO, but when I dilute it 1:1000 into my assay buffer, a fine precipitate forms immediately. What's going on?
A: This indicates that you are exceeding the solubility limit of the compound in the final aqueous/co-solvent mixture. The abrupt change in solvent polarity upon dilution causes the compound to crash out of the solution.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of 2,3-Dimethyl-6-nitrophenol in your assay.
-
Increase Final Co-solvent Percentage (with caution): You can try slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5%). However, you must first validate that this higher solvent concentration is tolerated by your experimental system (e.g., cells, enzymes).[2]
-
Switch to pH Adjustment: If lowering the concentration is not an option, the next logical step is to leverage the acidic nature of the phenolic hydroxyl group. By increasing the pH, you can significantly enhance aqueous solubility.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to resolving solubility issues with 2,3-Dimethyl-6-nitrophenol.
Caption: A step-by-step workflow for troubleshooting the dissolution of 2,3-Dimethyl-6-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: Why is 2,3-Dimethyl-6-nitrophenol poorly soluble in water? A1: Its poor water solubility is due to its molecular structure. The benzene ring and two methyl (-CH3) groups are hydrophobic (water-repelling). While the hydroxyl (-OH) and nitro (-NO2) groups can form hydrogen bonds with water, their contribution is outweighed by the large non-polar surface area of the rest of the molecule.[1]
Q2: How does pH affect the solubility of 2,3-Dimethyl-6-nitrophenol? A2: Phenolic compounds are weakly acidic.[4][5] As the pH of the solution increases above the compound's pKa, the hydroxyl group deprotonates to form a negatively charged phenolate ion. This ion is significantly more polar than the neutral molecule, and therefore, much more soluble in water.[4][5] While the exact pKa of 2,3-Dimethyl-6-nitrophenol is not readily published, it can be estimated to be in the range of other nitrophenols (e.g., 4-nitrophenol pKa ~7.15).[6][7] Thus, adjusting the pH to 8.0 or higher should dramatically increase its solubility.
Caption: The pH-dependent equilibrium of 2,3-Dimethyl-6-nitrophenol.
Q3: What are cyclodextrins and how can they improve solubility? A3: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[8][9] They can encapsulate the hydrophobic part of a "guest" molecule, like 2,3-Dimethyl-6-nitrophenol, forming an inclusion complex.[8][10][11] This complex effectively masks the hydrophobic portion of the drug, presenting a more hydrophilic exterior to the aqueous solvent, thereby increasing its overall solubility.[8]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Q4: Can I use heat to dissolve the compound? A4: Gentle heating can increase the rate of dissolution and the solubility of many solids.[12][13] However, this should be done with caution. Excessive or prolonged heating can lead to the degradation of nitrophenolic compounds.[14] It is best used in conjunction with other methods, such as preparing a stock solution in a co-solvent. Always check the thermal stability of your compound if possible.
Advanced Solubilization Protocols
For persistent solubility issues, the following detailed protocols provide robust alternatives to simple co-solvency.
Protocol 1: Enhancing Solubility via pH Adjustment
This method is highly effective for acidic compounds like 2,3-Dimethyl-6-nitrophenol but requires careful consideration of the pH stability of your compound and your experimental system.
-
Determine pH-Solubility Profile (Optional but Recommended): Experimentally test the solubility of your compound across a pH range (e.g., pH 6.5 to 9.0) to find the optimal pH for dissolution.
-
Prepare a Concentrated Alkaline Stock:
-
Dissolve the 2,3-Dimethyl-6-nitrophenol powder in a dilute, sterile basic solution (e.g., 10-100 mM NaOH). This creates a concentrated stock of the more soluble phenolate salt.[4]
-
Ensure the final pH of this stock is well above the estimated pKa (e.g., pH 9.0).
-
-
Assay Buffer Compatibility Check: Confirm that your biological assay (e.g., enzyme activity, cell viability) is stable and functions correctly at the intended final pH.
-
Dilution and pH Neutralization:
-
Carefully add the concentrated alkaline stock solution to your main assay buffer.
-
The buffering capacity of the assay medium should be sufficient to bring the final pH back to the desired physiological range (e.g., pH 7.4).[4]
-
Always verify the final pH of your working solution.
-
Protocol 2: Solubilization Using Cyclodextrins
This method is excellent for creating stable, aqueous formulations, particularly when organic co-solvents must be avoided.
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of a wide range of drugs.
-
Prepare the Cyclodextrin Solution: Prepare a solution of the cyclodextrin in your desired aqueous buffer (e.g., a 1-10% w/v solution).
-
Method A: Kneading/Slurry Method
-
Place the weighed 2,3-Dimethyl-6-nitrophenol powder in a mortar.
-
Add a small amount of the cyclodextrin solution to form a paste.
-
Knead the paste thoroughly for 15-30 minutes. This intimate mixing facilitates the formation of the inclusion complex.[8]
-
Gradually add the remaining cyclodextrin solution while continuing to mix.
-
-
Method B: Solution/Stirring Method
-
Add the 2,3-Dimethyl-6-nitrophenol powder directly to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for complex formation. Gentle heating may accelerate the process, but thermal stability should be considered.
-
-
Clarification: After complexation, centrifuge or filter the solution (e.g., using a 0.22 µm syringe filter) to remove any undissolved material.
Data Summary: Comparison of Solubilization Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages & Considerations | Best For |
| Co-Solvency | Reduces the polarity of the aqueous solvent, allowing the hydrophobic compound to dissolve.[15][16] | Simple, rapid, and effective for creating high-concentration stock solutions. | Potential for solvent toxicity in biological assays; risk of precipitation upon dilution. Must use a vehicle control.[2][4] | Initial screening, in vitro assays where low solvent concentrations are tolerated. |
| pH Adjustment | Converts the weakly acidic phenol to its more polar and water-soluble phenolate salt form.[4][5] | Can achieve very high aqueous solubility without organic solvents. Cost-effective. | Requires the compound and experimental system to be stable at elevated pH. The charge state may alter biological activity.[5] | Assays compatible with pH changes; formulating aqueous solutions for injections (after re-neutralization). |
| Cyclodextrin Complexation | Encapsulates the hydrophobic molecule within a hydrophilic shell, forming a water-soluble inclusion complex.[8] | Avoids organic solvents; can improve compound stability; low toxicity. | More time-consuming preparation; may alter compound availability to biological targets; higher cost of reagents. | Cell-based assays, in vivo studies, and formulations where organic solvents are undesirable. |
| Micellar Solubilization | Incorporates the hydrophobic compound into the hydrophobic core of surfactant micelles.[17][18][19] | High solubilization capacity. | Surfactants can interfere with biological membranes and protein function; potential for toxicity. | Specific drug delivery formulations; less common for general lab research due to interference potential. |
References
-
Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
INCLUSION COMPLEX SYSTEM; A NOVEL TECHNIQUE TO IMPROVE THE SOLUBILITY AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. (2010). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. (1999). Langmuir - ACS Publications. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]
-
Solubility of p-nitrophenol in various substances? (2014). Chemistry Stack Exchange. [Link]
-
Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. (n.d.). American Chemical Society. [Link]
-
Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. (n.d.). ResearchGate. [Link]
-
Drug solubilization by complexation. (2017). PubMed. [Link]
-
4-Nitrophenol. (n.d.). Wikipedia. [Link]
-
Solubilization of Hydrophobic Dyes in Surfactant Solutions. (n.d.). PMC - NIH. [Link]
-
Micellar solubilization of drugs. (2005). University of Alberta. [Link]
- Method for improving solubility of polyphenol in water and aqueous solution containing high content of polyphenol. (n.d.).
-
Solubility of Nitrophenol in Water. (2023). YouTube. [Link]
-
Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. (n.d.). NCBI - NIH. [Link]
-
2,3-DIMETHYL-6-NITROPHENOL. (n.d.). Gsrs. [Link]
-
Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. [Link]
-
2,3-DIMETHYL-6-NITROPHENOL. (n.d.). Inxight Drugs. [Link]
-
What is the relation between the solubility of phenolic compounds and pH of solution? (2016). ResearchGate. [Link]
-
Which is the best organic solvent for nitrophenol solubility and extraction? (2024). ResearchGate. [Link]
-
Influence of pH on the antioxidant phenols solubilised from hydrothermally treated olive oil by-product (alperujo). (2017). PubMed. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
2,3-Dimethyl-6-nitrophenol - Chemical Details. (n.d.). EPA. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences. [Link]
-
Factors Affecting Solubility. (n.d.). Scribd. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
2,3-DIMETHYL-6-NITROPHENOL. (n.d.). Drugfuture. [Link]
-
Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023). Environmental Science: Atmospheres (RSC Publishing). [Link]
-
6.2 Factors Affecting Solubility. (2020). Chemistry LibreTexts. [Link]
-
2,6-dimethyl-4-nitrophenol. (n.d.). Solubility of Things. [Link]
-
What Factors Affect Solubility? (2024). YouTube. [Link]
-
m-NITROPHENOL. (n.d.). Organic Syntheses Procedure. [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. (n.d.). ResearchGate. [Link]
- Process for the preparation of 2-methyl-6-nitrophenol. (n.d.).
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Validation & Comparative
Publish Comparison Guide: 1H NMR Analysis of 2,3-Dimethyl-6-nitrophenol
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2,3-Dimethyl-6-nitrophenol , designed for researchers requiring definitive structural validation.
This guide moves beyond basic spectral listing to focus on comparative performance analysis , specifically distinguishing this compound from its regioisomers (alternatives) and evaluating solvent system efficacy.
Executive Summary & Technical Context
2,3-Dimethyl-6-nitrophenol is a highly functionalized aromatic intermediate often utilized in the synthesis of agrochemicals and dye precursors.[1] In drug development, verifying the regiochemistry of the nitro group (ortho vs. para to the hydroxyl) is critical, as it dictates downstream reactivity and biological activity.
This guide compares the Target Product (6-nitro isomer) against its most common Alternative (4-nitro isomer) .[1] The core differentiator is the Intramolecular Hydrogen Bond (IMHB) , a feature exclusive to the 6-nitro isomer that creates a unique spectral signature in non-polar solvents.[1]
Key Performance Indicators (NMR)
| Feature | 2,3-Dimethyl-6-nitrophenol (Target) | 2,3-Dimethyl-4-nitrophenol (Alternative) |
| OH Signal (CDCl₃) | 10.5 – 11.5 ppm (Sharp, Deshielded) | 5.0 – 7.0 ppm (Broad, Variable) |
| H-Bonding Mode | Intramolecular (Stable 6-membered ring) | Intermolecular (Concentration dependent) |
| Solvent Sensitivity | Low (Robust signal in CDCl₃) | High (Requires DMSO-d₆ for resolution) |
| Aromatic Pattern | AB System (Ortho coupling, H4/H5) | AB System (Ortho coupling, H5/H6) |
Structural Analysis & Theoretical Prediction
Understanding the scalar coupling network is prerequisite to accurate assignment.
The Spin System
The molecule consists of a tetra-substituted benzene ring with two adjacent aromatic protons, creating a classic AB spin system .
-
H5 (Deshielded): Positioned ortho to the Nitro group (
) and meta to the Methyl group. The electron-withdrawing nitro group exerts a strong paramagnetic deshielding effect. -
H4 (Shielded): Positioned ortho to a Methyl group and meta to the Nitro group.[1] It appears upfield relative to H5.[1]
-
Coupling (
): H4 and H5 are vicinal, typically exhibiting an ortho coupling constant of 8.0 – 9.0 Hz .[1]
The "Fingerprint" Region: Hydroxyl Proton
The defining feature of 2,3-dimethyl-6-nitrophenol is the proximity of the hydroxyl (
-
Mechanism: The phenolic hydrogen donates to the nitro oxygen, forming a planar, 6-membered chelate ring.
-
Result: This "locked" proton is highly deshielded due to reduced electron density and is protected from exchange processes, resulting in a sharp singlet >10.5 ppm even in non-polar solvents like Chloroform-d.[1]
Comparative Analysis: Solvent System Performance
To validate the structure, the choice of solvent is not merely logistical but analytical. The table below compares the performance of the standard solvent (CDCl₃) against the polar alternative (DMSO-d₆).[1]
Table 1: Solvent Performance Data
| Parameter | Chloroform-d (CDCl₃) | DMSO-d₆ | Recommendation |
| OH Resolution | Excellent. Sharp singlet due to IMHB.[1] | Good. Signal may broaden slightly or shift downfield due to competitive H-bonding. | Use CDCl₃ for definitive isomer ID.[1] |
| Aromatic Dispersion | High. Distinct separation of H4 and H5.[1] | Moderate. Solvent viscosity causes slight line broadening.[1] | Use CDCl₃ for coupling constant calculation.[1] |
| Exchange Rate | Slow. IMHB prevents rapid exchange with trace water.[1] | Fast. Trace water may catalyze exchange, broadening the OH peak.[1] | CDCl₃ is preferred for quantification.[1] |
Critical Insight: If your spectrum in CDCl₃ shows a broad OH peak < 8.0 ppm, you likely have the 4-nitro isomer or significant wet solvent.[1] The 6-nitro isomer must show a downfield shift >10.5 ppm to confirm the ortho relationship.
Experimental Protocol: Step-by-Step Analysis
This protocol ensures high-resolution data acquisition suitable for publication or regulatory submission.[1]
Phase 1: Sample Preparation[1]
-
Mass: Weigh 5–10 mg of the solid sample.
-
Solvent: Add 0.6 mL of high-quality CDCl₃ (99.8% D, 0.03% TMS).
-
Why: CDCl₃ preserves the intramolecular hydrogen bond, the key diagnostic feature.
-
-
Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., from nitration workup).[1]
-
Homogenization: Invert the tube 5 times; ensure a uniform meniscus.
Phase 2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1D Proton (zg30).
-
Spectral Width: -2 to 14 ppm (Crucial to capture the downfield OH).[1]
-
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons for accurate integration).
-
Scans (NS): 16 (Sufficient for >5 mg sample).[1]
Phase 3: Processing & Logic Flow
The following diagram illustrates the decision logic for interpreting the spectrum.
Figure 1: Decision logic for distinguishing 2,3-dimethyl-6-nitrophenol from its isomers based on OH chemical shift behavior.
Expected Data & Assignment
Based on theoretical shielding principles and empirical data for ortho-nitrophenols, the following assignment table serves as the validation standard.
Table 2: Predicted Spectral Data (CDCl₃, 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| OH | 10.8 – 11.2 | Singlet (s) | 1H | - | Diagnostic: Intramolecular H-bond to 6-NO₂.[1] |
| H5 | 7.80 – 7.95 | Doublet (d) | 1H | Deshielded by ortho-NO₂.[1] | |
| H4 | 6.70 – 6.85 | Doublet (d) | 1H | Shielded by ortho-CH₃; standard aromatic range.[1] | |
| 2-CH₃ | 2.25 – 2.35 | Singlet (s) | 3H | - | Ortho to OH; slightly deshielded. |
| 3-CH₃ | 2.15 – 2.25 | Singlet (s) | 3H | - | Meta to OH; standard aryl-methyl.[1] |
Comparison with Alternative Techniques
While 1H NMR is the primary tool, confirming the structure often requires complementary data.
| Technique | Role in Analysis | Advantage over 1H NMR |
| 13C NMR | Confirms carbon count (8 signals).[1] | Resolves quaternary carbons (C1, C2, C3, C6) invisible to 1H NMR. |
| NOESY 1D | Irradiate Methyls. | Definitive: Irradiating the 3-CH₃ will show NOE enhancement of H4, but not H5.[1] This proves the orientation. |
| IR Spectroscopy | Detects functional groups.[1] | Identifies |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Standard text for coupling constants and solvent effects).
-
Abraham, R. J., & Mobli, M. (2008).[1] "An NMR, IR and theoretical investigation of 1H chemical shifts and hydrogen bonding in phenols." Magnetic Resonance in Chemistry. [1]
-
Hansen, P. E. (2021).[1] "Isotope effects on chemical shifts in hydrogen bonded systems." Molecules. (Discusses the physics of the ortho-nitrophenol H-bond).
-
Reich, H. J. (2023).[1] "Structure Determination Using NMR." University of Wisconsin-Madison.[1] (Authoritative database for chemical shift prediction).[1]
Sources
A Comparative Guide to the Spectroscopic Characterization of 2,3-Dimethyl-6-nitrophenol
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2,3-Dimethyl-6-nitrophenol, a substituted aromatic compound of interest in various chemical and pharmaceutical research fields. In the absence of a publicly available, dedicated experimental spectrum for this specific isomer, this document leverages established spectroscopic principles and comparative data from structurally related nitrophenols to predict and interpret its characteristic absorption peaks. This approach, rooted in a deep understanding of molecular vibrations and substituent effects, offers a robust framework for researchers and drug development professionals to identify and characterize this molecule.
The Vibrational Fingerprint: Understanding the FTIR Spectrum of Substituted Phenols
FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups and elucidating the structure of molecules.[1] The absorption of infrared radiation excites molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of the bonds and functional groups present. For a molecule like 2,3-Dimethyl-6-nitrophenol, the FTIR spectrum is a unique "fingerprint" arising from the interplay of its hydroxyl (-OH), nitro (-NO₂), and methyl (-CH₃) groups on the benzene ring. The positions of these substituents influence the electronic environment and, consequently, the vibrational frequencies of the aromatic ring itself.
Predicted FTIR Absorption Peaks for 2,3-Dimethyl-6-nitrophenol
Based on the analysis of related compounds such as o-nitrophenol, p-nitrophenol, and other methylated nitrophenols, the following table outlines the predicted characteristic FTIR absorption peaks for 2,3-Dimethyl-6-nitrophenol.[2][3][4][5][6] The rationale for these predictions is grounded in the expected electronic and steric effects of the substituents.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description of Expected Appearance | Rationale and Comparative Insights |
| ~3200 - 3500 | O-H Stretch | Broad, medium to strong intensity | The presence of an intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group is expected to broaden this peak and shift it to a lower wavenumber compared to a free O-H stretch (typically 3584-3700 cm⁻¹).[7] This is a well-documented phenomenon in ortho-nitrophenols.[4][8] |
| ~2950 - 3100 | C-H Stretch (Aromatic & Aliphatic) | Medium, sharp peaks | This region will contain contributions from both the C-H bonds of the benzene ring and the methyl groups. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹. |
| ~1520 - 1560 | Asymmetric NO₂ Stretch | Strong, sharp peak | The nitro group gives rise to two characteristic stretching vibrations. The asymmetric stretch is typically found in this region and is a strong indicator of the presence of the -NO₂ group.[2] Electron-donating methyl groups on the ring may slightly influence the exact position. |
| ~1320 - 1360 | Symmetric NO₂ Stretch | Strong, sharp peak | The symmetric stretch of the nitro group is also a prominent feature. Its position can be sensitive to the electronic environment created by the other substituents on the ring.[2] |
| ~1580 - 1620 & ~1450 - 1500 | C=C Ring Stretch | Medium to strong, sharp peaks | The aromatic ring has several characteristic stretching vibrations. These two regions are typical for the skeletal C=C stretching modes of the benzene ring. The substitution pattern will influence the number and exact positions of these peaks.[9] |
| ~1200 - 1300 | C-O Stretch | Medium to strong, sharp peak | The stretching vibration of the C-O bond of the phenolic hydroxyl group is expected in this region. |
| ~800 - 900 | C-H Out-of-Plane Bending | Strong, sharp peak | The out-of-plane bending vibrations of the remaining C-H bonds on the aromatic ring are highly characteristic of the substitution pattern. For a 1,2,3,4-tetrasubstituted benzene ring, a strong absorption is expected in this region.[7] |
Molecular Structure and Key Functional Groups
The following diagram illustrates the structure of 2,3-Dimethyl-6-nitrophenol and highlights the key functional groups that give rise to its characteristic FTIR spectrum.
Caption: Molecular structure of 2,3-Dimethyl-6-nitrophenol with key functional groups.
Comparative Analysis with Other Nitrophenols
The FTIR spectrum of 2,3-Dimethyl-6-nitrophenol can be better understood by comparing it to its isomers and other related nitrophenols. The position of the nitro group relative to the hydroxyl group, and the presence and position of other substituents, significantly impact the spectrum.
| Compound | Key Differentiating FTIR Features | Structural Rationale |
| o-Nitrophenol | Similar broad O-H stretch due to intramolecular H-bonding. The aromatic C-H out-of-plane bending pattern will differ due to a different substitution pattern.[8] | The ortho positioning of the nitro and hydroxyl groups allows for strong intramolecular hydrogen bonding, similar to the target molecule. |
| m-Nitrophenol | A sharper O-H stretch at a higher wavenumber is expected, as intramolecular hydrogen bonding is not possible. The C-H out-of-plane bending pattern will be characteristic of a 1,3-disubstituted ring.[3] | The meta-positioning of the functional groups prevents intramolecular hydrogen bonding, leading to intermolecular hydrogen bonding in the solid state. |
| p-Nitrophenol | Similar to m-nitrophenol, a sharper O-H stretch at a higher wavenumber is expected due to the absence of intramolecular hydrogen bonding. The C-H out-of-plane bending pattern will correspond to a 1,4-disubstituted ring.[3][4] | The para-positioning of the functional groups also precludes intramolecular hydrogen bonding. |
| 2,6-Dimethyl-4-nitrophenol | The O-H stretch may be sharper due to steric hindrance from the two adjacent methyl groups potentially weakening the intermolecular hydrogen bonding. The C-H out-of-plane bending will be characteristic of a 1,2,3,5-tetrasubstituted ring.[5] | The steric bulk of the two methyl groups flanking the hydroxyl group influences its hydrogen bonding behavior. |
Experimental Protocol for FTIR Analysis
For researchers wishing to acquire an experimental spectrum of 2,3-Dimethyl-6-nitrophenol, the following protocol using the KBr pellet method is recommended for solid samples.[3][10]
Materials and Equipment:
-
2,3-Dimethyl-6-nitrophenol sample
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of the 2,3-Dimethyl-6-nitrophenol sample and 100-200 mg of dry KBr.
-
Grinding: Add the sample and KBr to the agate mortar and grind thoroughly for several minutes until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to the pellet press die. Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, a scanning range of 4000 to 400 cm⁻¹ is used.[8][10]
-
Data Processing: Process the resulting spectrum to identify the characteristic absorption bands and their corresponding wavenumbers.
Alternative and Complementary Analytical Techniques
While FTIR is an excellent technique for functional group identification, a comprehensive characterization of 2,3-Dimethyl-6-nitrophenol often requires complementary analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, revealing the connectivity and substitution pattern of the molecule.[8] | Unambiguous structure elucidation. | Requires larger sample quantities than FTIR and more complex instrumentation. |
| UV-Visible (UV-Vis) Spectroscopy | Characterizes the electronic transitions within the molecule, which are influenced by the aromatic ring and its substituents. The absorption maxima are sensitive to pH.[3][8] | High sensitivity, useful for quantitative analysis. | Provides limited structural information compared to FTIR and NMR. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern, which can aid in structural confirmation. | High sensitivity and accuracy in mass determination. | Can be a destructive technique. |
| Raman Spectroscopy | Provides complementary vibrational information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations.[1] | Minimal sample preparation, can be used for aqueous samples. | Fluorescence from the sample can sometimes interfere with the spectrum. |
Decision-Making Workflow for Spectroscopic Analysis
The following workflow can guide the selection of appropriate analytical techniques for the characterization of a novel or synthesized nitrophenol compound.
Caption: A workflow for the comprehensive spectroscopic characterization of nitrophenol derivatives.
Conclusion
The spectroscopic characterization of 2,3-Dimethyl-6-nitrophenol relies on a foundational understanding of how its unique substitution pattern influences its vibrational modes. By drawing comparisons with structurally similar nitrophenols, this guide offers a robust, predictive framework for interpreting its FTIR spectrum. For unambiguous structure elucidation, a multi-technique approach incorporating NMR and mass spectrometry is highly recommended. The protocols and comparative data presented herein provide researchers and drug development professionals with the necessary tools to confidently identify and characterize this and other related nitrophenol compounds.
References
- Spectroscopic Profile of o-Nitrophenol: A Technical Guide. Benchchem.
- Influence of Chemical Interactions on the Surface-Enhanced Infrared Absorption Spectrometry of Nitrophenols on Copper and Silver Films. Langmuir - ACS Publications.
- Comparative spectroscopic analysis of nitrophenol isomers. Benchchem.
- Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... ResearchGate.
- P-Nitrophenol Vs Ir - 636 Words. Bartleby.
- Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Longdom Publishing.
- Experimental IR and Raman Spectroscopy and DFT Methods Based Mate. Longdom.org.
- Tables of Molecular Vibrational Frequencies. Standard Reference Data.
- Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.
- Experimental and computational (ab initio and DFT) analysis of vibrational spectra of 2,6-dimethyl-4-nitrophenol. AIP Publishing.
- Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Surface Science Western.
- Spectroscopic (FT-IR, FT-Raman and UV-vis) investigation and frontier molecular orbitals analysis on 3-methyl-2-nitrophenol using hybrid computational calculations. PubMed.
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- 10. longdom.org [longdom.org]
A Comparative Guide to the UV-Vis Spectroscopic Characterization of 2,3-Dimethyl-6-nitrophenol
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) spectroscopic properties of 2,3-Dimethyl-6-nitrophenol. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective, contextualizing the spectral features of the target molecule against relevant structural analogs. The experimental protocols detailed herein are grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction: The Significance of UV-Vis Spectroscopy for Nitrophenolic Compounds
UV-Vis spectroscopy is a powerful and accessible analytical technique for characterizing organic molecules containing chromophores. In the case of nitrophenolic compounds, the benzene ring, the nitro group (-NO₂), and the hydroxyl group (-OH) constitute the primary chromophoric system. The electronic transitions within this system, specifically the π → π* and n → π* transitions, give rise to characteristic absorption bands in the UV-Vis region.
The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular structure, including the nature and position of substituents on the benzene ring, as well as the surrounding solvent environment and pH.[1][2] This sensitivity makes UV-Vis spectroscopy an invaluable tool for structural elucidation and comparative analysis.
For 2,3-Dimethyl-6-nitrophenol, the interplay between the electron-donating methyl groups and the electron-withdrawing nitro group, in conjunction with the phenolic hydroxyl group, dictates its unique spectral fingerprint. This guide will dissect these influences through a comparative lens.
Predicted UV-Vis Spectral Profile of 2,3-Dimethyl-6-nitrophenol
Comparative Analysis with Structural Isomers and Analogs
The UV-Vis spectrum of a substituted phenol is profoundly influenced by the electronic and steric effects of its substituents. To understand the spectral characteristics of 2,3-Dimethyl-6-nitrophenol, a comparison with related molecules is instructive.
| Compound | Key Substituents | Expected λₘₐₓ (in non-polar solvent) | Rationale for Spectral Shift |
| Phenol | -OH | ~270 nm | The basic chromophore, for baseline comparison. |
| o-Nitrophenol | -OH, -NO₂ (ortho) | ~279 nm, ~351 nm | The nitro group extends the conjugation, causing a bathochromic (red) shift. The two distinct bands are attributed to different electronic transitions.[3] |
| 4-Nitrophenol | -OH, -NO₂ (para) | ~317 nm | Stronger resonance interaction between the para-positioned -OH and -NO₂ groups leads to a significant red shift compared to phenol.[4][5] |
| 2,3-Dimethylphenol | -OH, 2x -CH₃ | ~270-280 nm | Methyl groups are weak auxochromes and cause a slight bathochromic shift relative to phenol.[6] |
| 2,4-Dimethyl-6-nitrophenol | -OH, 2x -CH₃, -NO₂ | Expected >320 nm | The combined electron-donating effect of two methyl groups and the electron-withdrawing nitro group will likely result in a further red shift compared to o-nitrophenol. |
| 2,3-Dimethyl-6-nitrophenol | -OH, 2x -CH₃, -NO₂ | Predicted >320 nm | Similar to its 2,4-dimethyl isomer, the electronic effects of the substituents are expected to cause a significant bathochromic shift. Steric hindrance between the adjacent methyl and nitro groups might slightly alter the planarity and, consequently, the exact λₘₐₓ and molar absorptivity. |
Key Insights from Comparative Data:
-
Electron-Withdrawing Groups (-NO₂): The nitro group significantly extends the π-conjugated system of the benzene ring, leading to a bathochromic shift (red shift) of the primary absorption bands.[7]
-
Electron-Donating Groups (-CH₃): Methyl groups, through their inductive effect, slightly increase the electron density of the ring, typically causing a minor red shift.
-
Solvent Effects: The choice of solvent can significantly impact the position and intensity of absorption peaks.[8] Polar solvents can interact with the solute, stabilizing the ground or excited state and leading to either a red or blue shift.[8][9] For nitrophenols, solvent effects are generally observed, though they may be minimal for some derivatives.[2]
-
pH Dependence: The phenolic hydroxyl group is acidic, and its deprotonation at higher pH results in the formation of a phenolate ion. This leads to a significant bathochromic shift in the UV-Vis spectrum, often accompanied by a visible color change.[7][10] For instance, the absorption maximum of 4-nitrophenol shifts from around 317 nm to 400 nm upon deprotonation.[4][5][11]
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a detailed, step-by-step methodology for obtaining the UV-Vis spectrum of 2,3-Dimethyl-6-nitrophenol. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
4.1. Materials and Instrumentation
-
Analyte: 2,3-Dimethyl-6-nitrophenol (C₈H₉NO₃, MW: 167.16 g/mol )[12]
-
Solvents: UV-grade methanol, ethanol, or cyclohexane. The choice of solvent should be based on the desired polarity and the solubility of the analyte.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
4.2. Step-by-Step Procedure
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of 2,3-Dimethyl-6-nitrophenol.
-
Dissolve the solid in a 100 mL volumetric flask using the chosen UV-grade solvent to create a stock solution. Calculate the precise molar concentration.
-
-
Working Solution Preparation:
-
Dilute the stock solution to a concentration that will yield an absorbance reading between 0.2 and 0.8 AU (Absorbance Units) at the expected λₘₐₓ. A typical concentration for the final solution is in the micromolar range.[1]
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to stabilize.
-
Set the wavelength range for the scan, typically from 200 to 600 nm.[1]
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the working solution before filling it.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
-
If quantitative analysis is required, prepare a series of dilutions from the stock solution to create a calibration curve by plotting absorbance at λₘₐₓ versus concentration.
-
4.3. Experimental Workflow Diagram
Caption: A generalized workflow for the UV-Vis spectroscopic analysis of 2,3-Dimethyl-6-nitrophenol.
Trustworthiness and Self-Validation
The integrity of the obtained data relies on several key factors:
-
Purity of the Analyte: The purity of the 2,3-Dimethyl-6-nitrophenol sample is crucial. Impurities can lead to extraneous peaks or shifts in the absorption maxima.
-
Solvent Transparency: The chosen solvent must be transparent in the wavelength range of interest to avoid interference.
-
Calibration of the Instrument: Regular calibration of the spectrophotometer ensures wavelength accuracy and photometric precision.
-
Adherence to Beer-Lambert Law: For quantitative analysis, it is essential to work within a concentration range where absorbance is linearly proportional to concentration.
Conclusion
The UV-Vis spectroscopic characterization of 2,3-Dimethyl-6-nitrophenol, when approached with a comparative mindset, provides valuable insights into its electronic structure. By understanding the influence of its substituent groups and comparing its spectral features to those of related nitrophenolic compounds, researchers can confidently identify and characterize this molecule. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible data, which is fundamental for applications in drug development and other scientific disciplines.
References
- Spectroscopic Profile of o-Nitrophenol: A Technical Guide. Benchchem.
- Influence of solvent on electronic structure and the photochemistry of nitrophenols. Royal Society of Chemistry.
- Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing). Royal Society of Chemistry.
- UV-Vis Spectrum of 2-Amino-4-nitrophenol. SIELC Technologies.
- Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implic
- (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +...
- (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate...
- 2,3-DIMETHYL-6-NITROPHENOL. gsrs.
- 2,4-Dimethyl-6-nitrophenol | 14452-34-7. Sigma-Aldrich.
- Solvent Effects in UV-Vis Spectroscopy. Scribd.
- Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Unknown Source.
- Comparing the chemical reactivity of 4-Bromo-2,3-dimethyl-6-nitrophenol with similar compounds. Benchchem.
- Spectrophotometric Determination of p-Nitrophenol under ENP Interference. PMC.
- Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-arom
- Phenol, 2,3-dimethyl-. the NIST WebBook.
- 2,4-Dimethyl-6-nitrophenol, 98% 25 g | Buy Online. Thermo Scientific Chemicals.
- Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Longdom Publishing.
- Efficient Ground-State Recovery of UV-Photoexcited p-Nitrophenol in Aqueous Solution by Direct and Multistep Pathways. Journal of the American Chemical Society.
- Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implic
- UV–Vis absorption spectra of nitrophenol compounds reduction in the...
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- 5. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenol, 2,3-dimethyl- [webbook.nist.gov]
- 7. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
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- 11. researchgate.net [researchgate.net]
- 12. GSRS [gsrs.ncats.nih.gov]
Definitive Guide: Distinguishing 2,3-Dimethyl-6-nitrophenol from Nitrophenol Isomers
Executive Summary
2,3-Dimethyl-6-nitrophenol (also known as 6-nitro-2,3-xylenol) is a structural isomer often synthesized alongside 2,3-dimethyl-4-nitrophenol during the nitration of 2,3-dimethylphenol.[1] Distinguishing these two is a critical challenge in synthesis and environmental analysis.
The core differentiation lies in the "Ortho Effect" : the 6-nitro isomer possesses an intramolecular hydrogen bond between the hydroxyl (-OH) and nitro (-NO
This guide details the definitive methods to separate and identify 2,3-dimethyl-6-nitrophenol, ranked by reliability.
Part 1: Structural Analysis & Mechanism
The fundamental difference between the isomers dictates their behavior in all analytical assays.
Graphviz Diagram: Structural Logic & Hydrogen Bonding
The following diagram illustrates the intramolecular chelation in the 6-nitro isomer versus the intermolecular network of the 4-nitro isomer.
Caption: Figure 1. Impact of nitro-group positioning on hydrogen bonding and physical properties.
Part 2: Primary Differentiation Methods
Method 1: Steam Distillation (The "Quick Separation")
This is the most robust physical method for both identification and purification.
-
Principle: The intramolecular H-bond in 2,3-dimethyl-6-nitrophenol prevents it from associating with water molecules or other phenol molecules.[1] This makes it steam volatile .[1]
-
Contrast: The 4-nitro isomer forms strong intermolecular H-bonds with water, making it non-volatile.[1]
Experimental Protocol: Steam Distillation
-
Setup: Connect a round-bottom flask containing the crude nitration mixture to a Claisen adapter, condenser, and receiving flask.
-
Steam Generation: Introduce live steam into the flask or boil water within the flask (if an aqueous mixture).
-
Collection: Collect the distillate.
Method 2: NMR Spectroscopy (The "Fingerprint")
NMR provides definitive structural proof. While both isomers show ortho-coupling for the aromatic protons, their chemical environments differ.
| Feature | 2,3-Dimethyl-6-nitrophenol | 2,3-Dimethyl-4-nitrophenol |
| Aromatic Protons | H4 and H5 (Ortho coupling, | H5 and H6 (Ortho coupling, |
| Key Shift Logic | H5 is ortho to -NO | H5 is ortho to -NO |
| Methyl Peaks | Distinct singlets.[1] | Distinct singlets.[1] |
| OH Signal | ~10.5 - 11.0 ppm (Sharp, downfield due to chelation) | ~5.0 - 7.0 ppm (Broad, concentration dependent) |
Self-Validating Check:
-
Run the
H NMR in CDCl . Look for the phenolic OH peak. If it is a sharp singlet very far downfield (>10 ppm), you have the 6-nitro (ortho) isomer.[1] If the OH is broad and moves with concentration/D O shake, it is the 4-nitro isomer.
Method 3: Chromatographic Separation (GC & HPLC)
Chromatography separates based on polarity and volatility.[1]
A. Gas Chromatography (GC) [1][2]
-
Column: Standard non-polar capillary column (e.g., DB-5, HP-5).[1]
-
Order:
-
2,3-Dimethyl-6-nitrophenol: Elutes FIRST (Lower boiling point, higher volatility).[1]
-
2,3-Dimethyl-4-nitrophenol: Elutes LATER (Higher boiling point).
-
-
Why? The chelated ortho-isomer has a lower effective boiling point (~66-72°C MP vs ~125°C MP).[1]
B. HPLC (Reverse Phase C18)
-
Mobile Phase: Acetonitrile/Water (buffered to pH 3-4).[1]
-
Order:
-
Note: Elution order can flip on Phenyl-Hexyl columns due to
interactions.[1][3]
Part 3: Comparative Data Summary
The following table synthesizes the critical physical data for rapid reference.
| Property | 2,3-Dimethyl-6-nitrophenol | 2,3-Dimethyl-4-nitrophenol |
| CAS Number | 6665-95-8 | 19499-93-5 |
| Common Name | 6-Nitro-2,3-xylenol | 4-Nitro-2,3-xylenol |
| Melting Point | 66 - 72 °C [1] | ~125 °C [2] |
| Steam Volatility | Yes (High) | No |
| Acidity (pKa) | ~8.2 (Weaker acid) | ~7.2 (Stronger acid) |
| Solubility (Water) | Low | Moderate |
| IR Spectrum (OH) | Weak/Broad ~3200 cm | Strong/Sharp ~3400-3600 cm |
Part 4: Experimental Workflow Diagram
This decision tree guides the researcher through the identification process.
Caption: Figure 2. Step-by-step decision tree for isolating and identifying the target isomer.
References
-
Thermo Scientific Chemicals.[1][4] 2,4-Dimethyl-6-nitrophenol Product Specification. Retrieved from (Note: Isomer comparison data derived from standard ortho-nitrophenol properties).[1]
-
PubChem. 2,3-Dimethyl-4-nitrophenol Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Shaalaa. Separation of Ortho and Para Nitrophenols by Steam Distillation. Retrieved from [Link]
Sources
Elemental Analysis Standards for 2,3-Dimethyl-6-nitrophenol: A Comparative Guide for Purity Validation
As a Senior Application Scientist, I frequently encounter challenges when validating the purity of sterically hindered nitroaromatics. In drug development and materials science, confirming the absolute purity of synthetic intermediates is non-negotiable. For 2,3-Dimethyl-6-nitrophenol (C₈H₉NO₃), Organic Elemental Analysis (OEA) via dynamic flash combustion remains the gold standard.
Unlike liquid chromatography, which only quantifies UV-active or volatile impurities, CHNS/O analysis provides a definitive mass-balance of the bulk material. This guide objectively compares calibration standards and details the causal mechanisms behind accurate elemental quantification for this specific chemical matrix.
Theoretical Framework & Analytical Thresholds
To validate the purity of 2,3-Dimethyl-6-nitrophenol for regulatory submission or publication (e.g., ACS journals), the experimentally determined mass fractions of Carbon, Hydrogen, and Nitrogen must fall within ±0.40% (absolute) of the theoretical values 1.
Table 1: Theoretical Elemental Composition of 2,3-Dimethyl-6-nitrophenol (MW: 167.16 g/mol )
| Element | Atomic Mass | Atoms per Molecule | Theoretical Mass Fraction (%) | Acceptable ACS Range (±0.40%) |
| Carbon (C) | 12.011 | 8 | 57.48% | 57.08% – 57.88% |
| Hydrogen (H) | 1.008 | 9 | 5.43% | 5.03% – 5.83% |
| Nitrogen (N) | 14.007 | 1 | 8.38% | 7.98% – 8.78% |
| Oxygen (O) | 15.999 | 3 | 28.71% | 28.31% – 29.11% |
Comparative Evaluation of Calibration Standards
The accuracy of OEA relies heavily on selecting a certified Organic Analytical Standard (OAS) that mimics the combustion kinetics of your analyte 2. 2,3-Dimethyl-6-nitrophenol presents unique analytical challenges: its oxygen-rich nitro group (-NO₂) can cause localized micro-explosions in the reactor, altering gas flow dynamics and stressing the reduction catalyst.
Table 2: Comparison of Certified Reference Materials for Nitrophenol Analysis
| Standard | Formula | Key Attributes | Suitability for 2,3-Dimethyl-6-nitrophenol |
| Acetanilide | C₈H₉NO | High structural homology (aromatic ring, N, O). | Optimal. Closely matches the C/N ratio and combustion profile, ensuring the thermal conductivity detector (TCD) responds linearly within the target range. |
| Sulfanilamide | C₆H₈N₂O₂S | Contains Sulfur; moderate C/N ratio. | Situational. Recommended only if the nitrophenol was synthesized using sulfuric acid and trace sulfur quantification is required 3. |
| BBOT | C₂₆H₂₆N₂O₂S | High molecular weight; highly stable universal standard. | Suboptimal. Its refractory nature and lack of explosive functional groups do not accurately model the rapid, oxygen-driven flash combustion of a nitrophenol. |
Causality in Experimental Design: The Flash Combustion Workflow
To understand how to analyze this compound, we must understand the causality behind the instrument's design:
-
The Tin Capsule Exotherm: The sample is weighed into a tin capsule rather than aluminum. When dropped into the 1000°C reactor alongside a pulse of oxygen, the tin oxidizes exothermically. This drives the localized flash temperature up to ~1800°C. This extreme heat is mechanically necessary to completely shatter the stable aromatic ring of the nitrophenol 4.
-
Copper Reduction Catalyst: The combustion of the nitro group generates a mixture of nitrogen oxides (NOx). If these reach the GC column, they elute unpredictably, skewing both carbon and nitrogen readings. A secondary reactor packed with elemental copper at 650°C quantitatively reduces all NOx species to N₂ gas while scavenging any excess O₂.
Workflow of dynamic flash combustion for CHNS analysis, highlighting gas transformations.
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system. By building internal checks into the protocol, instrument drift or incomplete combustion is immediately detected rather than discovered post-analysis.
Step 1: Sample Preparation & Micro-Weighing
-
Dry the 2,3-Dimethyl-6-nitrophenol sample in a vacuum desiccator over P₂O₅ for 24 hours. Causality: Trace moisture artificially inflates the Hydrogen and Oxygen percentages, leading to false purity failures.
-
Using an ultra-microbalance (resolution ±0.1 µg), weigh exactly 1.500 to 2.000 mg of the sample into a clean tin capsule and fold it tightly to exclude ambient air 4.
-
Self-Validation Check: Weigh duplicate samples at different masses (e.g., 1.5 mg and 3.0 mg). If the calculated %C differs significantly between the two, it indicates that the oxygen pulse volume is insufficient to combust the larger mass, and the O₂ dosing loop must be optimized.
Step 2: Instrument Calibration
-
Run a blank (empty tin capsule) to establish the baseline for the Thermal Conductivity Detector (TCD).
-
Analyze the Acetanilide standard in triplicate. The instrument software will generate a calibration curve (K-factors) for C, H, and N.
Step 3: Flash Combustion & Reduction
-
Initialize the auto-sampler to drop the sealed tin capsule into the quartz combustion tube (packed with WO₃ catalyst) maintained at 1000°C.
-
The system simultaneously injects a precisely dosed volume of high-purity O₂ gas.
-
The combustion gases are swept by a Helium carrier gas into the reduction tube (Cu at 650°C) to convert NOx to N₂.
Step 4: Separation & Quality Control
-
The gas mixture enters a GC column where they are separated by zone chromatography in the order: N₂, CO₂, H₂O.
-
Self-Validation Check: Run a certified standard every 10 samples. If the deviation on the standard exceeds 0.30% absolute, the calibration curve has drifted (likely due to copper catalyst depletion), and the instrument must be recalibrated before proceeding 1.
References
-
Summary of CHNS Elemental Analysis Common Problems. University of British Columbia (UBC) Chemistry. Available at:[Link]
-
Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry (RSC). Available at: [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at: [Link]
Sources
Comparative Guide: Crystal Structure Determination Modalities for 2,3-Dimethyl-6-nitrophenol
Executive Summary & Molecular Context
2,3-Dimethyl-6-nitrophenol (Molecular Formula: C8H9NO3) is a highly substituted aromatic compound featuring a phenolic hydroxyl group, an electron-withdrawing nitro group, and two sterically demanding methyl groups[1],[2]. Determining its exact three-dimensional crystal structure is critical for drug development professionals and materials scientists. The steric clash between the ortho-methyl and nitro groups dictates the molecule's torsion angles, while the hydroxyl group drives complex inter- and intramolecular hydrogen-bonding networks.
This guide objectively compares the performance of three analytical modalities for determining the crystal structure of this compound, providing field-proven protocols and mechanistic insights.
Analytical Modalities: A Comparative Framework
When determining the crystal structure of small organic molecules with steric and electronic complexities, researchers must choose between three primary modalities based on crystal yield and size:
-
Single-Crystal X-ray Diffraction (SCXRD): The gold standard. It provides absolute structure determination and unambiguous hydrogen atom localization, which is vital for mapping the phenolic hydrogen bonds. However, it strictly requires large, pristine crystals (>10–50 µm).
-
Microcrystal Electron Diffraction (MicroED): A disruptive cryo-EM technique. Because electrons interact with matter much more strongly than X-rays, MicroED can solve structures from vanishingly small nanocrystals (~100–500 nm) that appear as amorphous powder to the naked eye[3],.
-
Powder X-ray Diffraction (PXRD): Primarily a validation tool. While Rietveld refinement can occasionally solve structures ab initio, PXRD is best used to confirm that the bulk synthesized powder matches the theoretical diffractogram generated by SCXRD or MicroED.
Quantitative Performance Comparison
| Performance Metric | SCXRD (Gold Standard) | MicroED (Cryo-EM) | PXRD (Bulk Validation) |
| Minimum Crystal Size | > 10 µm | ~ 100 nm | Bulk Powder (mg scale) |
| Resolution Limit | ~ 0.7 Å | ~ 0.8 Å | > 1.5 Å (Rietveld) |
| Hydrogen Localization | Excellent (Free refinement) | Moderate (Riding models) | Poor |
| Data Collection Time | 2 - 12 hours | < 10 minutes | 1 - 2 hours |
| Typical R-factor (R1) | 2 - 5% | 10 - 20%[4] | N/A (Rwp ~ 5 - 15%) |
Experimental Protocols & Self-Validating Systems
Protocol A: SCXRD Crystallization and Validation
Causality of Experimental Design: We utilize a biphasic solvent/antisolvent system (Ethyl Acetate/Hexane) because 2,3-dimethyl-6-nitrophenol possesses both a polar phenolic head and a lipophilic dimethylated aromatic core. The gradual vapor diffusion of the non-polar hexane reduces the dielectric constant of the medium, slowly decreasing solubility and driving thermodynamically controlled nucleation rather than kinetic precipitation.
Step-by-Step Methodology:
-
Dissolution: Dissolve 50 mg of 2,3-dimethyl-6-nitrophenol in 1.0 mL of hot ethyl acetate in a 4 mL glass vial.
-
Diffusion Setup: Place the unsealed 4 mL vial inside a larger 20 mL vial containing 5 mL of hexane. Seal the outer vial tightly.
-
Incubation: Store the system undisturbed at 4°C for 72 hours to allow slow vapor diffusion.
-
Self-Validating Checkpoint (Optical Microscopy): Harvest the crystals and submerge them in paratone oil. Rotate the crystal under a polarized light microscope. Validation: A true single crystal will exhibit complete optical extinction (turn uniformly dark) at specific angles. If the crystal remains bright or shows mosaic colors during rotation, it is twinned or polycrystalline, and the mounting step MUST be aborted to prevent unresolvable diffraction data.
-
Data Collection: Mount a validated crystal on a goniometer under a 100K nitrogen cryostream. Causality: Cryo-cooling reduces thermal motion (Debye-Waller factors), enhancing high-angle diffraction intensities and allowing precise localization of the hydroxyl proton.
-
Refinement: Process the data and refine the structure using SHELXL[5].
Caption: Self-validating crystallization and mounting protocol for SCXRD.
Protocol B: MicroED Sample Preparation for Nanocrystals
If the crystallization yields only a microcrystalline powder, MicroED is the required modality.
Causality of Experimental Design: Unlike SCXRD, MicroED requires samples to be in a high-vacuum environment. Plunge-freezing the grid in liquid ethane traps the nanocrystals in vitreous ice, preventing dehydration-induced lattice collapse and mitigating electron radiation damage[3].
Step-by-Step Methodology:
-
Suspension: Suspend 1 mg of 2,3-dimethyl-6-nitrophenol powder in 100 µL of cold, dry hexane.
-
Fragmentation: Sonicate the suspension mildly for 30 seconds to break up large aggregates into <500 nm fragments.
-
Grid Application: Apply 2 µL of the suspension to a glow-discharged holey carbon TEM grid.
-
Self-Validating Checkpoint (Blotting): Blot the grid with filter paper for exactly 3 seconds. Validation: The grid must appear completely dry to the naked eye. Excess solvent will form crystalline ice during freezing, which produces strong parasitic diffraction rings that obscure the small molecule's signal.
-
Plunge Freezing: Immediately plunge the grid into liquid ethane.
-
Data Collection: Transfer the grid to a cryo-TEM operating at 200 kV. Collect continuous rotation data (e.g., -30° to +30°) at a low dose rate (<0.01 e⁻/Ų/s) to minimize sample destruction[3].
Mechanistic Insights: SHELXL Refinement
When refining the structure of 2,3-dimethyl-6-nitrophenol using SHELXL[5], specific constraints and restraints must be applied to account for the molecule's unique geometry:
-
Methyl Rotors: The two adjacent methyl groups at positions 2 and 3 experience significant steric hindrance. In SHELXL, these should be modeled using the AFIX 137 command, which allows the methyl group to rotate as a rigid body to find the optimal staggered conformation.
-
Hydrogen Bonding: The phenolic -OH group is highly likely to form a hydrogen bond with the adjacent nitro group. Refinement against high-resolution SCXRD data allows the free refinement of the hydrogen atom coordinates, confirming the bond network. However, in MicroED, dynamical scattering of electrons inflates the R1 values[4], often requiring the use of riding models (AFIX 43 or AFIX 147) for hydrogen placement.
Caption: Decision matrix for selecting SCXRD vs. MicroED based on crystal size.
References[1] Title: 2,3-DIMETHYL-6-NITROPHENOL - Inxight Drugs
Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link][2] Title: 2,3-DIMETHYL-6-NITROPHENOL - Global Substance Registration System (GSRS) Source: National Institutes of Health (NIH) URL: [Link][5] Title: Crystal structure refinement with SHELXL Source: IUCr Journals (Acta Crystallographica Section C) URL: [Link][3] Title: Microcrystal Electron Diffraction of Small Molecules Source: PMC - NIH (Journal of Visualized Experiments) URL: [Link] Title: MicroED in natural product and small molecule research Source: RSC Publishing (Natural Product Reports) URL: [Link][4] Title: Standards for MicroED Source: IUCr Journals (Acta Crystallographica Section D) URL: [Link]
Sources
Chromatographic Retention & Analysis Guide: 2,3-Dimethyl-6-nitrophenol
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Topic: Chromatographic retention times and separation protocols for 2,3-Dimethyl-6-nitrophenol[1]
Executive Summary: The Ortho-Nitro Challenge
2,3-Dimethyl-6-nitrophenol (CAS 6665-95-8), often referred to as 6-nitro-2,3-xylenol , presents a unique chromatographic challenge due to the "Ortho Effect."[1] Unlike its para-nitro isomers (e.g., 2,6-dimethyl-4-nitrophenol), the nitro group at the 6-position forms a strong intramolecular hydrogen bond with the phenolic hydroxyl group.[1]
This structural feature drastically alters its polarity and volatility, rendering standard phenol retention libraries inaccurate.[1] This guide provides an authoritative comparison of HPLC and GC methodologies, specifically tailored to resolve this compound from its structural isomers and parent xylenols.
HPLC Analysis: The Preferred Method
High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing 2,3-dimethyl-6-nitrophenol because it avoids the thermal degradation risks associated with nitrated aromatics.[1]
Mechanistic Insight: The "Masked Polarity" Effect
In Reversed-Phase (RP) chromatography, retention is governed by hydrophobicity.[1]
-
Para-isomers (e.g., 4-nitro): The -OH and -NO2 groups are distant, allowing both to hydrogen bond freely with the aqueous mobile phase.[1] This increases solubility in water, leading to earlier elution .[1]
-
Ortho-isomer (2,3-dimethyl-6-nitrophenol): The intramolecular hydrogen bond "masks" the polar hydroxyl group.[1] This pseudo-ring formation makes the molecule appear more hydrophobic to the C18 stationary phase, resulting in later elution compared to its para-isomer.
Optimized Experimental Protocol
Method: Isocratic Reversed-Phase HPLC with Diode Array Detection (DAD).[1]
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm) | End-capping reduces silanol interactions with the nitro group, preventing peak tailing.[1] |
| Mobile Phase | ACN : Water (0.1% Formic Acid) [55:45] | Acidification suppresses ionization (pKa ~7.2), keeping the phenol neutral for consistent retention. |
| Flow Rate | 1.0 mL/min | Optimized for standard backpressure (< 2500 psi). |
| Detection | UV @ 280 nm (Primary), 350 nm (Secondary) | Nitro groups have a distinct absorbance band ~350 nm, distinguishing them from non-nitrated phenols. |
| Temperature | 30°C | Controls viscosity and ensures reproducible mass transfer kinetics.[1] |
Self-Validating System: Spectral Confirmation
Do not rely on retention time alone.[1]
-
UV Ratio Check: Calculate the ratio of Absorbance(280nm) / Absorbance(350nm). For 2,3-dimethyl-6-nitrophenol, this ratio is distinct from 2,3-dimethylphenol (which lacks the 350nm band).[1]
-
Peak Purity Scan: Use DAD to sample spectra across the peak width.[1] A consistent spectrum from upslope to downslope confirms no co-eluting isomers.[1]
GC-MS Analysis: High-Resolution Alternative
Gas Chromatography (GC) is viable but requires derivatization to ensure peak symmetry and prevent thermal decomposition of the nitro group.
Derivatization Protocol: Silylation
Direct injection of nitrophenols often leads to adsorption in the inlet liner.[1] We recommend converting the phenol to its Trimethylsilyl (TMS) ether.[2]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1 mg sample in 500 µL anhydrous Ethyl Acetate.
-
Reagent Addition: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubation: Heat at 60°C for 30 minutes. (Ensure the vial is moisture-free).
-
Injection: Inject 1 µL in Split Mode (20:1).
GC Retention Logic
Contrary to HPLC, ortho-nitrophenols elute earlier than para-isomers on non-polar (5% Phenyl) GC columns.[1]
-
Reasoning: The intramolecular hydrogen bond reduces the boiling point (lower intermolecular attraction). Since GC elution on non-polar columns correlates with boiling point, the "chelated" ortho-isomer travels faster.[1]
Comparative Retention Data
The following table synthesizes retention behavior relative to common structural analogues. Use these Relative Retention Times (RRT) to identify your peak in the absence of a pure standard.
Reference Standard: 2,3-Dimethylphenol (Parent) = 1.00[1]
| Compound | Structure Note | HPLC RRT (C18) | GC RRT (DB-5MS)* | Elution Logic |
| 2,3-Dimethylphenol | Parent | 1.00 | 1.00 | Reference point.[1] |
| 2,6-Dimethyl-4-nitrophenol | Para-nitro isomer | 0.85 - 0.95 | 1.45 | More polar (HPLC early); Higher BP (GC late).[1] |
| 2,3-Dimethyl-6-nitrophenol | Ortho-nitro target | 1.15 - 1.25 | 1.25 | HPLC: Intramolecular H-bond increases hydrophobicity (Late).[1] GC: Lower BP than para-isomer (Early). |
| 2,4-Dinitrophenol | High polarity | 0.60 | 1.60 | Very polar; elutes very early in RP-HPLC.[1] |
*GC RRT values are based on derivatized (TMS) samples.
Visualization: Analytical Decision Workflow
The following diagram illustrates the decision logic for selecting the correct method and validating the result.
Figure 1: Analytical workflow for the separation and validation of 2,3-dimethyl-6-nitrophenol, highlighting the divergence between HPLC and GC sample preparation.
References
-
National Institute of Standards and Technology (NIST). (2024). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. NIST Mass Spectrometry Data Center.[1] Retrieved from [Link]
-
Separation Science. (2024). Factors Impacting Chromatography Retention Time. Retrieved from [Link]
-
PubChem. (2025). 2,3-Dimethyl-6-nitrophenol Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Sources
Safety Operating Guide
2,3-Dimethyl-6-nitrophenol proper disposal procedures
The safe and compliant disposal of hazardous laboratory chemicals is paramount for the protection of personnel, facility integrity, and the environment. As a Senior Application Scientist, I emphasize that proper waste management is not merely a regulatory hurdle; it is a critical extension of rigorous experimental design.
This technical guide provides a comprehensive, step-by-step operational plan for the safe handling, spill decontamination, and disposal of 2,3-Dimethyl-6-nitrophenol , tailored for researchers and drug development professionals operating in legitimate, professional laboratory settings.
Hazard Profile & Operational Causality
Before executing any disposal protocol, it is essential to understand the physicochemical properties of the substance to anticipate its behavior. 2,3-Dimethyl-6-nitrophenol is a substituted aromatic compound. Like many nitrophenols, it presents specific toxicological and reactive hazards that dictate our handling strategy[1].
Table 1: Hazard Profile and Disposal Implications
| Property / Hazard | Operational Implication | Mechanistic Causality |
| Physical State | Typically a crystalline solid. | Dry sweeping must be avoided. Aerosolized nitrophenol dust poses a severe inhalation hazard and can rapidly absorb through mucous membranes[2]. |
| Toxicity | Skin and eye irritant (Category 2); systemic toxicity risk[1]. | Mandates strict use of PPE (nitrile/PVC gloves, chemical goggles, lab coat) to prevent dermal absorption and localized tissue damage[1][2]. |
| Incompatibilities | Strong oxidizing agents, strong bases, and reducing agents[3]. | Mixing with incompatible waste streams can trigger exothermic reactions, toxic gas evolution (e.g., nitrogen oxides), or the formation of shock-sensitive phenolate salts[3]. |
| Environmental Impact | Highly toxic to aquatic life. | Absolutely no drain disposal. Must be captured entirely for high-temperature incineration via licensed EHS contractors[3]. |
Standard Operating Procedure: Waste Segregation & Disposal
To ensure a self-validating safety system, every step of the disposal process must be documented and physically segregated.
Phase 1: Segregation and Containerization
-
Isolate the Waste Stream: Never mix 2,3-Dimethyl-6-nitrophenol waste with general organic solvents or incompatible chemicals (such as strong bases or oxidizers) unless explicitly approved by your Environmental Health and Safety (EHS) department[4].
-
Select the Receptacle: Use a sturdy, leak-proof, and chemically compatible container. Glass or high-density polyethylene (HDPE) containers are required[2][4]. Causality: Nitrophenols can permeate or degrade certain low-density plastics over time, leading to micro-leaks in the accumulation area.
-
Liquid vs. Solid Waste:
-
Solid Waste: Collect contaminated labware, filter papers, and pure solid waste in a sealable container or vapor-tight plastic bag[5].
-
Liquid Waste: Collect solutions in dedicated liquid waste carboys. Ensure the solvent matrix is compatible with the nitrophenol derivative.
-
Phase 2: Labeling and Satellite Accumulation Area (SAA) Storage
-
Regulatory Labeling: Immediately label the container with "Hazardous Waste" and the full chemical name ("Waste 2,3-Dimethyl-6-nitrophenol")[4]. Do not use chemical structures or abbreviations, as emergency responders rely on explicit nomenclature.
-
Secondary Containment: Place the primary waste container inside a secondary containment tray within a designated, well-ventilated Satellite Accumulation Area (SAA)[4]. Causality: If the primary container fails, the secondary tray prevents the chemical from reaching floor drains or reacting with adjacent stored chemicals.
-
Environmental Controls: Store the waste away from direct light and heat sources, as nitrophenols can be sensitive to thermal degradation and photolysis[3]. Keep the container tightly closed at all times except when actively adding waste[4].
Phase 3: EHS Transfer
-
Initiate Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup[4].
-
Final Disposition: The standard, compliant method for destroying nitrophenol waste is high-temperature incineration at a licensed facility, which breaks the compound down into carbon dioxide, water, and manageable nitrogen oxides[5].
Emergency Protocol: Spill Response and Decontamination
In the event of an accidental release, immediate and methodical action is required to mitigate exposure.
Step-by-Step Spill Cleanup Methodology:
-
Evacuation & Assessment: Immediately evacuate personnel from the immediate spill area and ensure the space is well-ventilated (e.g., maximize fume hood flow)[4][5].
-
PPE Donning: Responders must wear fresh chemical-resistant gloves (e.g., heavy-duty nitrile or PVC), safety goggles (no contact lenses), and a fully buttoned lab coat[2].
-
Dust Suppression (For Solids): If the spill involves dry powder, do not sweep it dry. Gently dampen the spilled material with 60-70% ethanol or water[5]. Causality: Dampening agglomerates the particles, preventing the generation of airborne toxic dust during mechanical collection[2].
-
Containment & Collection: Use an inert absorbent material (such as vermiculite or commercial sand) to cover the spill[4][5]. Carefully scoop the absorbed mixture using non-sparking tools and place it into a designated hazardous waste container[4].
-
Surface Decontamination: Wash all contaminated bench or floor surfaces first with 60-70% ethanol to dissolve residual organic material, followed by a thorough wash with a standard laboratory soap and water solution[5]. Dispose of all cleaning materials (paper towels, sponges) as hazardous waste[4].
Disposal Workflow Visualization
Caption: Workflow for the safe segregation and disposal of 2,3-Dimethyl-6-nitrophenol waste.
References
-
Occupational Safety and Health Administration (OSHA) / Environmental Protection Agency (EPA). "4-Nitrophenol Safety Data Sheet." Tn.edu. Available at:[Link]
Sources
Personal protective equipment for handling 2,3-Dimethyl-6-nitrophenol
Operational and Safety Guide for Handling 2,3-Dimethyl-6-nitrophenol
2,3-Dimethyl-6-nitrophenol (CAS: 6665-95-8) is a specialized organic intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), dyes, and agricultural chemicals[1][2]. Like many nitrophenol derivatives, it presents significant occupational hazards, including acute systemic toxicity, severe dermal and ocular irritation, and potential respiratory complications[2][3].
As a Senior Application Scientist, I have designed this guide to provide drug development professionals and laboratory researchers with a causality-driven, field-proven framework for the safe handling, decontamination, and disposal of this compound.
Hazard Profile and Mechanistic Causality
Understanding why a chemical is hazardous is the first step in designing a self-validating safety protocol.
-
Dermal Penetration & Lipophilicity: The basic molecular architecture of 2,3-dimethyl-6-nitrophenol consists of a phenol ring substituted with two methyl groups and one nitro group[1][2]. The addition of methyl groups significantly increases the molecule's lipophilicity compared to unsubstituted nitrophenols. This enhanced lipophilicity allows the compound to rapidly cross the stratum corneum (the skin's outermost barrier), making dermal exposure a primary and highly efficient route for acute systemic toxicity[2][3].
-
Cellular Toxicity Mechanism: The strongly electron-withdrawing nitro group increases the acidity of the phenolic hydroxyl group. In biological systems, nitrophenols act as protonophores. They uncouple oxidative phosphorylation in mitochondria, disrupting cellular energy (ATP) production, which leads to rapid systemic toxicity and metabolic distress[2].
-
Physical State Hazards: As a crystalline solid, the compound poses a severe inhalation risk if aerosolized into fine dust during weighing, transfer, or spill events[2][3].
Quantitative Personal Protective Equipment (PPE) Matrix
To mitigate these mechanistic risks, a robust PPE strategy is non-negotiable. The following table synthesizes quantitative breakthrough data and operational standards for handling 2,3-dimethyl-6-nitrophenol[4][5][6].
| PPE Category | Specification / Material | Quantitative Standard | Causality / Field Insight |
| Hand Protection (Solid) | Nitrile Rubber (NBR) | Thickness >0.11 mm; Breakthrough >480 mins[4][6] | Sufficient for the pure crystalline solid. Nitrile provides an excellent barrier against dry, lipophilic powders. |
| Hand Protection (Solution) | Butyl Rubber | Thickness >0.30 mm; Breakthrough >4 hours[5] | Critical: If the compound is dissolved in organic solvents (e.g., methanol, dichloromethane), the solvent acts as a carrier, rapidly degrading standard nitrile. Butyl rubber is required. |
| Eye Protection | Tightly sealed goggles | EN 166 or ANSI Z87.1 compliant[5] | Protects against micro-aerosolization of the powder and prevents severe ocular irritation[2]. |
| Respiratory | Particulate Filter | P2 or N95 (Filters ≥94% of particles)[7] | Mandatory only if handling outside a certified chemical fume hood (which is heavily discouraged)[3][7]. |
| Body Protection | Laboratory Coat | Fully buttoned, non-porous preferred[3] | Prevents accumulation of micro-dust on personal clothing, which could lead to chronic dermal exposure. |
Operational Handling Protocol
This step-by-step methodology ensures a self-validating system where each operational step verifies the safety of the subsequent action.
-
Step 1: Environmental Verification. Before opening the reagent bottle, verify that the chemical fume hood has a face velocity of at least 0.5 m/s (100 fpm)[3]. Validation: Check the digital airflow monitor; do not proceed if the alarm is active or the sash is above the designated safe height.
-
Step 2: Static Mitigation. 2,3-Dimethyl-6-nitrophenol is a dry powder that can hold a static charge, causing it to repel from standard metal spatulas and aerosolize. Action: Use a grounded anti-static spatula or a disposable polypropylene spatula for weighing to maintain the powder's physical integrity.
-
Step 3: Closed-System Transfer. Weigh the compound directly into a pre-tared, sealable vessel (e.g., a volumetric flask or a centrifuge tube with a screw cap) inside the fume hood. Validation: Seal the vessel tightly before removing it from the hood to transport it to other analytical stations, ensuring zero exposure to the ambient lab environment.
-
Step 4: Post-Handling Decontamination. Nitrophenols form highly water-soluble phenolate salts in the presence of a mild base. Action: Wipe down the balance and fume hood surface with a dilute alkaline solution (e.g., 1% sodium carbonate), followed by a distilled water rinse, to ensure complete chemical degradation and removal of any lipophilic residue[8][9].
Spill Response and Waste Disposal Logistics
Improper disposal of nitrophenols can lead to severe environmental contamination, as they are toxic to aquatic life and resist standard biological wastewater treatment processes[4][10].
Spill Response Protocol:
-
Containment: If a solid spill occurs, do not dry sweep, as this generates hazardous airborne dust[3][9].
-
Suppression: Lightly moisten the spilled powder with water to bind the particles together[9].
-
Absorption: Cover the moistened area with an inert absorbent material such as vermiculite or sand[3][9].
-
Collection: Scoop the mixture using a non-sparking tool and place it into a designated, sealable hazardous waste container[9].
Waste Disposal Logistics:
-
Zero Sewer Tolerance: Under no circumstances should 2,3-dimethyl-6-nitrophenol or its solutions be discharged into the laboratory sink or sanitary sewer. It cannot be adequately treated by standard biological activated sludge treatments[3][10].
-
Rinseate Management: Empty reagent containers must be triple-rinsed with a compatible solvent. The rinseate must be collected and managed strictly as hazardous organic waste[10][11].
-
Segregation: Collect all solid waste (contaminated gloves, weighing papers, and absorbent materials) in a dedicated, leak-proof container labeled "Hazardous Organic Solid Waste - Toxic/Irritant"[3][9].
Process Visualization
Workflow for safe handling, spill response, and disposal of 2,3-Dimethyl-6-nitrophenol.
References
1.[1] "2,3-DIMETHYL-6-NITROPHENOL", FDA Global Substance Registration System. 1 2.[2] "2,6-DIMETHYL-4-NITROPHENOL", Guidechem. 2 3.[3] "Proper Disposal of 2-Methyl-5-nitrophenol: A Guide for Laboratory Professionals", Benchchem. 3 4.[9] "Safe Disposal of 2-Tert-butyl-4-methyl-6-nitrophenol: A Procedural Guide", Benchchem. 9 5.[7] "Safety Data Sheet: 2-Nitrophenol", Astech Ireland. 7 6.[4] "Safety Data Sheet: 4-Nitrophenol", Carl ROTH.4 7.[5] "4-Nitrophenol Standard (1X1 mL) - Safety Data Sheet", Agilent Technologies. 5 8.[6] "Safety Data Sheet: 2-Nitrophenol", Carl ROTH.6 9.[10] "Guide to Laboratory Sink/Sewer Disposal of Wastes", Vanderbilt University Medical Center. 10 10.[11] "Laboratory Guide for Managing Chemical Waste", Vanderbilt Environmental Health and Safety.11
Sources
- 1. 2,3-DIMETHYL-6-NITROPHENOL [drugfuture.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. agilent.com [agilent.com]
- 6. carlroth.com [carlroth.com]
- 7. astechireland.ie [astechireland.ie]
- 8. 2-(Chloromethyl)-4-nitrophenol for Research [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 11. vanderbilt.edu [vanderbilt.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
